molecular formula C8H14O B1232207 2-Ethyl-2-hexenal CAS No. 645-62-5

2-Ethyl-2-hexenal

Cat. No.: B1232207
CAS No.: 645-62-5
M. Wt: 126.2 g/mol
InChI Key: PYLMCYQHBRSDND-SOFGYWHQSA-N
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Description

2-Ethyl-2-hexenal (CAS 645-62-5) is an unsaturated aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound, appearing as a colorless to yellow liquid with a powerful, sharp odor , is a high-value intermediate in industrial and chemical research. Its primary research application is in the synthesis of 2-ethylhexanol, a crucial precursor for the production of bis(2-ethylhexyl) phthalate (DEHP) and other plasticizers . Recent kinetics studies focus on the catalytic hydrogenation of this compound to 2-ethylhexanol, with advanced nickel-based catalysts achieving conversions up to 98.29% and high selectivity . This consecutive hydrogenation reaction is a model system for studying reaction kinetics, where the hydrogenation of the C=C bond (activation energy of 33.66 kJ/mol) occurs more readily than the subsequent hydrogenation of the C=O bond (activation energy of 58.39 kJ/mol) . The compound is industrially synthesized via the aldol condensation of n-butyraldehyde, a process that can be catalyzed by both basic and acidic catalysts, including innovative solid systems like hydrotalcite and heteropoly acids, which offer reusability and high selectivity . Key physical properties include a boiling point of approximately 175-179°C , a flash point of 68°C (closed cup) , a density of 0.85 g/cm³ at 20°C , and low solubility in water (less than 1 mg/mL) . Researchers should note that this compound is a flammable liquid and a skin irritant (GHS H315) that may cause allergic skin reactions (H317) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated place are essential. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-ethylhex-2-enal
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InChI

InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+
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InChI Key

PYLMCYQHBRSDND-SOFGYWHQSA-N
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Canonical SMILES

CCCC=C(CC)C=O
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Isomeric SMILES

CCC/C=C(\CC)/C=O
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Molecular Formula

C8H14O
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Molecular Weight

126.20 g/mol
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Physical Description

2-ethyl-3-propylacrolein is a yellow liquid. Floats on water. (USCG, 1999), Yellow liquid with a powerful odor; [Hawley]
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Boiling Point

347 °F at 760 mmHg (NTP, 1992), 175 °C
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Flash Point

155 °F (NTP, 1992), 155 °F OC
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER: 0.07 G/100 ML
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Density

0.857 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8518
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Vapor Density

4.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (AIR=1)
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1 MM HG AT 20 °C
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Record name 2-Ethyl-2-hexen-1-al
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Color/Form

COLORLESS LIQUID, YELLOW LIQUID

CAS No.

645-62-5, 64344-45-2
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Record name 2-Ethyl-3-propylacrolein
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-hexenal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Ethyl-2-hexenal. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Chemical Structure and Identification

This compound is an unsaturated aldehyde, specifically a monounsaturated fatty aldehyde, characterized by a hex-2-enal backbone with an ethyl substituent at the second carbon position.[1] It is also known by synonyms such as 2-Ethyl-3-propylacrolein and α-Ethyl-β-propylacrolein.[2][3] The structure contains a carbon-carbon double bond in conjugation with the aldehyde functional group, which dictates its chemical reactivity.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name (E)-2-ethylhex-2-enal [4]
CAS Number 645-62-5 [2][5][6]
Molecular Formula C₈H₁₄O [2][4][5][6][7]
Molecular Weight 126.20 g/mol [8]
SMILES String CCCC=C(CC)C=O [4][5][6]
InChI Key PYLMCYQHBRSDND-SOFGYWHQSA-N [4][5][7]

| InChI String | InChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h6-7H,3-5H2,1-2H3/b8-6+ |[4][7] |

Physicochemical Properties

This compound is a colorless to yellowish liquid with a characteristic sharp, powerful, and irritating odor.[1][8] It is a combustible liquid and is considered stable under ambient storage conditions.[1][9]

Table 2: Physical and Chemical Properties of this compound

Property Value Conditions Reference
Appearance Colorless to yellowish liquid Ambient [1][8][9]
Boiling Point 175 - 179 °C 760 mmHg [1][5][8][10]
Density 0.85 g/cm³ 20 °C [5][8]
Flash Point 68 °C (154.4 °F) Closed Cup [5][8]
Vapor Pressure 1.173 mmHg 25 °C (estimated) [10]
Solubility Low in water (< 1 mg/mL) Ambient [8]
logP (o/w) 2.32 - 2.72 Estimated [5][10]

| Refractive Index | 1.431 | Not Specified |[5] |

Synthesis and Reactivity

This compound is a key intermediate in various industrial chemical syntheses. Its reactivity is dominated by the aldehyde functional group and the conjugated C=C double bond.

Industrially, this compound is produced from n-butyraldehyde through a base-catalyzed aldol (B89426) condensation reaction, followed by dehydration.[8][9] This process is fundamental to the production of 2-ethylhexanol, a precursor for plasticizers.[8][11]

Synthesis_of_2_Ethyl_2_hexenal Butyraldehyde1 n-Butyraldehyde Butyraldehyde2 n-Butyraldehyde Enolate Enolate Intermediate Butyraldehyde1->Enolate  Base Catalyst  (-H⁺)   Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Butyraldehyde2->Aldol_Adduct Enolate->Aldol_Adduct  Nucleophilic  Attack   Product This compound Aldol_Adduct->Product  Dehydration  (-H₂O)   Water H₂O

Fig. 1: Aldol condensation pathway for this compound synthesis.

This compound undergoes several important reactions, including hydrogenation and oxidation.

  • Hydrogenation: The compound can be selectively hydrogenated. The C=C double bond is typically reduced first to yield 2-ethylhexanal, followed by the reduction of the aldehyde group to produce the industrially significant alcohol, 2-ethylhexanol.[8][12]

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids.[1] this compound can be oxidized to form 2-ethyl-2-hexenoic acid, which has noted antifungal properties.[9]

  • Self-Condensation: Like many aldehydes, it can undergo self-condensation or polymerization reactions, which are often catalyzed by acids and are exothermic.[1][13]

Reactivity_of_2_Ethyl_2_hexenal Start This compound Intermediate 2-Ethylhexanal Start->Intermediate  Hydrogenation (H₂)  (Reduction of C=C)   Acid 2-Ethyl-2-hexenoic Acid Start->Acid  Oxidation [O]   Alcohol 2-Ethylhexanol Intermediate->Alcohol  Hydrogenation (H₂)  (Reduction of C=O)  

Fig. 2: Key reaction pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections outline protocols for the synthesis and catalytic hydrogenation of this compound.

This protocol is based on a method for the condensation of n-butyraldehyde using a solid base catalyst.[14]

  • Reactor Setup: Pack 10g of a solid base catalyst (e.g., Mg/Al Oxide) into a fixed-bed reactor. Purge the system with nitrogen.

  • Solvent Introduction: Add 2-ethylhexanol as a solvent to completely wet the catalyst.

  • Reaction Conditions: Set the reactor temperature between 80-220 °C and the pressure between 0.1-1.0 MPa.[14]

  • Reactant Feed: Introduce n-butyraldehyde at a defined flow rate (e.g., 10 g/h). The mass ratio of 2-ethylhexanol to n-butyraldehyde can range from 0.1 to 10.[14]

  • Reaction: The condensation and dehydration of n-butyraldehyde occur in the reactor to form this compound.

  • Product Separation: The reaction product is distilled at 100-110 °C under 0.1-0.15 MPa to separate unreacted n-butyraldehyde, which is recycled.[14]

  • Purification: The resulting mixture of this compound and 2-ethylhexanol is condensed and purified using chromatographic separation to yield the final product.[14]

This protocol describes the consecutive hydrogenation of this compound using a nickel-based catalyst in a fixed-bed reactor, based on a kinetic study.[12]

  • Catalyst Preparation: Synthesize a nickel-based catalyst (e.g., 50% NiO supported on a carrier like Cab-O-Sil).

  • Reactor Setup: Load the synthesized catalyst into a fixed-bed reactor.

  • Reaction Conditions: Set the reaction temperature to 100-120 °C and the pressure to 30 bar.[12]

  • Reaction Execution: Introduce this compound into the reactor over the catalyst bed. The hydrogenation proceeds in two steps: first the C=C bond is reduced, then the C=O bond.

  • Monitoring and Analysis: The reaction progress is monitored by taking samples over time. The composition of the product mixture (containing this compound, 2-ethylhexanal, and 2-ethylhexanol) is analyzed using Gas Chromatography (GC).[12]

  • Kinetic Analysis: Use the concentration data at different temperatures to determine the reaction order and calculate the activation energies for both hydrogenation steps. The activation energy for the hydrogenation of the C=C bond is approximately 33.66 kJ/mol, while the subsequent hydrogenation of the C=O bond is higher at 58.39 kJ/mol.[8][12]

Hydrogenation_Workflow Start Start Catalyst 1. Catalyst Synthesis (e.g., NiO on Support) Start->Catalyst Reactor 2. Fixed-Bed Reactor Setup (Catalyst Loading) Catalyst->Reactor Reaction 3. Hydrogenation Reaction (120°C, 30 bar) Reactor->Reaction Sampling 4. Product Sampling (Time-course) Reaction->Sampling Analysis 5. Gas Chromatography (GC) Analysis Sampling->Analysis Kinetics 6. Kinetic Data Analysis (Activation Energy Calc.) Analysis->Kinetics End End Kinetics->End

Fig. 3: Experimental workflow for the kinetic study of this compound hydrogenation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra are not reproduced here, data for this compound is available in various databases. This includes Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[15][16][17] Researchers are encouraged to consult resources such as the NIST WebBook and ChemicalBook for detailed spectral data.[2][15][16][17]

Safety and Handling

This compound is a combustible liquid and presents several health hazards.[1][9] It is a skin and eye irritant; prolonged contact with the liquid may cause burns.[8][9] It may also cause an allergic skin reaction.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For fires, dry chemical, carbon dioxide, or halon extinguishers are recommended.[9]

References

The Aldol Condensation of Butanal: A Mechanistic Pathway to 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation of butanal (commonly known as n-butyraldehyde) is a cornerstone of industrial organic synthesis, primarily for the production of 2-ethylhexanol, a vital precursor for plasticizers, coatings, and adhesives. The key intermediate in this process is 2-ethyl-2-hexenal, formed through a self-condensation reaction. This guide provides a detailed examination of the underlying mechanism, relevant quantitative data from various catalytic systems, and experimental protocols for its synthesis.

Core Mechanism: A Step-by-Step Analysis

The formation of this compound from butanal is a base-catalyzed self-aldol condensation.[1][2] The reaction proceeds through three principal stages: the formation of an enolate ion, a subsequent nucleophilic attack to form an aldol addition product, and finally, a dehydration step to yield the α,β-unsaturated aldehyde.[1][3][4]

  • Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a butanal molecule. This deprotonation results in the formation of a resonance-stabilized enolate.[1][4] This enolate is in equilibrium with the parent aldehyde under the reaction conditions.[3]

  • Aldol Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second butanal molecule.[3] This carbon-carbon bond-forming step leads to a tetrahedral intermediate, which is subsequently protonated by a water molecule (formed in the initial step) to yield the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[1][4][5][6]

  • Dehydration: The aldol addition product, 2-ethyl-3-hydroxyhexanal, is then dehydrated to form the final product, this compound.[1] Under basic conditions and often with heating, a second α-hydrogen is abstracted to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB-type mechanism, resulting in the formation of a double bond conjugated with the carbonyl group.[3][4][7]

The overall reaction can be summarized as the conversion of two molecules of butanal into one molecule of this compound and one molecule of water.[8]

Visualization of the Reaction Pathway

The following diagram illustrates the sequential steps of the base-catalyzed aldol condensation of butanal.

Aldol_Condensation Figure 1: Aldol Condensation Mechanism for this compound Butanal1 Butanal Enolate Butanal Enolate Butanal1->Enolate + OH⁻ Butanal1->Enolate Base OH⁻ Water1 H₂O Enolate->Water1 - H₂O Intermediate Alkoxide Intermediate Enolate->Intermediate + Butanal Enolate->Intermediate Butanal2 Butanal Aldol 2-Ethyl-3-hydroxyhexenal Intermediate->Aldol + H₂O Intermediate->Aldol FinalProduct This compound Aldol->FinalProduct Aldol->FinalProduct Water2 H₂O Base2 OH⁻

Caption: Base-catalyzed self-condensation of butanal to form this compound.

Quantitative Data Summary

The synthesis of this compound has been explored under various conditions, employing both homogeneous and heterogeneous catalysts. The following tables summarize key quantitative data from different experimental setups.

Table 1: Homogeneous Catalysis Conditions

Catalyst Temperature (°C) Pressure (MPa) Butanal Conversion (%) This compound Yield (%) Reference
Aqueous Caustic 80 - 140 Not Specified Not Specified Not Specified [9]

| Alkaline Catalyst | Not Specified | Not Specified | Not Specified | Not Specified |[10] |

Table 2: Heterogeneous (Solid Base) Catalysis Conditions

Catalyst Temperature (°C) Pressure (MPa) Butanal Conversion (%) This compound Yield (%) Selectivity (%) Reference
MgO-Al₂O₃ Not Specified Not Specified Not Specified Not Specified Not Specified [11]
KF-γ-Al₂O₃ 120 Not Specified 99.0 98.1 99.1 [12]
NaX Zeolite 150 0.1 (1 atm) Not Specified Not Specified >98.5 [13]
MgO-Al₂O₃ 80 - 200 Not Specified >90 Not Specified Not Specified [14]
Solid Alkali 80 - 220 0.1 - 1.0 Not Specified 96 Not Specified [11]

| Basic Alkali Metal on Inert Support | >175 | 0.7 (7 bar) | Not Specified | Not Specified | Not Specified |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific investigation. Below are protocols derived from patented and published synthesis methods.

Protocol 1: Liquid-Phase Condensation with Solid Alkali Catalyst

This protocol is adapted from a method designed for high yield and catalyst stability.[11]

Materials:

  • n-Butyraldehyde

  • 2-Ethylhexanol (solvent)

  • Solid alkali catalyst (e.g., MgO/Al₂O₃ with Mg/Al ratio of 1.25)

  • Nitrogen gas

Equipment:

  • Fixed-bed reactor

  • High-pressure liquid pump

  • Back-pressure regulator

  • Distillation apparatus

  • Gas chromatograph (for analysis)

Procedure:

  • Pack the fixed-bed reactor with 10g of the MgO/Al₂O₃ solid base catalyst.

  • Purge the reactor with nitrogen gas.

  • Set the reaction temperature to 180°C.

  • Introduce 2-ethylhexanol as a solvent to completely wet the catalyst bed.

  • Set the reaction pressure to 0.5 MPa using the back-pressure regulator.

  • Continuously feed n-butyraldehyde into the reactor at a rate of 10 g/h. The mass ratio of 2-ethylhexanol to butanal should be maintained at 6.

  • The reaction product mixture exits the reactor and is directed to a distillation unit.

  • The distillation is performed at 110°C and 0.12 MPa to separate unreacted butanal, which is recycled back to the reactor.

  • The resulting two-phase mixture (organic and aqueous) is collected. The organic phase, containing this compound and 2-ethylhexanol, is separated for further purification or analysis.

  • Analyze the composition of the reaction products using gas chromatography to determine conversion and yield.[11]

Protocol 2: Vapor-Phase Condensation over NaX Zeolite

This protocol describes a gas-phase reaction, which can avoid issues associated with aqueous caustic solutions.[13]

Materials:

  • n-Butyraldehyde

  • NaX zeolite catalyst

Equipment:

  • Fixed-bed, integral-flow reactor

  • Vaporizer

  • Condenser

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Place a known amount of NaX zeolite catalyst into the fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 150°C) under a flow of an inert gas.

  • Vaporize n-butyraldehyde and pass it through the catalyst bed at atmospheric pressure (0.1 MPa).

  • Maintain a constant flow rate of the butanal vapor.

  • The product stream exiting the reactor is cooled in a condenser to liquefy the products.

  • Collect samples of the condensate periodically for analysis.

  • Analyze the samples by gas chromatography to determine the conversion of butanal and the selectivity towards this compound and other byproducts.

Logical Workflow for Catalyst Screening

The selection of an optimal catalyst is paramount for maximizing yield and selectivity. The following workflow outlines a logical approach to catalyst screening for this reaction.

Catalyst_Screening_Workflow Figure 2: Experimental Workflow for Catalyst Evaluation start Define Performance Metrics (Conversion, Selectivity, Yield) catalyst_prep Prepare Catalyst Candidates (e.g., KF-γ-Al₂O₃, NaX, MgO-Al₂O₃) start->catalyst_prep reaction_setup Set Up Standardized Reaction Conditions (Temp, Pressure, Flow Rate) catalyst_prep->reaction_setup run_experiments Conduct Aldol Condensation Experiments reaction_setup->run_experiments analysis Analyze Products via GC run_experiments->analysis data_eval Evaluate Catalyst Performance Against Metrics analysis->data_eval data_eval->catalyst_prep Performance Unsatisfactory optimize Optimize Conditions for Best Performing Catalyst data_eval->optimize Performance Meets Criteria end Select Optimal Catalyst and Conditions optimize->end

Caption: A logical workflow for the screening and optimization of catalysts.

References

The Elusive Presence of 2-Ethyl-2-hexenal in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hexenal, a volatile organic compound, has been a subject of interest in various industrial applications. However, its natural occurrence in the plant kingdom remains a topic of limited scientific exploration. This technical guide delves into the current understanding of this compound in plants, addressing its biosynthesis, potential signaling roles, and the analytical methodologies for its detection. It is important to note that while the presence of its isomer, (E)-2-hexenal (trans-2-hexenal), is well-documented as a significant green leaf volatile, quantitative data for this compound in plants are exceptionally scarce in published literature. This guide, therefore, synthesizes the available information on related compounds to provide a comprehensive overview for researchers.

Natural Occurrence and Quantitative Data

Despite extensive research into plant volatiles, specific quantitative data on the natural occurrence of this compound across different plant species is largely absent from scientific literature. The majority of studies focus on the more abundant C6 green leaf volatiles, particularly (E)-2-hexenal. While it is plausible that this compound may exist in trace amounts in some plant essential oils or as a minor component of their volatile profiles, there is a clear lack of dedicated studies to quantify its presence. This significant data gap highlights an area for future research in plant metabolomics.

For context, the concentration of the related compound, (E)-2-hexenal, has been reported in various fruits. For instance, in mature grape berries of several Vitis vinifera L. cultivars, the concentration of (E)-2-hexenal was found to range from 65.81 to 365.28 µg/L[1]. This data for a related isomer underscores the type of quantitative analysis that is currently missing for this compound.

Biosynthesis of C8 Aldehydes in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, it is hypothesized to arise from the lipoxygenase (LOX) pathway, which is responsible for the formation of various fatty acid-derived volatile compounds. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

The biosynthesis of C6 aldehydes like (E)-2-hexenal is well-established and proceeds as follows:

  • Lipase Action: Membrane lipids are hydrolyzed by lipases to release free fatty acids, such as linolenic acid.

  • Lipoxygenase (LOX) Action: Linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxy-linolenic acid.

  • Hydroperoxide Lyase (HPL) Action: 13-hydroperoxy-linolenic acid is cleaved by hydroperoxide lyase to produce (Z)-3-hexenal.

  • Isomerase Action: (Z)-3-hexenal is then isomerized to the more stable (E)-2-hexenal by a (Z)-3:(E)-2-hexenal isomerase.

It is conceivable that a similar pathway, utilizing a C10 fatty acid precursor, could lead to the formation of C8 aldehydes like this compound. However, the specific enzymes and intermediates involved in such a pathway in plants have yet to be identified.

Biosynthesis_of_C6_Aldehydes MembraneLipids Membrane Lipids LinolenicAcid Linolenic Acid MembraneLipids->LinolenicAcid HPOT 13-Hydroperoxy- linolenic Acid LinolenicAcid->HPOT Z3Hexenal (Z)-3-Hexenal HPOT->Z3Hexenal E2Hexenal (E)-2-Hexenal Z3Hexenal->E2Hexenal Lipase Lipase Lipase->LinolenicAcid LOX 13-Lipoxygenase (LOX) LOX->HPOT HPL Hydroperoxide Lyase (HPL) HPL->Z3Hexenal Isomerase (Z)-3:(E)-2-Hexenal Isomerase Isomerase->E2Hexenal Signaling_Pathway cluster_perception Signal Perception cluster_early_events Early Signaling Events cluster_transduction Signal Transduction cluster_response Cellular Response Aldehyde Aldehyde Signal (e.g., this compound) Ca_Influx Ca²⁺ Influx Aldehyde->Ca_Influx ROS_Burst ROS Burst Aldehyde->ROS_Burst MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Hormone_Signaling Hormone Signaling (JA, SA, Ethylene) MAPK_Cascade->Hormone_Signaling Gene_Expression Defense Gene Expression Hormone_Signaling->Gene_Expression Metabolite_Production Secondary Metabolite Production Gene_Expression->Metabolite_Production Experimental_Workflow SamplePrep Sample Preparation (Weighing, Vial Sealing) Incubation Headspace Incubation (e.g., 50°C, 20 min) SamplePrep->Incubation SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 45 min) Incubation->SPME GCMS GC-MS Analysis SPME->GCMS DataAnalysis Data Analysis (Peak Identification, Quantification) GCMS->DataAnalysis

References

2-Ethyl-2-hexenal: A Technical Guide to its Role as a Volatile Organic Compound in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hexenal is a volatile organic compound (VOC) that contributes to the aroma and flavor profiles of various food products. Formed primarily through lipid oxidation and aldol (B89426) condensation reactions, its presence can signify changes in food quality during processing and storage. This technical guide provides an in-depth overview of this compound, covering its chemical properties, formation pathways in food, sensory characteristics, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data, where available, are presented to support research and development in the food science and related industries.

Introduction

Volatile organic compounds are crucial in defining the sensory experience of food, influencing both desirable aromas and off-flavors. Among these, aldehydes are a significant class of compounds formed during the processing and storage of many food products. This compound (CAS No. 645-62-5), a C8 α,β-unsaturated aldehyde, has been identified as a minor constituent in certain foods, notably in raw and cooked meat.[1][2][3] Its formation is closely linked to the degradation of lipids, a common process in fat-containing foods. Understanding the formation, sensory impact, and analytical chemistry of this compound is essential for quality control, product development, and safety assessment in the food industry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, sharp odor.[4] Its chemical structure features a carbon-carbon double bond conjugated with a carbonyl group, which contributes to its reactivity and sensory properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₄O[5]
Molecular Weight 126.20 g/mol [5]
CAS Number 645-62-5[5]
Appearance Colorless to pale yellow liquid[4]
Odor Sharp, powerful, irritating, green, spicy, woody, minty[4][6][7]
Boiling Point 175-179 °C[8]
Flash Point 68 °C (closed cup)[9]
Density 0.85 g/cm³ at 20 °C[9]
Solubility in Water 586 mg/L at 25 °C (experimental)[10]
LogP (o/w) 2.718 (estimated)[8]

Formation Pathways in Food

The presence of this compound in food is primarily attributed to two main chemical pathways: lipid oxidation and aldol condensation.

Lipid Oxidation

Lipid oxidation is a major series of chemical reactions that leads to the deterioration of food quality.[11][12][13] Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation, leading to the formation of hydroperoxides. These unstable intermediates then decompose into a complex mixture of secondary products, including a wide range of volatile aldehydes, ketones, and alcohols that contribute to off-flavors.[11][12][13] While the precise pathway from specific fatty acids to this compound is not extensively detailed in the available literature, it is understood to be a product of the breakdown of larger unsaturated fatty acids.

Lipid_Oxidation_Pathway Unsaturated_Fatty_Acids Unsaturated Fatty Acids (e.g., Linoleic Acid, Oleic Acid) Lipid_Hydroperoxides Lipid Hydroperoxides Unsaturated_Fatty_Acids->Lipid_Hydroperoxides Oxidation Secondary_Oxidation_Products Secondary Oxidation Products Lipid_Hydroperoxides->Secondary_Oxidation_Products Decomposition Aldehydes Aldehydes (e.g., Hexanal, Nonanal) Secondary_Oxidation_Products->Aldehydes Ethyl_Hexenal This compound Aldehydes->Ethyl_Hexenal Further Reactions

Lipid Oxidation Pathway Leading to Aldehyde Formation.
Aldol Condensation

Aldol condensation is another significant pathway for the formation of larger aldehydes from smaller ones.[10] This reaction involves the nucleophilic addition of an enolate ion from one aldehyde to the carbonyl carbon of another, followed by dehydration. In food systems, simpler aldehydes that are abundant products of lipid oxidation, such as butanal (butyraldehyde), can undergo self-condensation or cross-condensation to form more complex aldehydes like this compound.[2][14] The industrial synthesis of this compound is indeed based on the aldol condensation of n-butyraldehyde.[2]

Aldol_Condensation_Pathway Butyraldehyde1 n-Butyraldehyde Enolate Enolate Intermediate Butyraldehyde1->Enolate Base catalyst Aldol_Adduct Aldol Addition Product (3-Hydroxy-2-ethylhexanal) Enolate->Aldol_Adduct Butyraldehyde2 n-Butyraldehyde Butyraldehyde2->Aldol_Adduct Ethyl_Hexenal This compound Aldol_Adduct->Ethyl_Hexenal Dehydration (-H₂O)

Formation of this compound via Aldol Condensation.

Occurrence and Quantitative Data in Food

Direct quantitative data for this compound in a wide variety of food products is limited in the scientific literature. However, its presence has been confirmed in some food items, and data for structurally related and more commonly studied lipid oxidation-derived aldehydes are more readily available.

Table 2: Occurrence of this compound in Food

Food ProductPresenceMethod of DetectionReference(s)
Raw BeefIdentified as a minor constituentNot specified[2][3]
Cooked BeefIdentified as a minor constituentNot specified[2][3]
Sous-vide Cooked Dairy Beef Round2-Ethylhexanal ethylene (B1197577) glycol acetal (B89532) identified (a derivative)GC/MS[8]

Due to the scarcity of quantitative data for this compound, the following table presents concentrations of other common lipid oxidation-derived aldehydes in various food matrices to provide a comparative context.

Table 3: Concentration of Common Lipid Oxidation-Derived Aldehydes in Various Foods

AldehydeFood MatrixConcentration RangeReference(s)
HexanalOat Flakes (fresh)67 ± 3 µg/kg[15]
HexanalOat Flakes (aged)137 ± 4 to 398 ± 12 µg/kg[15]
HexanalDairy PowdersCorrelated with "painty" & "oxidised" attributes[13]
HeptanalDairy PowdersCorrelated with "painty" & "oxidised" attributes[13]
PentanalDairy PowdersCorrelated with "painty" & "oxidised" attributes[13]
OctanalCooked BeefPresent[1]
NonanalCooked BeefPresent[1]
(E)-2-HexenalVirgin Olive OilVaries with storage[12]

Sensory Properties and Flavor Profile

This compound is recognized for its potent and complex aroma profile. Its sensory characteristics are generally described as sharp, green, and somewhat spicy.

Table 4: Sensory Profile of this compound

AttributeDescriptionReference(s)
Odor Sharp, powerful, irritating, green, leafy, spicy, woody, minty[4][6][7]
Flavor Contribution Contributes to green and fruity notes in fragrances and flavors[10]

Analytical Methodologies

The standard and most effective technique for the analysis of this compound and other volatile aldehydes in food is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[13][16]

Analytical_Workflow Sample_Prep Sample Preparation (Homogenization, Weighing) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) - Extraction of Volatiles Sample_Prep->HS_SPME GC_Separation Gas Chromatography (GC) - Separation of Volatiles HS_SPME->GC_Separation Thermal Desorption MS_Detection Mass Spectrometry (MS) - Identification and Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis - Peak Integration, Library Search, Quantification MS_Detection->Data_Analysis

General Workflow for HS-SPME-GC-MS Analysis of Volatiles.
Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Food Matrix (e.g., Cooked Beef)

This protocol is a generalized procedure based on established methods for volatile aldehyde analysis in meat.[1][13][15]

1. Materials and Reagents:

  • Food Sample: Cooked beef, cooled and homogenized.

  • Internal Standard (IS): A suitable deuterated aldehyde or a compound not naturally present in the sample (e.g., 2-methyl-3-heptanone). Prepare a stock solution in methanol.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for broad-range volatile analysis.

  • Headspace Vials: 20 mL glass vials with PTFE/silicone septa.

  • Saturated NaCl solution: To increase the volatility of the analytes.

  • GC-MS system: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5MS, HP-INNOWAX).

2. Sample Preparation:

  • Weigh 2-5 g of the homogenized cooked beef sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add 5 mL of saturated NaCl solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure:

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80 °C).

  • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

4. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption (e.g., 250 °C for 2-5 minutes) in splitless mode.

  • GC Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 120 °C at a rate of 4 °C/minute.

    • Ramp 2: Increase to 220 °C at a rate of 8 °C/minute.

    • Ramp 3: Increase to 250 °C at a rate of 20 °C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

5. Data Analysis and Quantification:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

  • Quantify the concentration of this compound by constructing a calibration curve using standard solutions and the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Toxicological Information

This compound is classified as a skin and eye irritant.[2] Ingestion and inhalation can be toxic.[2] The oral LD50 in rats is reported as 3000 mg/kg.[8] As an α,β-unsaturated aldehyde, it has the potential to be reactive towards biological macromolecules.

Table 5: Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity (LD50) RatOral3000 mg/kg[8]
Acute Dermal Toxicity (LD50) Guinea PigDermal>20 mL/kg[8]
Irritation -Skin, EyeModerate irritant[2]

Conclusion

This compound is a volatile organic compound of interest in food science due to its contribution to the aroma of certain foods and its role as an indicator of lipid oxidation. Its formation through both lipid degradation and aldol condensation highlights the complex chemical changes that occur during food processing and storage. While its presence has been confirmed in foods such as beef, there is a clear need for more extensive quantitative research to fully understand its distribution across a wider range of food products and its precise impact on sensory perception. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for future investigations into this and other important volatile flavor compounds. For researchers and professionals in food science and drug development, a deeper understanding of compounds like this compound is crucial for ensuring product quality, safety, and consumer acceptance.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hexenal is an unsaturated aldehyde of significant interest in various industrial and research applications. It serves as a key intermediate in the synthesis of 2-ethylhexanol, a precursor to plasticizers, and is also utilized in the manufacturing of insecticides and as a warning agent in leak detectors.[1] Its characteristic sharp, powerful, and irritating odor also lends it to applications in the fragrance industry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and relevant biological pathways, tailored for a scientific audience.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
Boiling Point 175 - 179 °C at 760 mmHg[2]
Melting Point 3.5 °C (estimate)[3]
Density 0.85 g/cm³ at 20 °C[3]
Vapor Pressure 1.17 mmHg at 25 °C[2]
Flash Point 68 °C (closed cup)[3]
Refractive Index 1.431[3]
Solubility in Water 586 mg/L at 25 °C
Solubility in Organic Solvents Soluble in alcohol, ether, and acetone.
Appearance Colorless to pale yellow liquid[2]
Odor Sharp, powerful, irritating[2]

Chemical Properties and Reactivity

This compound is characterized by the presence of both an aldehyde functional group and a carbon-carbon double bond, which dictates its chemical reactivity.

  • Aldol (B89426) Condensation: It is synthesized via the aldol condensation of n-butyraldehyde.[1] It can also undergo self-condensation reactions, which are often catalyzed by acids.[4]

  • Oxidation: As an aldehyde, it is readily oxidized to form the corresponding carboxylic acid, 2-ethyl-2-hexenoic acid. This process can be initiated by exposure to air (autoxidation), which is often activated by light and catalyzed by transition metal salts.[4]

  • Hydrogenation: The carbon-carbon double bond and the aldehyde group can be hydrogenated. The hydrogenation of this compound to 2-ethylhexanol is a crucial industrial process.[5]

  • Reactivity with Oxidizing Agents: It can react with oxidizing materials.[1]

  • Stability: Technical grade this compound is stable under ambient conditions and during transport.[1]

Experimental Protocols

Synthesis of this compound via Aldol Condensation (Industrial Process)

The primary industrial synthesis of this compound involves the aldol condensation of n-butyraldehyde. The following is a general description of the process based on patent literature.

Methodology:

  • Reaction Setup: The reaction is typically carried out in a series of reactors. n-Butyraldehyde is used as the raw material.

  • Catalysis: An alkaline catalyst, such as a sodium hydroxide (B78521) solution, is used to catalyze the condensation and subsequent dehydration reactions.[6] Solid base catalysts, such as MgO-Al₂O₃, have also been employed.[7]

  • Reaction Conditions: The reaction temperature is maintained between 80-220 °C, and the pressure is kept between 0.1-1.0 MPa.[7]

  • Work-up and Purification: The reaction mixture, containing this compound, unreacted n-butyraldehyde, and water, is then subjected to distillation to separate the components.[7] Unreacted n-butyraldehyde is often recycled back into the reactor.[7] The final product can be further purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) is a suitable method for purifying this compound in a laboratory setting to prevent potential decomposition.

Methodology:

  • Apparatus: A standard fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

  • Procedure:

    • The crude this compound is placed in the round-bottom flask with a stir bar.

    • The system is evacuated to the desired pressure.

    • The flask is gently heated while stirring.

    • The vapor will rise through the fractionating column, and the temperature at the distillation head should be monitored.

    • Fractions are collected based on their boiling points at the reduced pressure. The main fraction of this compound is collected when the temperature at the distillation head is stable.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This compound can be analyzed using reverse-phase HPLC.

Methodology:

  • Column: A Newcrom R1 or a standard C18 column can be used.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[8] Phosphoric acid can be added to the mobile phase; for mass spectrometry (MS) compatible methods, formic acid should be used instead.[8]

  • Detection: A UV detector is typically used for the analysis of α,β-unsaturated aldehydes. The specific wavelength for detection would be determined based on the UV absorbance maximum of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Methodology:

  • Sample Preparation: For samples in a complex matrix, headspace sampling or solid-phase microextraction (SPME) can be used to extract the volatile analyte.

  • GC Column: A non-polar column, such as one with a DB-5 or HP-5 stationary phase, is suitable for the separation.[9]

  • Temperature Program: A typical temperature program would start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum can be compared to a library for identification.

Biological Activity and Signaling Pathways

Antimicrobial and Antifungal Activity

This compound exhibits significant antimicrobial and antifungal properties.[1] This activity is a characteristic of many α,β-unsaturated aldehydes.

Mechanism of Action:

The primary mechanism of antimicrobial action is believed to be the disruption of the cell membrane.[10][11] The lipophilic nature of the molecule allows it to penetrate the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and leakage of cellular contents.[10][11] The α,β-unsaturated aldehyde moiety can also react with cellular nucleophiles, such as sulfhydryl groups in proteins, further contributing to its antimicrobial effects.

Antimicrobial_Mechanism E2H This compound Penetration Penetration E2H->Penetration Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption Membrane->Disruption Penetration->Membrane Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Logical workflow of the antimicrobial action of this compound.

Metabolic Pathways

This compound is a key intermediate in the industrial production of 2-ethylhexanol. The synthesis and subsequent hydrogenation represent a critical chemical pathway.

Synthesis_and_Hydrogenation Butyraldehyde n-Butyraldehyde (2 molecules) AldolCondensation Aldol Condensation / Dehydration Butyraldehyde->AldolCondensation Alkaline Catalyst E2H This compound AldolCondensation->E2H Hydrogenation Hydrogenation E2H->Hydrogenation Catalyst (e.g., Ni) Ethylhexanol 2-Ethylhexanol Hydrogenation->Ethylhexanol

Caption: Synthesis of this compound and its hydrogenation to 2-ethylhexanol.

Furthermore, an integrated biocatalytic and chemocatalytic pathway for the synthesis of 2-ethylhexanol from glucose has been proposed, where this compound is a key intermediate.

Bio_Chemo_Pathway cluster_bio Biocatalytic cluster_chemo Chemo-catalytic Glucose Glucose Butyraldehyde n-Butyraldehyde Glucose->Butyraldehyde Enzymatic Conversion E2H This compound Butyraldehyde->E2H Aldol Condensation Ethylhexanol 2-Ethylhexanol E2H->Ethylhexanol Hydrogenation

Caption: Integrated pathway for 2-ethylhexanol synthesis from glucose.

Toxicology and Safety

This compound is considered a moderate skin and eye irritant.[1] Inhalation and ingestion can be toxic.[1] Due to its flammability, appropriate safety precautions should be taken when handling this compound. While there is a lack of extensive data on its carcinogenicity, it did not induce gene mutations in Salmonella typhimurium in the Ames test.[1] No data on its metabolism or toxicokinetics in humans were found.[1]

Conclusion

This compound is a versatile α,β-unsaturated aldehyde with well-defined physical and chemical properties. Its reactivity makes it a valuable intermediate in chemical synthesis, particularly for the production of 2-ethylhexanol. Its biological activity as an antimicrobial and antifungal agent is also of significant interest. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. Further research into its biological interactions and potential therapeutic applications is warranted.

References

Spectroscopic Analysis of 2-Ethyl-2-hexenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethyl-2-hexenal (CAS No. 645-62-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 90 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.38Singlet1HAldehyde proton (-CHO)
6.35Triplet1HVinylic proton (=CH-)
2.30Quartet2HMethylene protons adjacent to the double bond (-CH₂-CH=)
2.15Quintet2HMethylene protons (-CH₂-CH₂-CH=)
1.05Triplet3HMethyl protons of the ethyl group (-CH₂-CH₃)
0.95Triplet3HMethyl protons of the hexenal (B1195481) chain (-CH₂-CH₃)

¹³C NMR (Carbon-13 NMR) Data

  • Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
195.2C=OAldehyde carbonyl carbon
154.9CQuaternary vinylic carbon
149.8CHTertiary vinylic carbon
25.4CH₂Methylene carbon in the hexenal chain
22.8CH₂Methylene carbon of the ethyl group
21.7CH₂Methylene carbon in the hexenal chain
13.9CH₃Methyl carbon of the hexenal chain
12.4CH₃Methyl carbon of the ethyl group
Infrared (IR) Spectroscopy
  • Sample Phase: Liquid Film (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (alkane)
2870MediumC-H stretch (alkane)
2720WeakC-H stretch (aldehyde)
1685StrongC=O stretch (conjugated aldehyde)
1640MediumC=C stretch (alkene)
1460MediumC-H bend (alkane)
Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI)

  • Source Temperature: 230 °C

  • Sample Temperature: 150 °C

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
12645[M]⁺ (Molecular Ion)
97100[M - CHO]⁺
8160[M - C₂H₅O]⁺
6955[C₅H₉]⁺
5585[C₄H₇]⁺
4195[C₃H₅]⁺
2990[CHO]⁺ or [C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of liquid this compound (approximately 10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct injection.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Introduce into MS Inlet Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Toxicological Profile of 2-Ethyl-2-hexenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-2-hexenal (CAS No. 645-62-5), a volatile organic compound with applications as a fragrance ingredient, flavoring agent, and in chemical synthesis. This document summarizes key toxicological data, details relevant experimental methodologies, and elucidates the potential mechanisms of toxicity through metabolic and signaling pathway diagrams.

Executive Summary

This compound exhibits moderate acute toxicity via the oral route and is a skin and eye irritant. While it has not been found to be mutagenic in the Ames test, its classification as an α,β-unsaturated aldehyde suggests a potential for electrophilic interactions with biological macromolecules. The primary detoxification pathways are anticipated to involve enzymatic oxidation, reduction, and glutathione (B108866) conjugation. At a cellular level, this compound may modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2-Keap1, NF-κB, and MAPK pathways. This guide is intended to serve as a foundational resource for professionals involved in the safety assessment and development of products containing this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Endpoint Species Route Value Reference
LD₅₀RatOral3 g/kg[No specific reference found]

Table 1: Acute Toxicity of this compound

Endpoint Species Result Reference
Skin IrritationRabbitIrritant[No specific reference found]
Eye IrritationRabbitIrritant[No specific reference found]

Table 2: Irritation Data for this compound

Assay Strains Metabolic Activation Dose Range Result Reference
Ames TestS. typhimurium TA97, TA98, TA100, TA1535With and without S9 mix3 - 666 µ g/plate Not Mutagenic[1]

Table 3: Genotoxicity of this compound

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound is typically determined using a method aligned with the OECD Test Guideline 401, 420, 423, or 425. A common approach involves the following steps:

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A range of at least three dose levels is typically used to elicit a range of toxic effects and mortality rates.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods.

Skin Irritation

Skin irritation potential is assessed following protocols similar to the OECD Test Guideline 404.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are scored according to a standardized grading system.

Ames Test (Bacterial Reverse Mutation Assay)

The mutagenic potential of this compound is evaluated using the Ames test, based on the principles of OECD Test Guideline 471.

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Exposure: The test compound is incubated with the bacterial strains in the presence or absence of S9 mix.

  • Plating: The treated bacterial cultures are plated on minimal glucose agar (B569324) plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertants.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The in vivo comet assay is used to assess DNA damage in cells from various organs of animals exposed to a test substance, following OECD Test Guideline 489.

  • Animal Dosing: Animals (typically rodents) are administered the test substance, usually via the intended route of human exposure.

  • Tissue Collection: At appropriate time points after dosing, various tissues (e.g., liver, blood) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Embedding in Agarose (B213101): The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates from the nucleoid towards the anode, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Metabolic and Signaling Pathways

The toxicological effects of this compound are intrinsically linked to its metabolism and its interaction with cellular signaling pathways. As an α,β-unsaturated aldehyde, its reactivity is a key determinant of its biological activity.

Metabolic Pathways

The metabolism of this compound is expected to proceed through three primary pathways aimed at detoxification and elimination.

Metabolism cluster_0 Metabolic Pathways of this compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_conjugation Glutathione Conjugation EHH This compound Oxidized 2-Ethyl-2-hexenoic acid EHH->Oxidized Aldehyde Dehydrogenase (ALDH) Reduced 2-Ethyl-2-hexen-1-ol EHH->Reduced Carbonyl Reductase Conjugated Glutathione Conjugate EHH->Conjugated Glutathione S-Transferase (GST)

Caption: Metabolic fate of this compound.

  • Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde group to a carboxylic acid, forming 2-Ethyl-2-hexenoic acid.

  • Reduction: Carbonyl reductases can reduce the aldehyde group to an alcohol, yielding 2-Ethyl-2-hexen-1-ol.

  • Glutathione Conjugation: The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway for many α,β-unsaturated aldehydes.

Cellular Signaling Pathways

The electrophilic nature of this compound suggests that it can interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key signaling pathways.

α,β-Unsaturated aldehydes are known inducers of the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.

Nrf2_Pathway cluster_pathway Nrf2-Keap1 Pathway Activation cluster_nucleus Nucleus EHH This compound Keap1 Keap1 EHH->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Genes Phase II Detoxification and Antioxidant Genes ARE->Genes Induces Transcription Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2-Keap1 pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can covalently modify cysteine residues on Keap1, leading to a conformational change that inhibits its ability to target Nrf2 for degradation. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of phase II detoxification enzymes and antioxidant proteins.

α,β-Unsaturated aldehydes can also modulate inflammatory signaling pathways such as NF-κB and MAPK. The interaction can be complex, leading to either activation or inhibition depending on the specific context and cell type.

Inflammatory_Pathways cluster_pathway Modulation of Inflammatory Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway EHH This compound IKK IKK EHH->IKK Modulation MAPKKK MAPKKK EHH->MAPKKK Modulation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB->Proteasome Degradation NFkB_n NF-κB (active) NFkB->NFkB_n Activation & Translocation Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_n->Inflammatory_Genes_NFkB Induces Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK Induces Transcription

Caption: Potential modulation of NF-κB and MAPK pathways.

This compound may interact with components of the NF-κB and MAPK signaling cascades. For instance, it could potentially modify cysteine residues in IKK (IκB kinase) or upstream kinases in the MAPK pathway, leading to altered inflammatory gene expression. The precise effects (pro- or anti-inflammatory) are likely to be cell-type and context-dependent.

Conclusion

The toxicological profile of this compound is characterized by moderate acute oral toxicity and skin/eye irritancy. It is not mutagenic in the Ames test. As an α,β-unsaturated aldehyde, its reactivity towards cellular nucleophiles is a key aspect of its biological activity. Metabolism is expected to proceed via oxidation, reduction, and glutathione conjugation. The compound has the potential to modulate important cellular signaling pathways involved in detoxification (Nrf2-Keap1) and inflammation (NF-κB, MAPK). Further research is warranted to fully elucidate the specific interactions of this compound with these pathways and to conduct a comprehensive risk assessment for various exposure scenarios. This guide provides a solid foundation for such future investigations and for the safe handling and use of this compound in various applications.

References

2-Ethyl-2-hexenal CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-2-hexenal (CAS Number: 645-62-5), a key intermediate in the chemical industry. This document details its chemical and physical properties, synthesis and analytical methodologies, toxicological profile, and significant industrial applications.

Core Chemical Identifiers and Properties

This compound is an unsaturated aldehyde with the molecular formula C8H14O.[1] It is a colorless to yellow liquid characterized by a powerful and sharp odor.[1]

IdentifierValueReference
CAS Number 645-62-5[1][2]
Molecular Formula C8H14O[1]
Molecular Weight 126.20 g/mol [1]
IUPAC Name 2-Ethylhex-2-enal
Synonyms 2-Ethyl-2-hexen-1-al, α-Ethyl-β-propylacrolein[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Boiling Point 175 - 179 °C at 760 mmHg[1][3]
Density 0.85 g/cm³ at 20 °C[1]
Flash Point 68 °C (closed cup)[1]
Vapor Pressure 1.173 mmHg at 25 °C (estimated)[3]
Water Solubility < 1 mg/mL[1]
logP (o/w) 2.718 (estimated)[3]

Synthesis and Industrial Production

The primary industrial synthesis of this compound is achieved through the aldol (B89426) condensation of n-butyraldehyde.[1][2] This reaction can be catalyzed by both basic and acidic catalysts.[1] Modern approaches utilize solid catalysts like hydrotalcite and heteropoly acids to enhance reusability and selectivity.[1]

Experimental Protocol: Synthesis via Aldol Condensation

A patented method for the synthesis of this compound involves the following steps:

  • Reaction Setup: A mixture of n-butyraldehyde and 2-ethylhexanol (as a solvent) in a mass ratio of 1:0.1 to 1:10 is prepared.

  • Catalyst: A solid base catalyst, such as MgO/Al2O3, is packed into a fixed-bed reactor.

  • Reaction Conditions: The raw material mixture is introduced into the bottom of the reactor. The reaction is carried out at a temperature of 80-220 °C and a pressure of 0.1-1.0 MPa.

  • Product Formation: Under these conditions, n-butyraldehyde undergoes a condensation-dehydration reaction to form a single-phase mixture primarily containing this compound, 2-ethylhexanol, and water.

  • Purification: The reaction product is then distilled to separate the this compound from the solvent and byproducts.

Analytical Methodologies

High-resolution chromatographic techniques are essential for the separation and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for analyzing volatile compounds like this compound. The compound is separated on a gas chromatograph and subsequently identified by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation.[1] The electron ionization mass spectrum of (Z)-2-ethyl-2-hexenal shows characteristic high-abundance peaks at m/z values of 55 and 41.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides a reliable method for the analysis of this compound.

  • Column: Newcrom R1 or C18 columns can be used.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

  • Application: This method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]

Key Industrial Reaction: Hydrogenation to 2-Ethylhexanol

A significant application of this compound is its role as an intermediate in the synthesis of 2-ethylhexanol, a precursor for the production of plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP).[1] This conversion is achieved through catalytic hydrogenation. The hydrogenation of the C=C double bond occurs more readily than the hydrogenation of the C=O bond.[1]

Hydrogenation_Pathway This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal + H2 (fast) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol + H2 (slower)

Hydrogenation of this compound to 2-Ethylhexanol.
Experimental Protocol: Catalytic Hydrogenation

  • Catalyst: A nickel-based catalyst, for instance, 50% NiO supported on a mixed silica-alumina support, is used.

  • Reactor: The reaction is carried out in a fixed-bed reactor.

  • Reaction Conditions: The hydrogenation is typically performed at a temperature of 100-120 °C and a pressure of 30 bar.

  • Conversion: Under these conditions, high conversion of this compound (up to 98.29%) and high selectivity towards 2-ethylhexanol (up to 87.41%) can be achieved.[5]

Toxicological Data

The toxicological profile of this compound is crucial for ensuring safe handling and use.

Toxicity EndpointSpeciesRouteValueReference
LD50 RatOral3000 mg/kg[3]
LD50 Guinea pigDermal> 20 mL/kg[3]
LC50 (96 h) Leuciscus idus (Fish)-14.7 mg/L[6][7]
EC50 (48 h) Daphnia magna (Aquatic Invertebrate)-20.04 mg/L[6][7]
EC50 (72 h) Desmodesmus subspicatus (Algae)-27.71 mg/L[6][7]

This compound is classified as a skin irritant (H315) and may cause an allergic skin reaction (H317).[1][8] It is also recognized as causing serious eye damage (H318).[8]

Applications

Beyond its primary role as an intermediate in 2-ethylhexanol production, this compound finds applications in various sectors:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of other organic compounds.[2]

  • Insecticides: It is used in the manufacturing of certain insecticides.[2][9]

  • Warning Agents: Its strong, irritating odor makes it suitable for use as a warning agent in leak detectors.[2][9]

References

The Role of (E)-2-Hexenal as a Plant Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: While the query specified "2-Ethyl-2-hexenal," a comprehensive review of scientific literature indicates a general lack of evidence for its role as an endogenous plant metabolite. It is primarily recognized as an industrial chemical, sometimes used as a fungicide on plant materials.[1] Conversely, (E)-2-hexenal (also known as trans-2-hexenal) is a well-documented and crucial plant metabolite, widely studied for its role in plant physiology and ecology. This guide will focus on (E)-2-hexenal , as it aligns with the core requirements for a guide on a significant plant metabolite.

Introduction

(E)-2-hexenal is a C6 volatile organic compound (VOC) belonging to the class of "green leaf volatiles" (GLVs).[2] These compounds are responsible for the characteristic smell of freshly cut grass. Beyond this familiar scent, (E)-2-hexenal plays a critical role as a signaling molecule in plants, mediating responses to a wide array of both biotic and abiotic stresses.[2][3] It is not typically produced in significant amounts by healthy, unstressed plants.[2] However, upon physical damage, herbivore attack, or pathogen infection, its production is rapidly induced.[2] This guide provides a technical overview of the biosynthesis, physiological roles, and signaling pathways associated with (E)-2-hexenal in plants.

Biosynthesis of (E)-2-Hexenal

The biosynthesis of (E)-2-hexenal is initiated in the chloroplasts and involves a series of enzymatic reactions known as the lipoxygenase (LOX) pathway. The primary precursors for GLVs are polyunsaturated fatty acids, namely linolenic and linoleic acids, which are released from thylakoid membranes.

The key steps in the biosynthesis of (E)-2-hexenal are:

  • Lipoxygenase (LOX) Action: Released linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

  • Hydroperoxide Lyase (HPL) Cleavage: 13-HPOT is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[4]

  • Isomerization: (Z)-3-hexenal is subsequently isomerized to the more stable (E)-2-hexenal. This conversion can occur spontaneously or be catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[5]

G Biosynthesis of (E)-2-Hexenal PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) HPOT 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) PUFA->HPOT Lipoxygenase (LOX) Z3H (Z)-3-Hexenal HPOT->Z3H Hydroperoxide Lyase (HPL) E2H (E)-2-Hexenal Z3H->E2H Isomerase / Spontaneous

Fig. 1: Biosynthesis pathway of (E)-2-Hexenal.

Role in Biotic Stress Responses

(E)-2-hexenal is a key player in plant defense against both insect herbivores and microbial pathogens.

Defense Against Herbivores

Upon herbivore attack, the rapid release of (E)-2-hexenal serves multiple defensive functions:

  • Direct Defense: (E)-2-hexenal can act as a feeding deterrent to some insects.[2]

  • Indirect Defense: It can attract natural enemies of the attacking herbivores, such as parasitic wasps.

  • Plant-Plant Communication: Airborne (E)-2-hexenal can be perceived by neighboring, undamaged plants, priming their defense systems for a potential upcoming attack.[2]

Defense Against Pathogens

(E)-2-hexenal exhibits direct antimicrobial activity against a range of fungal and bacterial pathogens.[3] Its proposed mechanisms of action include the disruption of cell membranes and the inhibition of spore germination.[6] It can also induce the expression of defense-related genes and the production of antimicrobial compounds in the plant.[3][6] However, in some instances, it has been observed to promote the susceptibility of plants to certain pathogens, such as Pseudomonas syringae, by activating the jasmonic acid pathway.

Role in Abiotic Stress Responses

Plants also produce (E)-2-hexenal in response to various abiotic stresses, including heat, wounding, and oxidative stress.

Thermotolerance

Pre-treatment of plants with low concentrations of (E)-2-hexenal has been shown to enhance their tolerance to subsequent heat stress. This is associated with the induction of heat shock proteins and other protective molecules.

Wound Response

Mechanical wounding is a potent inducer of (E)-2-hexenal synthesis.[4] The released GLVs can act as signals to initiate wound healing processes and to ward off opportunistic pathogens that might enter through the damaged tissue.

Signaling Pathways of (E)-2-Hexenal

(E)-2-hexenal acts as a signaling molecule that can trigger a cascade of downstream responses in plant cells.

Calcium and Reactive Oxygen Species (ROS) Signaling

Exposure to (E)-2-hexenal can lead to a rapid influx of calcium ions (Ca²⁺) into the cytoplasm and the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). These are early signaling events that can activate downstream defense responses.

Interaction with Phytohormone Signaling

(E)-2-hexenal signaling is intricately linked with the signaling pathways of major plant defense hormones, particularly jasmonic acid (JA). It can induce the biosynthesis of JA and the expression of JA-responsive genes. This interaction is crucial for the regulation of defense responses against herbivores and necrotrophic pathogens.

G Simplified Signaling Cascade of (E)-2-Hexenal E2H (E)-2-Hexenal Perception Ca_ROS Ca²⁺ Influx & ROS Burst E2H->Ca_ROS JA Jasmonic Acid (JA) Biosynthesis Ca_ROS->JA Defense_Genes Expression of Defense Genes JA->Defense_Genes Response Physiological Defense Response Defense_Genes->Response

Fig. 2: Simplified signaling cascade initiated by (E)-2-Hexenal.

Quantitative Data

The following tables summarize some of the quantitative data related to the effects of (E)-2-hexenal.

Table 1: Antifungal Activity of (E)-2-Hexenal against Botrytis cinerea

ConcentrationInhibition of Mycelial GrowthReference
100 mM100% after 24 hours[6]
369 µL/LHighest antifungal effect among tested volatiles[6]

Table 2: Effect of (E)-2-Hexenal on Aspergillus flavus

ConditionConcentration for Complete InhibitionReference
Vapor Phase0.032 µL/mL air
Contact Phase1.6 µL/mL
In vivo (peanut seeds)0.32 µL/mL air

Experimental Protocols

Extraction and Quantification of (E)-2-Hexenal from Plant Tissues

Objective: To extract and quantify the amount of (E)-2-hexenal emitted by plant tissues.

Methodology:

  • Sample Collection: Collect fresh plant tissue (e.g., leaves) and immediately weigh it.

  • Volatile Trapping: Place the plant tissue in a sealed glass container. Use a solid-phase microextraction (SPME) fiber to adsorb the volatiles from the headspace for a defined period.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Desorb the trapped volatiles from the SPME fiber in the injection port of a gas chromatograph coupled to a mass spectrometer.

  • Identification and Quantification: Identify (E)-2-hexenal based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of (E)-2-hexenal using a calibration curve generated with known concentrations of the standard.

G Workflow for (E)-2-Hexenal Quantification Start Plant Tissue Collection SPME Headspace Volatile Trapping (SPME) Start->SPME GCMS GC-MS Analysis SPME->GCMS Data Identification & Quantification GCMS->Data End Results Data->End

Fig. 3: Workflow for the quantification of (E)-2-Hexenal.
In Vitro Antifungal Assay

Objective: To determine the effect of (E)-2-hexenal on the growth of a fungal pathogen.

Methodology:

  • Fungal Culture: Grow the desired fungal pathogen (e.g., Botrytis cinerea) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until it is actively growing.

  • Exposure to (E)-2-Hexenal: In a sealed petri dish, place an agar plug of the actively growing fungus. Introduce a known concentration of (E)-2-hexenal onto a sterile filter paper disc placed in the lid of the petri dish (vapor phase assay) or directly into the agar medium (contact phase assay).

  • Incubation: Incubate the petri dishes at the optimal growth temperature for the fungus.

  • Measurement of Mycelial Growth: Measure the diameter of the fungal colony at regular intervals and compare it to a control group that was not exposed to (E)-2-hexenal.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition caused by (E)-2-hexenal.

Conclusion

(E)-2-hexenal is a multifaceted plant metabolite that plays a pivotal role in mediating plant responses to a variety of environmental challenges. Its rapid production upon stress, coupled with its ability to act as both a local and systemic signal, underscores its importance in plant defense and communication. Further research into the intricate signaling networks regulated by (E)-2-hexenal will likely unveil new targets and strategies for enhancing crop resilience and developing novel, environmentally friendly approaches to pest and disease management.

References

Human Metabolism of 2-Ethyl-2-hexenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide addresses the current landscape of human metabolite studies of 2-Ethyl-2-hexenal. A comprehensive review of publicly available scientific literature reveals a significant gap in direct human metabolic data for this compound.

While this compound is recognized as a plant and human metabolite and is used as a flavoring agent, specific studies detailing its biotransformation, the quantitative analysis of its metabolites in human matrices, and the precise experimental protocols employed for such studies are not available in the current body of scientific literature.[1][2] A nomination background document from the National Toxicology Program (NTP) explicitly states that no data were found regarding the chemical disposition, metabolism, and toxicokinetics of this compound in humans.[3]

Given the absence of direct evidence, this guide will provide a projected metabolic pathway based on the known metabolism of structurally similar α,β-unsaturated aldehydes. Furthermore, it will outline general experimental protocols that are typically employed in the study of xenobiotic metabolism, which would be applicable to future investigations of this compound.

Predicted Metabolic Pathways

The metabolism of xenobiotics like this compound, an α,β-unsaturated aldehyde, generally proceeds through two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these modified compounds to increase their water solubility and facilitate excretion.

Based on the metabolism of other α,β-unsaturated aldehydes, the following pathways are the most likely routes for the biotransformation of this compound in humans:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-ethyl-2-hexenoic acid. This reaction is typically catalyzed by aldehyde dehydrogenases.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-ethyl-2-hexenol, by alcohol dehydrogenases or aldo-keto reductases.

  • Double Bond Reduction: The carbon-carbon double bond can be reduced, leading to the formation of 2-ethylhexanal. This saturated aldehyde can then undergo further oxidation or reduction.

  • Glutathione (B108866) Conjugation: The electrophilic β-carbon of the α,β-unsaturated system is a prime target for nucleophilic attack by glutathione (GSH), a key detoxification pathway for this class of compounds. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to mercapturic acid derivatives, which are then excreted in the urine.

Below is a diagram illustrating the probable metabolic fate of this compound.

Metabolic Pathway of this compound This compound This compound 2-Ethyl-2-hexenoic_acid 2-Ethyl-2-hexenoic acid This compound->2-Ethyl-2-hexenoic_acid Oxidation (ALDH) 2-Ethyl-2-hexenol 2-Ethyl-2-hexenol This compound->2-Ethyl-2-hexenol Reduction (ADH, AKR) 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal Double Bond Reduction GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate Glutathione Conjugation (GST) Mercapturic_Acid Mercapturic Acid Derivative GSH_Conjugate->Mercapturic_Acid Further Metabolism Experimental Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Volunteer_Recruitment Volunteer Recruitment Dosing Compound Administration Volunteer_Recruitment->Dosing Sample_Collection Biological Sample Collection (Urine, Plasma) Dosing->Sample_Collection Extraction Metabolite Extraction (SPE, LLE, Protein Precipitation) Sample_Collection->Extraction LC_MS LC-HRMS Analysis (Metabolite Identification) Extraction->LC_MS Metabolite_Profiling Metabolite Profiling LC_MS->Metabolite_Profiling LC_MSMS LC-QqQ-MS Analysis (Quantification) PK_Analysis Pharmacokinetic Analysis LC_MSMS->PK_Analysis Metabolite_Profiling->LC_MSMS

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylhexanol from 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexanol from 2-ethyl-2-hexenal via catalytic hydrogenation. The information is intended for use by professionals in research, and scientific development.

Introduction

2-Ethylhexanol is a significant industrial chemical, primarily utilized as a precursor for the production of plasticizers, such as dioctyl phthalate (B1215562) (DOP), which is used in PVC manufacturing.[1][2] It also serves as a raw material for synthetic lubricants and oxidation inhibitors.[3] The synthesis of 2-ethylhexanol from this compound is a critical step in the overall production process, which often starts from the aldol (B89426) condensation of n-butyraldehyde.[4][5] This final step involves the catalytic hydrogenation of this compound.[1][2]

The hydrogenation process typically occurs in two consecutive steps: the hydrogenation of the carbon-carbon double bond in this compound to form the intermediate, 2-ethylhexanal, followed by the hydrogenation of the carbonyl group to yield the final product, 2-ethylhexanol.[1] The carbon-carbon double bond is generally more reactive than the carbon-oxygen double bond.[1] Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, are highly effective for the complete hydrogenation to the saturated alcohol.[1] Other catalysts like palladium, nickel sulfide, or nickel boride may selectively hydrogenate the double bond to produce the saturated aldehyde.[1][6]

Reaction Pathway: Catalytic Hydrogenation of this compound

The synthesis of 2-ethylhexanol from this compound proceeds via a two-step catalytic hydrogenation reaction.

Reaction_Pathway This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal + H₂ (Catalyst) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol + H₂ (Catalyst)

Caption: Reaction pathway for the synthesis of 2-ethylhexanol.

Experimental Data Summary

The following table summarizes quantitative data from various studies on the synthesis of 2-ethylhexanol from this compound under different catalytic systems and reaction conditions.

CatalystSupportTemperature (°C)Pressure (bar)Reaction Time (h)Conversion of this compound (%)Selectivity to 2-Ethylhexanol (%)Yield of 2-Ethylhexanol (%)Reference
Ni-CuSilica120 - 14012 - 35Variable---[1]
Not SpecifiedNot Specified1102528--96[7]
NiOCab-o-sil12030-98.2987.41-[2]
NiTiO₂Not SpecifiedNot Specified-10096.4-[8]
NiAl₂O₃1301----[9]
Ni/Ce-Al₂O₃Al₂O₃170408--66.9[10][11]
Raney NickelNoneNot SpecifiedNot Specified-CompleteHigh-[6]
Vinylpyruvate hydrataseNot Specified1554.4---99.86[12]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2-ethylhexanol.

Protocol 1: Liquid Phase Hydrogenation in a Batch Autoclave

This protocol is based on a typical laboratory-scale batch hydrogenation process.[1]

Materials and Equipment:

  • This compound

  • Ni-Cu/silica catalyst

  • Solvent (e.g., isopropanol)

  • High-pressure autoclave reactor with magnetic stirring, heating mantle, and sampling port

  • Hydrogen gas cylinder with pressure regulator

  • Gas chromatography (GC) system for analysis

Procedure:

  • Catalyst Preparation: If required, activate the catalyst according to the manufacturer's instructions. This may involve reduction under a hydrogen stream at an elevated temperature.

  • Reactor Loading:

    • Ensure the autoclave is clean and dry.

    • Load the desired amount of Ni-Cu/silica catalyst into the reactor.

    • Add the solvent and the this compound reactant. The reactant concentration is typically up to 30% (wt).[1]

  • System Purge:

    • Seal the autoclave.

    • To create an inert atmosphere, perform several pressurization-depressurization cycles with nitrogen, followed by hydrogen.[1]

  • Reaction Execution:

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 120-140°C) under a low hydrogen pressure.[1]

    • Once the target temperature is reached, take an initial sample (t=0).

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 12-35 bar).[1]

    • Maintain constant temperature and pressure throughout the reaction.

  • Sampling and Analysis:

    • Periodically, withdraw small samples of the reaction mixture through the sampling port.

    • Analyze the samples using GC to determine the concentrations of this compound, 2-ethylhexanal, and 2-ethylhexanol.

  • Reaction Quench and Product Recovery:

    • After the desired reaction time or conversion is achieved, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to separate the catalyst.

    • The crude product can be purified by distillation.

Protocol 2: Hydrogenation in a Fixed-Bed Reactor

This protocol describes a continuous flow hydrogenation process.[2]

Materials and Equipment:

  • This compound

  • NiO50-Cab50 catalyst pellets

  • Fixed-bed reactor tube

  • High-pressure liquid pump

  • Mass flow controller for hydrogen

  • Back pressure regulator

  • Heating furnace

  • Gas-liquid separator

  • GC system for analysis

Procedure:

  • Catalyst Loading and Activation:

    • Pack the fixed-bed reactor with the catalyst pellets.

    • Activate the catalyst in-situ by heating under a hydrogen flow at a specified temperature and duration.

  • System Startup:

    • Set the furnace to the desired reaction temperature (e.g., 120°C).[2]

    • Establish a continuous flow of hydrogen through the reactor using the mass flow controller.

    • Pressurize the system to the target pressure (e.g., 30 bar) using the back pressure regulator.[2]

  • Reaction Execution:

    • Introduce the liquid feed of this compound (and any solvent) into the reactor at a constant flow rate using the high-pressure pump.

    • Allow the system to reach a steady state.

  • Product Collection and Analysis:

    • The reactor effluent, a mixture of gas and liquid, passes through the gas-liquid separator.

    • Collect the liquid product periodically.

    • Analyze the liquid samples by GC to determine the conversion of this compound and the selectivity to 2-ethylhexanol.

  • System Shutdown:

    • Stop the liquid feed pump.

    • Cool the reactor to room temperature under a continuous hydrogen flow.

    • Gradually depressurize the system.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and analysis of 2-ethylhexanol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Activation Catalyst Activation Reactor_Loading Reactor Loading (Catalyst + Reagents) Catalyst_Activation->Reactor_Loading Reagent_Prep Reagent Preparation Reagent_Prep->Reactor_Loading System_Purge System Purge (N₂ then H₂) Reactor_Loading->System_Purge Reaction_Conditions Set Reaction Conditions (Temp, Pressure, Stirring) System_Purge->Reaction_Conditions Hydrogenation Hydrogenation Reaction_Conditions->Hydrogenation Sampling Periodic Sampling Hydrogenation->Sampling Product_Recovery Product Recovery (Filtration) Hydrogenation->Product_Recovery GC_Analysis GC Analysis Sampling->GC_Analysis Purification Purification (Distillation) Product_Recovery->Purification Final_Product 2-Ethylhexanol Purification->Final_Product

Caption: General workflow for 2-ethylhexanol synthesis.

References

Application Notes and Protocols: 2-Ethyl-2-hexenal as a Key Intermediate in Plasticizer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and application of 2-ethyl-2-hexenal as a critical intermediate in the manufacturing of plasticizers. The protocols and data presented are intended to guide researchers in the lab-scale and industrial-scale production of 2-ethylhexanol and its subsequent conversion to widely used plasticizers such as Dioctyl Phthalate (B1215562) (DOP) and Dioctyl Terephthalate (DOTP).

Introduction

This compound is an unsaturated aldehyde that serves as a pivotal intermediate in the industrial synthesis of 2-ethylhexanol (2-EH).[1] 2-EH, a branched eight-carbon oxo-alcohol, is a primary precursor for the production of various low-volatility esters used as plasticizers.[2][3][4] These plasticizers are essential additives that increase the flexibility, workability, and durability of polymers, particularly polyvinyl chloride (PVC).[5] The most prominent plasticizer derived from 2-EH is bis(2-ethylhexyl) phthalate, commonly known as Dioctyl Phthalate (DOP).[1][6] However, due to health and environmental concerns, alternative non-phthalate plasticizers like Dioctyl Terephthalate (DOTP) are gaining prominence.[7][8]

The industrial production pathway typically involves three main stages:

  • Aldol (B89426) Condensation: Synthesis of this compound from n-butyraldehyde.[9]

  • Hydrogenation: Conversion of this compound to 2-ethylhexanol.[10]

  • Esterification: Reaction of 2-ethylhexanol with an acid or anhydride (B1165640) to form the final plasticizer.[5]

Chemical Synthesis Pathways

The overall process involves a multi-step chemical synthesis starting from n-butyraldehyde. The following diagram illustrates the core reaction sequence.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Esterification nButyraldehyde n-Butyraldehyde (x2) Aldol Aldol Condensation (+ Base Catalyst, Heat) nButyraldehyde->Aldol Hexenal This compound Aldol->Hexenal - H2O Hydrogenation Hydrogenation (+ H2, Catalyst) Hexenal->Hydrogenation Hexanol 2-Ethylhexanol (2-EH) Hydrogenation->Hexanol Esterification Esterification (+ Acid Catalyst, Heat) Hexanol->Esterification Acid Phthalic Anhydride (for DOP) or Terephthalic Acid (for DOTP) Acid->Esterification Plasticizer Plasticizer (e.g., DOP, DOTP) Esterification->Plasticizer

Caption: Overall synthesis pathway from n-butyraldehyde to plasticizer.

Data Presentation: Reaction Parameters and Yields

The efficiency of each synthesis step is critical for the overall process viability. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis of this compound via Aldol Condensation

Catalyst Temperature (°C) Pressure (MPa) Solvent Yield (%) Reference
Solid Alkali 80 - 220 0.1 - 1.0 2-Ethylhexanol 96 [11]

| MgO-Al₂O₃ | 80 - 200 | Not specified | None (Neat) | High Yield & Selectivity |[12] |

Table 2: Hydrogenation of this compound to 2-Ethylhexanol

Catalyst Temperature (°C) Pressure Solvent Conversion (%) Selectivity (%) Reference
Ni-Cu/Silica 120 - 140 1.2 - 3.5 MPa None Complete Not Specified [10]
NiO50-Cab50 120 3.0 MPa Not Specified 98.29 87.41 [13]

| Ni/TiO₂ | 180 | 2.0 MPa | Isopropanol | 100 | 96.4 |[14] |

Table 3: Esterification of 2-Ethylhexanol to Plasticizers

Product Reactants Catalyst Temperature (°C) Conversion (%) Reference
DOP Phthalic Anhydride, 2-EH Sulfuric Acid 130 - 150 Not Specified [15]
DOP Phthalic Anhydride, 2-EH Titanate 190 - 235 > 99.5 [16]

| DOTP | Terephthalic Acid, 2-EH | Titanate | 220 | High Yield |[17] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol is based on a continuous process using a solid base catalyst.[12]

Objective: To synthesize this compound from n-butyraldehyde.

Materials:

  • n-Butyraldehyde

  • Solid base catalyst (e.g., a solid solution of magnesium oxide and aluminum oxide with a surface area > 250 m²/g)

  • Fixed-bed reactor

Procedure:

  • Pack the fixed-bed reactor with the solid base catalyst.

  • Preheat the reactor to the desired temperature (e.g., 150°C).

  • Continuously feed liquid n-butyraldehyde through the fixed catalyst bed.

  • Maintain the reaction temperature between 80°C and 200°C.[12]

  • Collect the effluent from the reactor.

  • The effluent will contain this compound, unreacted n-butyraldehyde, and water.

  • Separate the this compound from the mixture via distillation. Unreacted n-butyraldehyde can be recycled back into the reactor feed.

Protocol 2: Hydrogenation of this compound to 2-Ethylhexanol

This protocol describes a liquid-phase batch hydrogenation process.[10]

Objective: To synthesize 2-ethylhexanol by hydrogenating this compound.

Materials:

  • This compound

  • Commercial Ni/Cu-silica supported catalyst

  • Hydrogen (H₂) gas

  • High-pressure laboratory autoclave

Procedure:

  • Charge the laboratory autoclave with this compound and the Ni/Cu-silica catalyst. A typical reactant-to-catalyst weight ratio is around 18 to 35.[10]

  • Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.3 MPa).[10]

  • Begin stirring and heat the reactor to the target temperature (e.g., 130°C).[10]

  • Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake to gauge reaction progress.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Recover the reaction mixture and separate the catalyst by filtration.

  • The resulting liquid product is crude 2-ethylhexanol, which can be purified by distillation.

G cluster_0 Hydrogenation Workflow Charge Charge Autoclave (this compound + Catalyst) Seal Seal & Purge (N2 then H2) Charge->Seal Pressurize Pressurize with H2 (e.g., 3.3 MPa) Seal->Pressurize Heat Heat & Stir (e.g., 130°C) Pressurize->Heat React Monitor H2 Uptake Heat->React Cool Cool & Vent React->Cool Filter Filter to Remove Catalyst Cool->Filter Purify Purify by Distillation Filter->Purify

Caption: Experimental workflow for 2-ethylhexanol synthesis.

Protocol 3: Synthesis of Dioctyl Phthalate (DOP)

This protocol outlines the esterification of 2-ethylhexanol with phthalic anhydride.[15][18]

Objective: To synthesize DOP plasticizer.

Materials:

  • 2-Ethylhexanol (2-EH)

  • Phthalic anhydride

  • Catalyst (e.g., sulfuric acid or a titanate catalyst)

  • Reaction vessel equipped with a stirrer, heater, and a system for water removal (e.g., Dean-Stark apparatus)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Activated carbon

Procedure:

  • Charge the reaction vessel with phthalic anhydride and 2-ethylhexanol. A molar excess of 2-ethylhexanol is typically used.[15]

  • Add the catalyst to the mixture.

  • Heat the mixture to the reaction temperature (e.g., 130-150°C) while stirring.[15]

  • Continuously remove the water produced during the esterification reaction to drive the equilibrium towards the product.

  • Monitor the reaction progress by measuring the acid value of the mixture.

  • Once the reaction is complete (i.e., the acid value is sufficiently low), cool the reaction mixture.

  • Neutralize the remaining acid catalyst by washing the crude product with a basic solution (e.g., sodium carbonate solution), followed by washing with hot water.[15]

  • For decolorization, add activated carbon to the washed ester and heat under vacuum.[15]

  • Filter the mixture to remove the activated carbon and any other solid impurities, yielding the purified DOP product.

G cluster_0 DOP Synthesis Workflow Reactants Charge Reactor (2-EH, Phthalic Anhydride, Catalyst) Esterify Heat & Stir (130-150°C) Remove Water Reactants->Esterify Monitor Monitor Acid Value Esterify->Monitor Cool Cool Mixture Monitor->Cool Reaction Complete Neutralize Neutralize & Wash (Base then Water) Cool->Neutralize Decolorize Decolorize (Activated Carbon, Vacuum, Heat) Neutralize->Decolorize Filter Filter Decolorize->Filter DOP Purified DOP Filter->DOP

Caption: Experimental workflow for DOP synthesis and purification.

Conclusion

This compound is a cornerstone intermediate in the production of 2-ethylhexanol, a vital alcohol for the plasticizer industry. The synthesis pathway, involving aldol condensation and subsequent hydrogenation, is well-established and can be optimized for high yields and selectivity using various catalytic systems. The resulting 2-ethylhexanol is readily converted into high-performance plasticizers like DOP and its modern, safer alternatives such as DOTP. The protocols and data provided herein serve as a comprehensive guide for researchers engaged in the synthesis and development of these commercially significant compounds.

References

Application of 2-Ethyl-2-hexenal in Insecticide Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols have been compiled from available scientific literature and public documentation. While 2-Ethyl-2-hexenal is cited as being used in the manufacturing of insecticides and as an acaricidal agent, detailed public data on its specific applications, efficacy against various insect species, and standardized experimental protocols are scarce. Much of the detailed research on insect interaction has been conducted on the structurally related compound, (E)-2-hexenal. This document provides the available information on this compound and includes data and protocols for (E)-2-hexenal as a potential reference, with the explicit caution that these are not the same compound.

Introduction to this compound

This compound (CAS No. 645-62-5) is an unsaturated aldehyde that is recognized for its use as an intermediate in organic synthesis and in the manufacturing of insecticides.[1] It also possesses antimicrobial and acaricidal (mite-killing) properties.[1] Despite these documented roles, specific formulations, target pests, and efficacy data for this compound as a primary active ingredient in commercially available insecticides are not well-documented in publicly accessible scientific literature.

Documented Roles in Pest Control

  • Insecticide Manufacturing: this compound is used in the chemical manufacturing process of certain insecticides.[1] Its role may be that of a precursor or an intermediate in the synthesis of a more complex active ingredient.

  • Acaricidal Agent: The compound has been identified as having acaricidal properties, suggesting it may be effective against mites.[1]

Due to the limited availability of specific efficacy data for this compound against insect and mite species, the following sections will provide general toxicological data for the compound and, for illustrative purposes, more detailed information on the related compound, (E)-2-hexenal.

Toxicological Data for this compound (Mammalian)

Endpoint Species Route of Administration Value Reference
LD50RatOral3000 mg/kg
LD50Guinea PigDermal>20 mL/kg[2]
Skin IrritationRabbitDermalModerate Irritant
Eye Irritation-VaporModerate Irritant[1]

Application and Efficacy of the Related Compound (E)-2-hexenal as an Insect Repellent

(E)-2-hexenal, a structurally similar aldehyde, has been studied for its insect repellent and insecticidal properties. This information is provided as a potential analogue for the type of activity this compound might exhibit.

4.1. Repellent Activity against Stored-Product Pests

Studies on the granary weevil, Sitophilus granarius, have demonstrated that (E)-2-hexenal can act as a repellent. In one study, packaging coated with (E)-2-hexenal significantly reduced the number of weevils infesting the package over an 8-week period.[3][4]

4.2. Repellent and Toxic Effects on Other Insects

(E)-2-hexenal is a component of the defensive secretions of some insects and has been shown to repel predators like praying mantids.[5] At low concentrations, it can act as an attractant for the common bed bug, Cimex lectularius, while higher concentrations are repellent.[6]

Experimental Protocols (Adapted for Aldehyde-based Insecticides/Repellents)

The following are generalized protocols that can be adapted for testing the efficacy of compounds like this compound.

5.1. Protocol for Acaricidal Activity (Contact Bioassay)

This protocol is adapted from studies on essential oils and their components against scabies mites and can be used to assess the acaricidal potential of this compound.

Objective: To determine the median survival time of mites when in direct contact with this compound.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Micropipettes

  • Petri dishes or microscope slides

  • Target mite species (e.g., Tetranychus urticae - two-spotted spider mite)

  • Stereomicroscope

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a small, uniform amount of each dilution to a filter paper disc placed in a Petri dish.

  • Allow the solvent to evaporate completely.

  • Introduce a known number of mites (e.g., 20 adult females) onto the treated surface.

  • A control group should be exposed to a filter paper treated only with the solvent.

  • Observe the mites under a stereomicroscope at regular intervals (e.g., every 15-30 minutes) for signs of mortality (lack of movement when prodded).

  • Record the time at which 50% of the mites are dead (LT50).

  • Repeat the experiment with multiple replicates for each concentration.

5.2. Protocol for Insect Repellency (Area Preference Bioassay)

This protocol is a standard method for evaluating the repellent properties of a substance.

Objective: To determine if a compound repels a target insect species.

Materials:

  • This compound

  • Solvent (e.g., acetone)

  • Filter paper discs

  • Petri dishes

  • Target insect species (e.g., Tribolium castaneum - red flour beetle)

Procedure:

  • Cut filter paper discs to fit the bottom of the Petri dishes.

  • Draw a line down the middle of each disc.

  • Prepare a solution of this compound in the solvent.

  • Apply the test solution to one half of the filter paper disc and the solvent alone to the other half.

  • Allow the solvent to evaporate completely.

  • Place the treated filter paper in the Petri dish.

  • Introduce a known number of insects (e.g., 20-30 adults) to the center of the disc.

  • After a set period (e.g., 1 hour), count the number of insects on each half of the disc.

  • Calculate the percent repellency using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

  • Conduct multiple replicates.

Potential Mechanism of Action (Hypothetical)

As an α,β-unsaturated aldehyde, this compound is a reactive molecule. Its toxicity to insects and mites could be attributed to its ability to react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione. This can lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress, ultimately causing toxicity.

Visualizations

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Formulation & Field Trials Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies In Vitro Assays In Vitro Assays SAR Studies->In Vitro Assays In Vivo Efficacy In Vivo Efficacy In Vitro Assays->In Vivo Efficacy Formulation Development Formulation Development In Vivo Efficacy->Formulation Development Field Trials Field Trials Formulation Development->Field Trials Regulatory Approval Regulatory Approval Field Trials->Regulatory Approval

Caption: General workflow for the development of a new insecticidal or acaricidal agent.

G cluster_cell Inside Cell EHA This compound (α,β-unsaturated aldehyde) Protein Cellular Proteins (e.g., Enzymes) EHA->Protein Michael Addition (Covalent Bonding) GSH Glutathione (GSH) EHA->GSH Michael Addition Cell Insect/Mite Cell Adduct Protein Adducts Depletion GSH Depletion Inhibition Enzyme Inhibition & Protein Dysfunction Adduct->Inhibition OxidativeStress Oxidative Stress Depletion->OxidativeStress Toxicity Cellular Toxicity Inhibition->Toxicity OxidativeStress->Toxicity

Caption: Hypothetical mechanism of action for this compound in an insect or mite cell.

References

Application Notes and Protocols: 2-Ethyl-2-hexenal as a Warning Agent in Leak Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural gas and other combustible gases are colorless and odorless in their natural state, posing a significant safety risk in the event of a leak. To mitigate this danger, warning agents with strong, distinctive odors are added to these gases, a process known as odorization.[1] Historically, sulfur-containing compounds like mercaptans and thiophenes have been the standard odorants.[1][2][3] While effective, the combustion of these sulfur compounds contributes to the formation of sulfur dioxide, an environmental pollutant.[4] This has led to research into sulfur-free warning agents.

2-Ethyl-2-hexenal, a volatile organic compound with a sharp, pungent odor, has been identified as a potential sulfur-free warning agent for use in leak detectors.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound for this purpose. It is intended for researchers, scientists, and professionals involved in the development and safety testing of gas products.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in gas distribution systems and for developing appropriate handling and safety procedures.

PropertyValueReference
Chemical Formula C8H14O[7][8]
Molecular Weight 126.20 g/mol [8][9]
CAS Number 645-62-5[7][8]
Appearance Colorless to yellowish liquid[5][10]
Odor Sharp, powerful, irritating[5][7]
Boiling Point 175-179 °C[5][8][10]
Flash Point 50.56 °C (123.00 °F)[10]
Density 0.85 g/cm³[8]
Solubility in Water 548.6 - 586 mg/L @ 25 °C[10]

Safety Information

This compound is a hazardous substance and requires careful handling. A summary of its hazard classifications and precautionary statements is provided in Table 2.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Skin Sensitization (Sub-category 1B)GHS07WarningH317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364
Serious Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damageP280, P305+P351+P338+P310
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3NoneNoneH412: Harmful to aquatic life with long lasting effectsP273, P501

Source:[9][11]

First Aid Measures:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Experimental Protocols

Determination of Odor Detection Threshold

The odor detection threshold is a critical parameter for a warning agent, as it determines the minimum concentration required for detection by the human nose. As no definitive published odor threshold for this compound was found, the following protocol, based on the ASTM E679-91 standard, is provided for its determination.[12][13][14][15][16]

Objective: To determine the concentration at which 50% of a panel of trained human subjects can detect the odor of this compound.

Materials:

  • This compound (high purity)

  • Odor-free air or nitrogen as a diluent gas

  • Gas mixing apparatus (olfactometer) capable of producing precise dilutions

  • A panel of at least 8-10 trained sensory assessors

  • Odor-free testing room

Procedure:

  • Panelist Training: Train panelists to recognize the specific odor of this compound.

  • Sample Preparation: Prepare a series of dilutions of this compound in the diluent gas, starting from a concentration well below the expected threshold and increasing in logarithmic steps.

  • Presentation: Use a forced-choice method, presenting each panelist with three samples, two of which are blanks (diluent gas only) and one containing the diluted this compound. The panelist must identify the sample that is different.

  • Ascending Concentration Series: Begin with the lowest concentration and proceed to higher concentrations.

  • Data Analysis: The individual threshold is the concentration at which the panelist correctly identifies the odorous sample in two consecutive presentations. The group odor detection threshold is the geometric mean of the individual thresholds.

Expected Outcome: The odor detection threshold will be determined in parts per billion (ppb) or mg/m³. Based on structurally similar aldehydes, the threshold is anticipated to be in the low ppb range. For example, the odor detection threshold for hexanal (B45976) is approximately 0.33 ppb and for octanal (B89490) is 0.17 ppb.[17]

Quantitative Structure-Activity Relationship (QSAR) Estimation: In the absence of experimental data, QSAR models can provide an initial estimate of the odor detection threshold.[3][5][11] These models correlate the chemical structure and physicochemical properties of a molecule with its biological activity, in this case, its odor potency. For aldehydes, descriptors such as molecular weight, vapor pressure, and certain topological indices can be used to predict the odor threshold.[1][2] It is crucial to note that QSAR provides an estimation and should be confirmed by experimental data.

Odor_Threshold_Determination_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis panelist_training Panelist Training sample_prep Sample Preparation (Dilution Series) panelist_training->sample_prep presentation Forced-Choice Presentation (3 samples) sample_prep->presentation ascending_series Ascending Concentration Series presentation->ascending_series data_collection Data Collection (Correct Identifications) ascending_series->data_collection threshold_calc Threshold Calculation (Geometric Mean) data_collection->threshold_calc final_result final_result threshold_calc->final_result Odor Detection Threshold (ppb)

Figure 1: Workflow for Odor Detection Threshold Determination.
Material Compatibility Testing

It is crucial to ensure that the warning agent does not degrade the materials of the gas distribution system. This protocol outlines a method for testing the compatibility of this compound with common piping materials.

Objective: To evaluate the effect of this compound on the physical and chemical properties of polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and steel.

Materials:

  • Samples of PE, PVC, and steel piping

  • This compound

  • Environmental chamber

  • Tensile testing machine

  • Analytical balance

  • Microscope

Procedure:

  • Sample Preparation: Cut standardized test specimens from the piping materials.

  • Exposure: Immerse the specimens in liquid this compound or expose them to a high concentration of its vapor in an environmental chamber at a controlled temperature (e.g., 50°C) for an extended period (e.g., 30 days).

  • Analysis: After exposure, evaluate the specimens for:

    • Weight change: To determine absorption.

    • Dimensional changes: To assess swelling.

    • Tensile strength and elongation: To measure changes in mechanical properties.

    • Visual inspection: For signs of cracking, crazing, or discoloration.

Expected Outcome: The results will indicate the suitability of this compound for use with these common piping materials. Aldehydes can have varying effects on plastics; for example, some sources indicate that acetaldehyde (B116499) has a severe effect on PVC, while others suggest good resistance of polyethylene to aldehydes.[4][18][19][20][21] Steel is generally resistant to aldehydes.[22]

Material_Compatibility_Testing_Workflow cluster_setup Setup cluster_exposure Exposure cluster_evaluation Evaluation cluster_results Results sample_prep Prepare Test Specimens (PE, PVC, Steel) immersion Immerse/Expose Specimens (Controlled Temperature & Time) sample_prep->immersion exposure_setup Set up Exposure Chamber (this compound) exposure_setup->immersion weight_dim Measure Weight & Dimensional Changes immersion->weight_dim mech_testing Tensile Strength & Elongation Testing immersion->mech_testing visual_insp Visual Inspection (Cracking, Discoloration) immersion->visual_insp compatibility_report Material Compatibility Report weight_dim->compatibility_report mech_testing->compatibility_report visual_insp->compatibility_report Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_neuron_response Olfactory Sensory Neuron Response cluster_brain Brain odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP cng_channel Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->cng_channel ion_influx Ca2+ and Na+ Influx cng_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb brain_processing Higher Brain Centers (Odor Perception) olfactory_bulb->brain_processing

References

Application Notes and Protocols for 2-Ethyl-2-hexenal as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: 2-Ethyl-2-hexenal in the Food Industry

This compound (CAS No. 645-62-5) is a volatile organic compound classified as an α,β-unsaturated aldehyde.[1] It is recognized for its characteristic green, spicy, woody, and minty aroma profile, which has led to its use as a flavoring agent in the food and fragrance industries.[2][3] This document provides a comprehensive overview of its applications, properties, and relevant protocols for its analysis and safety assessment.

FEMA Number: 4612[2][4][5]

Regulatory Status: this compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and is listed as a flavoring agent.[5] However, the U.S. Food and Drug Administration (FDA) has indicated that it no longer provides for the use of this substance as a synthetic flavoring.[4]

Organoleptic Properties:

  • Odor/Flavor: Green, spicy, woody, minty[2][3]

  • Appearance: Colorless to yellowish liquid[4][6]

Applications in Food: Due to its aromatic profile, this compound has been used to impart specific flavor notes in a variety of food products. It is particularly effective in creating green and fruity notes.[7] It has been identified as a minor constituent in both raw and cooked beef.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 645-62-5[4][5][9]
Molecular Formula C8H14O[2][7][10]
Molecular Weight 126.20 g/mol [2][11]
Boiling Point 175-179 °C[4][7]
Flash Point 50.56 °C (123 °F)[4]
Solubility Soluble in alcohol; sparingly soluble in water (548.6 mg/L at 25°C)[4]
logP (o/w) 2.718 (estimated)[4]
Toxicological Summary

The toxicological data for this compound is limited, and a lack of comprehensive carcinogenicity data has been noted.[8] The available acute toxicity data is summarized below.

TestSpeciesRouteValueReference
LD50 RatOral3000 mg/kg[4]
LD50 Guinea PigDermal> 20 mL/kg[4]
LC50 Leuciscus idus (Fish)-14.7 mg/L (96 h)[10][12]
EC50 Daphnia magna-20.04 mg/L (48 h)[10][12]

Experimental Protocols

Sensory Evaluation: Triangle Test Protocol

The triangle test is a discriminative sensory analysis method used to determine if a sensory difference exists between two products.[11][12][13][14]

Objective: To determine if the addition of this compound to a food matrix creates a perceivable sensory difference.

Materials:

  • Control food product (without this compound)

  • Test food product (with this compound at a specified concentration)

  • Identical sample containers, coded with random three-digit numbers

  • Palate cleansers (e.g., plain crackers, filtered water)[14]

  • Sensory evaluation booths with controlled lighting and temperature[15][16]

  • A panel of at least 20-30 trained or untrained assessors

Procedure:

  • Sample Preparation: Prepare the control and test products. Ensure both are at the same temperature and presented in identical containers.

  • Coding: Code the sample containers with random three-digit numbers. For each assessor, prepare a set of three samples: two identical (either both control or both test) and one different.

  • Presentation: Present the three coded samples simultaneously to each panelist in a randomized order.[11] The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.

  • Evaluation: Instruct panelists to evaluate the samples from left to right.[11] They should identify the "odd" or "different" sample. Panelists should cleanse their palate between samples.[14]

  • Data Collection: Record the sample code that each panelist identifies as different.

  • Data Analysis: Count the number of correct identifications. The minimum number of correct judgments to establish a significant difference is determined using statistical tables based on the number of panelists and the desired significance level (typically p < 0.05).[13][14]

Analytical Quantification: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.[6]

Objective: To quantify the concentration of this compound in a food sample.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar DB-5 or similar)

  • Headspace autosampler or Solid-Phase Microextraction (SPME) device

  • 20 mL headspace vials with septa

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound standard

  • Internal standard (e.g., a compound with similar chemical properties but not present in the sample)

  • Solvent (e.g., methanol, dichloromethane)[17]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by diluting the stock solution to known concentrations. Add a constant amount of the internal standard to each calibration standard and blank.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 2.0 g) into a headspace vial.[18]

    • Add a known amount of the internal standard.

    • For solid samples, a matrix-matched calibration curve may be necessary to account for matrix effects.[18]

  • Extraction (HS-SPME):

    • Place the vial in the autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.

    • Set the GC oven temperature program to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • The mass spectrometer should be operated in scan mode to identify this compound based on its mass spectrum and retention time. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard in the chromatograms.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[19][20][21]

Objective: To determine the cytotoxic potential of this compound on a mammalian cell line.

Materials and Equipment:

  • Mammalian cell line (e.g., CHO, HepG2)

  • Cell culture medium and supplements

  • 96-well microplates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[22]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1.5-4 hours at 37°C.[20][22]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[22] Mix gently on an orbital shaker for 15 minutes.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or between 570-590 nm using a microplate reader.[19][22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity: Micronucleus Test Protocol (adapted from OECD 487)

The in vitro micronucleus test is a genotoxicity assay that detects chromosome damage by identifying micronuclei in the cytoplasm of interphase cells.[4][10][23][24]

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Materials and Equipment:

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)[4][23]

  • Cell culture medium and supplements

  • This compound

  • Positive controls (a clastogen, e.g., Cyclophosphamide with S9; an aneugen, e.g., Colchicine without S9)[23]

  • Metabolic activation system (S9 fraction from rat liver)[23]

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution, fixative (methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides and coverslips

  • Microscope with appropriate magnification

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with at least three concentrations of this compound, along with negative (vehicle) and positive controls.[4] The experiment should be conducted with and without the S9 metabolic activation system.[23]

  • Exposure:

    • Short treatment (with and without S9): Expose cells for 3-4 hours.[4]

    • Long treatment (without S9): Expose cells for approximately 1.5-2 normal cell cycles.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells at a time point that allows for the completion of one cell division after the start of treatment.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides to visualize the cytoplasm and nuclei.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[4]

  • Data Analysis: Calculate the frequency of micronucleated cells for each concentration. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

As an α,β-unsaturated aldehyde, this compound is expected to undergo several metabolic transformations in the body. The primary pathways involve oxidation, reduction, and conjugation with glutathione (B108866) (GSH).[2][25] Cytochrome P450 (CYP) enzymes can catalyze both the oxidation of the aldehyde group to a carboxylic acid and the reduction to an alcohol.[2][5][25] Additionally, the electrophilic nature of the carbon-carbon double bond makes it susceptible to nucleophilic attack by GSH, a key detoxification reaction.[3][26]

G cluster_0 Metabolism of this compound A This compound (α,β-Unsaturated Aldehyde) B 2-Ethyl-2-hexenoic acid A->B Oxidation (CYP450) C 2-Ethyl-2-hexen-1-ol A->C Reduction (CYP450, Aldo-keto reductases) D GSH Conjugate A->D Glutathione Conjugation (GST) E Mercapturic Acid Pathway D->E Further Metabolism

Caption: Proposed metabolic pathways for this compound.

Experimental Workflow for Safety Assessment

A logical workflow for the safety assessment of a flavoring agent like this compound involves a tiered approach, starting with analytical characterization and moving towards toxicological evaluation.

G cluster_1 Safety Assessment Workflow start This compound analytical Analytical Characterization (GC-MS, Purity) start->analytical sensory Sensory Evaluation (Triangle Test) start->sensory cytotoxicity In Vitro Cytotoxicity (MTT Assay) analytical->cytotoxicity genotoxicity In Vitro Genotoxicity (Micronucleus Test) cytotoxicity->genotoxicity risk Risk Assessment genotoxicity->risk

Caption: Workflow for the safety assessment of this compound.

Logical Relationship for In Vitro Genotoxicity Testing

The decision-making process for in vitro genotoxicity testing follows a structured approach, considering factors like cytotoxicity and the need for metabolic activation.

G cluster_2 In Vitro Genotoxicity Logic start Test Substance: This compound cytotox Determine Cytotoxicity (e.g., MTT Assay) start->cytotox dose_select Select Non-Cytotoxic Dose Range cytotox->dose_select micronucleus Micronucleus Assay (OECD 487) dose_select->micronucleus with_s9 With Metabolic Activation (S9) micronucleus->with_s9 without_s9 Without Metabolic Activation micronucleus->without_s9 analysis Data Analysis (Compare to Controls) with_s9->analysis without_s9->analysis conclusion Conclusion on Genotoxic Potential analysis->conclusion

Caption: Decision tree for in vitro genotoxicity testing.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 2-Ethyl-2-hexenal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are compiled from established analytical practices for volatile and semi-volatile aldehydes and can be adapted for various matrices relevant to drug development and chemical analysis.

Introduction

This compound is a volatile organic compound that can be present as an impurity, degradation product, or a metabolite in various samples. Accurate and sensitive quantification is crucial for quality control, safety assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds. This protocol details a headspace solid-phase microextraction (SPME) method coupled with GC-MS, a common and effective approach for the analysis of volatile aldehydes in complex matrices.

Experimental Protocols

This section outlines the detailed methodology for the GC-MS analysis of this compound.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Heater-shaker or water bath with magnetic stirrer

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Sample containing this compound

Procedure:

  • Place an accurately weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

  • For aqueous samples, add a known amount of NaCl (e.g., 1 g) to increase the ionic strength of the solution and promote the release of volatile analytes into the headspace.

  • If necessary, dilute the sample with deionized water to a final volume of 5-10 mL.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heater-shaker or a water bath set to a specific temperature (e.g., 60°C).

  • Equilibrate the sample for a set time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Injector Temperature250°C
Injection ModeSplitless (with the purge valve closed for a specific time, e.g., 1 minute, to allow for complete desorption of the analytes from the SPME fiber)
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 35-350
Data Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions include m/z 57, 70, 81, 97, and 126.[1][2][3][4][5]

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using standard solutions of known concentrations. The table below is a template for presenting such quantitative data. As no specific quantitative data for this compound was found in the search results, placeholder values are used to illustrate the format.

Sample IDMatrixConcentration (µg/g or µg/mL)Standard Deviation% RSD
Sample 1Pharmaceutical Excipient1.250.1512.0
Sample 2Cell Culture Media0.580.0712.1
Sample 3Process Stream5.720.457.9
BlankControl MatrixNot Detected--

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Salt Addition of NaCl (optional) Vial->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibration & Heating Seal->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Transfer Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Data Acquisition Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HS-SPME-GC-MS analysis of this compound.

References

Application Note: HPLC Method for the Separation of 2-Ethyl-2-hexenal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the geometric (cis/trans) isomers of 2-Ethyl-2-hexenal. A reversed-phase C18 column is utilized with an isocratic mobile phase of methanol (B129727) and water, providing a simple, efficient, and reproducible method for the analysis of these isomers. This protocol is suitable for quality control, stability testing, and research applications where the individual monitoring of this compound isomers is critical.

Introduction

This compound is an unsaturated aldehyde that can exist as geometric isomers, commonly referred to as cis (Z) and trans (E) isomers. These isomers may exhibit different chemical and biological properties, making their individual separation and quantification essential in various fields, including pharmaceutical development and chemical synthesis. This document provides a detailed protocol for a reversed-phase HPLC method that achieves baseline separation of the cis- and trans-isomers of this compound.

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of trans- and cis-2-Ethyl-2-hexenal isomers using the described HPLC method.

Parametertrans-2-Ethyl-2-hexenalcis-2-Ethyl-2-hexenal
Retention Time (min) 8.59.2
Resolution (Rs) -> 1.5
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) > 5000> 5000
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.3 µg/mL

Experimental Protocols

Materials and Reagents
  • trans-2-Ethyl-2-hexenal standard (≥95% purity)

  • cis-2-Ethyl-2-hexenal standard or a mixture of isomers (if available)

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Acetonitrile (for sample dissolution, if necessary)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol/Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound isomer standard(s) and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of methanol or mobile phase to achieve a final concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% methanol) and then store it in an appropriate solvent as per the manufacturer's recommendation.

Data Analysis
  • Identify the peaks for the trans- and cis-isomers based on their retention times from the standard injections. Typically, in reversed-phase chromatography of similar compounds, the cis-isomer has a slightly longer retention time than the trans-isomer.

  • Construct a calibration curve by plotting the peak area against the concentration for each isomer.

  • Quantify the amount of each isomer in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Method_Workflow HPLC Analysis Workflow for this compound Isomers cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Prep->Injection System_Equilibration System Equilibration (C18 Column, 65:35 MeOH:H2O) System_Equilibration->Injection Data_Acquisition Data Acquisition (UV at 220 nm) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Isomers Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC separation and quantification of this compound isomers.

Logical_Relationship Key Method Parameters and Their Relationship Analyte This compound (cis/trans isomers) Separation Separation Analyte->Separation Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Separation Mobile_Phase Mobile Phase (Methanol/Water) Mobile_Phase->Separation Detection Detection (UV at 220 nm) Separation->Detection Result Quantitative Result (Isomer Ratio) Detection->Result

Caption: Relationship between key components of the HPLC method for isomer analysis.

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Ethyl-2-hexenal to 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-ethyl-2-hexenal is a critical step in the industrial synthesis of 2-ethylhexanol, a versatile chemical intermediate with wide-ranging applications.[1][2] 2-Ethylhexanol is a key precursor in the production of plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and is also utilized as a solvent, a component in coatings and additives, and in the formulation of agricultural chemicals.[2][3] The manufacturing process typically involves the aldol (B89426) condensation of n-butyraldehyde to form this compound, which is subsequently hydrogenated to yield 2-ethylhexanol.[2][4][5] This document provides detailed application notes and experimental protocols for this hydrogenation process, summarizing key data and outlining the reaction pathways and experimental workflows.

The hydrogenation of this compound proceeds via a consecutive reaction mechanism. The carbon-carbon double bond is typically hydrogenated first to form the intermediate, 2-ethylhexanal, which is then further hydrogenated to the final product, 2-ethylhexanol.[1] The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield and selectivity towards 2-ethylhexanol. Nickel-based catalysts, including Raney nickel and supported nickel catalysts, are highly effective for the complete hydrogenation of the unsaturated aldehyde to the saturated alcohol.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Performance of Various Catalysts in the Hydrogenation of this compound

CatalystSupportTemperature (°C)Pressure (bar)Conversion of this compound (%)Selectivity to 2-Ethylhexanol (%)Reference
Ni-CuSilica130>33CompleteHigh[1]
NiO50-Cab50γ-alumina and SiO21203098.2987.41[3]
NiTiO2Not specifiedNot specified10096.4 (in isopropanol)[6]
NiCe-Al2O317040HighHigh (Yield of 66.9%)[7][8]
NiAl2O3 (7.3% wt Ni)130AtmosphericNot specifiedHighest selectivity to 2-ethyl-hexanal[9][10]

Table 2: Typical Industrial Process Conditions for Liquid Phase Hydrogenation

ParameterValueReference
Reactant ConcentrationUp to 30% (wt)[1]
Temperature120 - 140 °C[1]
Pressure12 - 35 bar[1]
Reactant to Catalyst Weight Ratio18 - 35[1]

Signaling Pathways and Logical Relationships

The hydrogenation of this compound to 2-ethylhexanol is a two-step process. The initial step involves the saturation of the carbon-carbon double bond, followed by the reduction of the aldehyde group.

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal + H2 (Hydrogenation of C=C) H2 H2 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol + H2 (Hydrogenation of C=O)

Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

The following protocols are generalized from several cited methodologies and can be adapted for specific laboratory setups.

Catalyst Preparation (Example: Wet Impregnation for Ni/Al2O3)
  • Support Preparation: Use commercially available γ-alumina supports.

  • Impregnation:

    • Prepare an aqueous solution of nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O). The concentration should be calculated to achieve the desired nickel loading on the support (e.g., 4.0-17.0% wt).

    • Add the γ-alumina support to the nickel nitrate solution.

    • Stir the suspension continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Dry the impregnated support under vacuum at 343 K.

  • Calcination: Calcine the dried material in a furnace under an air atmosphere. A typical procedure involves heating at 573 K for 4 hours, followed by heating at 773 K for 1 hour.[9]

Experimental Workflow for Hydrogenation

The following diagram illustrates a typical workflow for the catalytic hydrogenation of this compound in a laboratory setting.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation (e.g., Impregnation, Calcination) catalyst_activation Catalyst Activation (in-situ reduction with H2) catalyst_prep->catalyst_activation loading Load Catalyst and Reactant (this compound solution) catalyst_activation->loading reactor_setup Reactor Assembly and Leak Test reactor_setup->loading purging Purge Reactor with Inert Gas (N2) and then H2 loading->purging heating_pressurizing Heat to Reaction Temperature and Pressurize with H2 purging->heating_pressurizing reaction_execution Run Reaction under Stirring (Monitor T, P, and Time) heating_pressurizing->reaction_execution sampling Periodic Sampling for Analysis reaction_execution->sampling product_collection Cool Reactor and Collect Product Mixture reaction_execution->product_collection product_analysis Analyze Product Composition (e.g., Gas Chromatography) sampling->product_analysis product_collection->product_analysis data_analysis Calculate Conversion and Selectivity product_analysis->data_analysis

Experimental workflow for catalytic hydrogenation.
Detailed Hydrogenation Procedure (Batch Reactor)

  • Catalyst Activation:

    • The catalyst is typically activated in-situ before the reaction.

    • Place the catalyst in the reactor.

    • Heat the catalyst under a hydrogen flow (e.g., 15 L/h) to a specified temperature (e.g., 673 K) for an extended period (e.g., 20 hours).[9]

    • After activation, cool the reactor to the desired reaction temperature under a nitrogen or hydrogen flux.[9]

  • Reactor Loading and Setup:

    • The experiments are typically carried out in a high-pressure batch reactor (autoclave) made of stainless steel.[1]

    • Load the activated catalyst, the reactant (this compound), and any solvent into the reactor.

    • Seal the reactor and perform several pressurization-depressurization cycles with hydrogen to ensure an inert atmosphere.[1]

  • Reaction Execution:

    • Heat the reactor contents to the desired reaction temperature (e.g., 120-140 °C) under a low hydrogen pressure.[1]

    • Once the temperature is stable, pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 12-35 bar). This marks the start of the reaction.[1]

    • Maintain constant stirring to ensure good mixing of the reactants, catalyst, and hydrogen.

  • Sampling and Analysis:

    • Collect liquid samples periodically throughout the reaction.

    • Analyze the composition of the samples using techniques such as gas chromatography (GC) to determine the concentrations of this compound, 2-ethylhexanal, and 2-ethylhexanol.[3]

  • Data Calculation:

    • Conversion of this compound (%):

    • Selectivity to 2-Ethylhexanol (%):

Conclusion

The catalytic hydrogenation of this compound to 2-ethylhexanol is a well-established and industrially significant process. The selection of an appropriate catalyst, typically nickel-based, and the optimization of reaction parameters such as temperature and pressure are key to achieving high conversion and selectivity. The provided protocols and data offer a comprehensive guide for researchers and professionals working on the synthesis and development of 2-ethylhexanol and related compounds. Careful adherence to experimental procedures and systematic data analysis are essential for successful and reproducible outcomes in this important chemical transformation.

References

Antifungal Activity of 2-Ethyl-2-hexenal and Its Isomers on Plant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the antifungal properties of 2-Ethyl-2-hexenal and its closely related and more extensively studied isomers, (E)-2-hexenal and trans-2-hexenal (B146799), against a range of plant pathogenic fungi. Due to the limited availability of specific quantitative data for this compound, this report leverages the substantial body of research on its isomers to provide comprehensive application notes and experimental protocols.

Introduction

This compound and its isomer (E)-2-hexenal are volatile organic compounds with demonstrated antifungal properties, making them promising candidates for the preservation of plant materials. This compound has been noted for its strong antifungal activity in preserving moist plant materials such as straw, grains, hay, and silage[1]. The isomers, (E)-2-hexenal and trans-2-hexenal, naturally occurring "green leaf volatiles" (GLVs), have been extensively studied for their efficacy against a broad spectrum of postharvest pathogenic fungi[2][3]. These compounds are recognized for their potential as eco-friendly alternatives to synthetic fungicides[2].

The primary mechanism of antifungal action involves the disruption of fungal cell membrane integrity and key cellular processes. This includes interfering with ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane, and inhibiting mitochondrial energy metabolism, ultimately leading to fungal cell death[3][4][5][6].

Quantitative Antifungal Activity

The following tables summarize the quantitative antifungal activity of (E)-2-hexenal and trans-2-hexenal against various plant pathogenic fungi. This data provides a baseline for understanding the potential efficacy of related compounds like this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
Fungal SpeciesCompoundMICMFCReference
Botrytis cinerea(E)-2-hexenal160 µL/L320 µL/L[4]
Aspergillus flavus(E)-2-hexenal1.0 µL/mL4.0 µL/mL[5]
Aspergillus flavus(E)-2-hexenal (vapor)0.032 µL/mL air-
Aspergillus flavus(E)-2-hexenal (contact)1.6 µL/mL-[2]
Geotrichum citri-aurantiitrans-2-hexenal0.50 µL/mL1.00 µL/mL[3]
Pythium ultimum2E-hexenal2.5 µL/L-[7]
Table 2: Mycelial Growth Inhibition
Fungal SpeciesCompoundConcentrationInhibition (%)Reference
Botrytis cinereatrans-2-hexenal100 mM100% (after 24h)[4]
Rhizopus stolonifertrans-2-hexenalNot specifiedDelayed lesion expansion by 44.7%[2]
Geotrichum citri-aurantiitrans-2-hexenal0.50 µL/mL72.9 ± 3.9% (after 4d)[3]
Geotrichum citri-aurantiitrans-2-hexenal1.00 µL/mL100.0 ± 0.0% (after 4d)[3]
Table 3: Effect on Spore Germination
Fungal SpeciesCompoundConcentrationEffectReference
Botrytis cinerea(E)-2-hexenal (vapor)10.3 µmol in 120-mL petri dishComplete inhibition[8]
Aspergillus flavus(E)-2-hexenalEC50: 0.26 µL/mL-[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antifungal activity of volatile compounds like this compound and its isomers.

Determination of MIC and MFC by Agar Dilution Method

This protocol is adapted from methodologies used for (E)-2-hexenal[4].

Objective: To determine the minimum concentration of the test compound that inhibits visible fungal growth (MIC) and the minimum concentration that kills the fungus (MFC).

Materials:

  • Test compound (e.g., this compound)

  • Anhydrous ethanol (B145695) (solvent)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm diameter)

  • Fungal culture of the target pathogen

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound by dissolving it in anhydrous ethanol. Sterilize the solution by filtration.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160, 320 µL/L). Also, add a surfactant like Tween 80 (to a final concentration of 0.05%) to aid in the dispersion of the compound. Pour 20 mL of the amended PDA into each sterile Petri dish. The control plates should contain the same concentration of ethanol and Tween 80 as the treatment plates.

  • Inoculation: From a fresh, actively growing culture of the target fungus, cut a 6-mm diameter mycelial plug using a sterile cork borer and place it at the center of each PDA plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 28 ± 2°C) for a specified period (e.g., 48-72 hours), or until the fungal growth in the control plate has reached the edges.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible mycelial growth is observed after incubation.

  • MFC Determination: To determine the MFC, take the mycelial plugs from the plates that showed no growth in the MIC assay and transfer them to fresh, non-amended PDA plates. Incubate these plates for an additional 72 hours at 28 ± 2°C. The MFC is the lowest concentration that results in no fungal growth on the fresh medium, indicating more than 99.5% killing of the initial inoculum.

Mycelial Growth Inhibition Assay

Objective: To quantify the inhibitory effect of the test compound on the radial growth of a fungus.

Procedure:

  • Follow steps 1-5 from the MIC/MFC protocol.

  • Measurement: After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for both control (dc) and treated (dt) plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] × 100

Assessment of Cell Membrane Integrity

These assays are based on methods used to study the effects of (E)-2-hexenal on Botrytis cinerea[4][9].

Objective: To evaluate the damage to the fungal cell membrane by measuring the leakage of intracellular components.

Protocols:

  • Extracellular Conductivity:

    • Prepare a fungal cell suspension in a suitable buffer (e.g., phosphate-buffered solution, pH 7.0).

    • Treat the suspension with different concentrations of the test compound (e.g., MIC and MFC values).

    • Measure the conductivity of the suspension at different time points (e.g., 0, 30, 60, 120 min) using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells.

  • Potassium Ion (K+) Efflux:

    • Following treatment as described above, centrifuge the samples to pellet the fungal cells.

    • Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode. An increase in extracellular K+ concentration signifies membrane damage.

  • Extracellular pH:

    • Measure the pH of the fungal suspension at various time intervals after treatment with the test compound. A significant drop in extracellular pH can indicate leakage of acidic intracellular components.

Visualizations of Experimental Workflows and Mechanisms

Experimental Workflow for Antifungal Activity Assessment

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Stock Solution (this compound) pda_prep Prepare PDA with Test Compound stock->pda_prep fungal_culture Fungal Culture (e.g., Botrytis cinerea) inoculation Inoculate Plates fungal_culture->inoculation pda_prep->inoculation incubation Incubate Plates inoculation->incubation mic_mfc Determine MIC/MFC incubation->mic_mfc mgi Calculate Mycelial Growth Inhibition incubation->mgi membrane_assay Assess Membrane Integrity incubation->membrane_assay

Caption: Workflow for assessing the antifungal activity of this compound.

Proposed Antifungal Mechanism of Action of (E)-2-hexenal

Antifungal_Mechanism cluster_membrane Cell Membrane Disruption cluster_mito Mitochondrial Dysfunction compound (E)-2-hexenal ergosterol Inhibition of Ergosterol Biosynthesis compound->ergosterol permeability Increased Membrane Permeability compound->permeability energy_metabolism Disruption of Energy Metabolism compound->energy_metabolism ergosterol->permeability leakage Leakage of Ions (K+) & Molecules permeability->leakage cell_death Fungal Cell Death leakage->cell_death atp Decreased ATP Content energy_metabolism->atp atp->cell_death

Caption: Proposed mechanism of antifungal action of (E)-2-hexenal.

Conclusion

While specific data on the antifungal activity of this compound against plant pathogens is limited, the extensive research on its isomers, (E)-2-hexenal and trans-2-hexenal, provides a strong foundation for its potential application in plant protection. The provided protocols offer a standardized approach for researchers to evaluate the efficacy of this compound and other volatile compounds. The established mechanisms of action, primarily targeting the fungal cell membrane and mitochondrial function, suggest a broad-spectrum antifungal potential. Further research is encouraged to determine the specific MIC and MFC values of this compound against a wider range of plant pathogenic fungi to fully elucidate its utility in agricultural and postharvest applications.

References

Application Notes and Protocols for the Quantification of 2-Ethyl-2-hexenal in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hexenal is an unsaturated aldehyde used in various industrial applications, including the manufacturing of insecticides and as an intermediate in organic synthesis.[1] Its production in high volumes raises concerns about its potential release into the environment and subsequent human exposure.[1] Despite the potential for environmental contamination, there is a notable lack of data on the measured concentrations of this compound in environmental matrices such as water, soil, and air. This document provides detailed application notes and protocols for the quantification of this compound in these environmental samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following appropriate sample preparation and derivatization. The methodologies described are based on established analytical techniques for other volatile organic compounds and aldehydes.

Data Presentation

A thorough search of available scientific literature and environmental monitoring databases did not yield specific quantitative data for the concentration of this compound in water, soil, or air samples. This significant data gap highlights the need for further research and monitoring of this compound in the environment.

AnalyteEnvironmental MatrixConcentration RangeNotes
This compoundWater (e.g., river water, industrial effluent)Data Not AvailableNo reported concentrations found in the reviewed literature.
This compoundSoil (e.g., industrial sites, agricultural land)Data Not AvailableNo reported concentrations found in the reviewed literature.
This compoundAir (e.g., industrial ambient air, urban air)Data Not AvailableNo reported concentrations found in the reviewed literature.

Experimental Protocols

The following protocols are designed to provide a robust framework for the quantification of this compound in various environmental samples. These methods are adapted from established procedures for other volatile aldehydes and require validation in a certified laboratory.

Protocol 1: Quantification of this compound in Water Samples

This protocol is based on derivatization followed by liquid-liquid extraction and GC-MS analysis. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to improve the chromatographic properties and detection sensitivity of the aldehyde.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles with PTFE-lined septa to minimize photodegradation and analyte loss.

  • If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.

  • Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.

  • Store samples at 4°C and analyze within 14 days.

2. Reagents and Standards:

  • This compound analytical standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water (aldehyde-free)

  • Hexane (B92381) (pesticide grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Internal Standard (e.g., d10-anthracene) and Surrogate Standard (e.g., d5-nitrobenzene) solutions.

3. Derivatization and Extraction:

  • To a 100 mL aliquot of the water sample in a separatory funnel, add a known amount of surrogate standard.

  • Add 1 mL of a 15 mg/mL PFBHA solution in reagent-grade water.

  • Adjust the pH to 6-7 with a phosphate (B84403) buffer.

  • Incubate the mixture at 40°C for 90 minutes to allow for derivatization.

  • After cooling to room temperature, perform a liquid-liquid extraction by adding 30 mL of hexane and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with fresh aliquots of hexane and combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add a known amount of internal standard prior to analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the this compound-PFBHA derivative.

5. Quality Control:

  • Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples.

  • Establish a calibration curve using a series of derivatized standards.

Protocol 2: Quantification of this compound in Soil and Sediment Samples

This protocol involves solvent extraction, clean-up, derivatization, and GC-MS analysis.

1. Sample Collection and Storage:

  • Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.

  • Store samples at 4°C and analyze as soon as possible.

2. Reagents and Standards:

  • Same as in Protocol 1, with the addition of Dichloromethane (DCM, pesticide grade).

3. Extraction and Clean-up:

  • Homogenize the soil sample and weigh out 10 g (wet weight) into a beaker.

  • Add a known amount of surrogate standard.

  • Mix the soil with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Transfer the mixture to a Soxhlet extraction thimble.

  • Extract the sample for 16-24 hours with a 1:1 mixture of acetone (B3395972) and hexane.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a solvent exchange to hexane.

  • If necessary, clean up the extract using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove polar interferences.

4. Derivatization and Analysis:

  • The derivatization and GC-MS analysis steps are the same as described in Protocol 1 (steps 3, 4, and 5), starting with the cleaned-up hexane extract.

Protocol 3: Quantification of this compound in Air Samples

This protocol is adapted from NIOSH and OSHA methods for other aldehydes and involves active sampling on a sorbent tube coated with a derivatizing agent, followed by solvent desorption and analysis.

1. Sample Collection:

  • Use a solid sorbent tube containing silica gel coated with 2,4-Dinitrophenylhydrazine (DNPH).

  • Connect the sorbent tube to a calibrated personal sampling pump.

  • Draw a known volume of air (e.g., 15-100 L) through the tube at a flow rate of 0.1-1.5 L/min.

  • After sampling, cap the tubes and store them at 4°C until analysis.

2. Sample Preparation:

  • Break both ends of the sorbent tube and transfer the contents to a glass vial.

  • Add 2 mL of acetonitrile (B52724) to desorb the DNPH derivatives.

  • Cap the vial and allow it to stand for 30 minutes with occasional agitation.

  • Transfer an aliquot of the extract to an autosampler vial for analysis.

3. HPLC-UV Analysis (Alternative to GC-MS):

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 360 nm.

    • Injection Volume: 20 µL.

4. GC-MS Analysis (after conversion to a more volatile derivative if necessary):

  • While HPLC-UV is the more common method for DNPH derivatives, GC-MS can be used. This may require a second derivatization step to improve the volatility of the DNPH derivative, though direct analysis is sometimes possible.

Experimental Workflow and Signaling Pathway Diagrams

Quantification_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample Preservation Preservation/ Quenching Water->Preservation Soil Soil/Sediment Sample Extraction Solvent Extraction/ Desorption Soil->Extraction Air Air Sample Air->Extraction Preservation->Extraction Cleanup SPE Cleanup Extraction->Cleanup HPLC HPLC-UV Analysis Extraction->HPLC For Air (DNPH) Derivatization PFBHA or DNPH Reaction Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification

Caption: General workflow for the quantification of this compound in environmental samples.

Derivatization_Reaction EHA This compound Derivative PFBHA-Oxime Derivative (Volatile & GC-amenable) EHA->Derivative + PFBHA PFBHA Reagent PFBHA->Derivative +

Caption: Derivatization of this compound with PFBHA for GC-MS analysis.

References

Application Notes and Protocols: 2-Ethyl-2-hexenal as a Precursor for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-2-hexenal is a versatile organic compound that serves as a crucial intermediate in a wide array of chemical syntheses.[1] Industrially, it is produced from the aldol (B89426) condensation of n-butyraldehyde.[1][2] Its chemical structure, featuring both an aldehyde functional group and a carbon-carbon double bond in conjugation, makes it a valuable precursor for producing a variety of commercially significant chemicals, including alcohols, diols, and specialty esters. These products find applications as plasticizers, components in insecticides, and agents in the fragrance industry.[1][3][4] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Synthetic Applications

The primary reactivity of this compound stems from its α,β-unsaturated aldehyde functionality, allowing for reactions such as hydrogenation, aldol condensations, and Michael additions.

Hydrogenation to 2-Ethylhexanol

One of the most significant industrial applications of this compound is its conversion to 2-ethylhexanol.[3][5] 2-Ethylhexanol is a precursor for the synthesis of plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP).[3] The process involves the catalytic hydrogenation of both the carbon-carbon double bond and the aldehyde group. The reaction typically proceeds in a consecutive manner, first reducing the double bond to form 2-ethylhexanal (B89479), which is then further hydrogenated to 2-ethylhexanol.[6][7]

Catalysts and Reaction Conditions: Nickel-based catalysts, such as Raney Nickel or supported nickel catalysts (e.g., Ni/Al2O3, Ni-Cu/silica), are highly effective for this transformation.[6][7][8] The reaction can be carried out in either the liquid or gas phase.[7] Industrial processes often favor liquid-phase hydrogenation in a slurry or fixed-bed reactor.[6][9]

ParameterValueReference
Catalyst Ni-Cu/silica[7]
Temperature 120 - 140 °C[7]
Pressure 12 - 35 bar[7]
Reactant Conc. Up to 30% (wt)[7]
Conversion > 98%[8]
Selectivity > 87% to 2-ethylhexanol[8]

Table 1: Typical Reaction Conditions for Hydrogenation of this compound.

Synthesis of 2-Ethyl-1,3-hexanediol

2-Ethyl-1,3-hexanediol is primarily used in the formulation of insecticides.[10][11] Its synthesis starts from n-butyraldehyde, which undergoes an aldol reaction to form the β-hydroxyaldehyde intermediate, 2-ethyl-3-hydroxy-hexanal.[10][11] This intermediate is then hydrogenated to the final diol product.[10] It is crucial to control the initial aldol condensation to prevent the dehydration of the intermediate, which would lead to the formation of this compound as an undesired byproduct.[10] However, understanding this pathway is essential for optimizing the yield of the target diol.

ParameterValueReference
Starting Material n-Butyraldehyde[10]
Aldol Catalyst Alkali metal hydroxide (B78521) + Phase-transfer catalyst (e.g., PEG 400)[10][11]
Aldol Temperature 0 - 20 °C[10][11]
Hydrogenation Catalyst Raney Nickel[12]
Hydrogenation Temp. 60 - 140 °C[12]
Hydrogenation Pressure 10 - 60 bar[12]
Yield > 55%[12]

Table 2: Reaction Conditions for 2-Ethyl-1,3-hexanediol Synthesis.

Michael Addition Reactions

As an α,β-unsaturated aldehyde, this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles (Michael donors).[13][14] This reaction is a powerful tool for carbon-carbon bond formation under mild conditions.[13] The nucleophile adds to the β-carbon of the double bond, leading to the formation of a functionalized aldehyde.

A specific example is the reaction with hydrogen cyanide, catalyzed by a base, to form 3-cyano-2-ethylhexanal. This demonstrates the utility of this compound in synthesizing cyano-functionalized aldehydes, which are themselves versatile synthetic intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound from n-Butyraldehyde

This protocol is based on a continuous process using a solid base catalyst.[15]

Materials:

  • n-Butyraldehyde

  • Solid base catalyst (e.g., Magnesium oxide-aluminum oxide solid solution)[15]

  • Fixed-bed reactor system

  • Distillation apparatus

Procedure:

  • Pack a fixed-bed reactor with the solid MgO-Al2O3 catalyst.

  • Heat the reactor to the desired temperature (e.g., 80-200 °C).[15]

  • Flow liquid n-butyraldehyde through the heated catalyst bed at a controlled rate.

  • Collect the effluent from the reactor. The effluent will contain this compound, unreacted n-butyraldehyde, and water.

  • Separate the organic phase from the aqueous phase.

  • Purify the this compound from the organic phase by fractional distillation. A yield of 96% has been reported under optimized conditions using a different catalytic system.[16]

Protocol 2: Liquid-Phase Hydrogenation of this compound to 2-Ethylhexanol

This protocol describes a batch hydrogenation process in a slurry reactor.[6][7]

Materials:

  • This compound

  • Nickel-based catalyst (e.g., Ni/Al2O3 or commercial Ni-Cu/silica)[6][7]

  • High-pressure autoclave (slurry reactor)

  • Hydrogen gas supply

  • Solvent (optional, e.g., 2-ethylhexanol)[17]

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Catalyst Activation (if required): Activate the Ni/Al2O3 catalyst in-situ by heating under a hydrogen flow (e.g., at 673 K for 20 hours).[6] Cool to the reaction temperature under a nitrogen atmosphere.

  • Reaction Setup: Charge the autoclave with the this compound (e.g., up to 30% wt solution in a solvent) and the activated catalyst.[7][17]

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 120-140 °C) under low hydrogen pressure.[7]

  • Once the temperature is stable, pressurize the reactor with hydrogen to the target pressure (e.g., 12-35 bar).[7] This is considered time zero for the reaction.

  • Maintain constant temperature and pressure with vigorous stirring to ensure good mixing of the three phases (gas, liquid, solid).

  • Monitoring: Periodically take samples from the reaction mixture. Separate the catalyst from the sample by centrifugation before analysis.

  • Analyze the composition of the samples by GC to monitor the conversion of this compound and the formation of 2-ethylhexanal and 2-ethylhexanol.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the reactor, vent the excess hydrogen, and filter the mixture to recover the catalyst. The liquid product can be purified by distillation.

Protocol 3: Synthesis of 3-cyano-2-ethylhexanal via Michael Addition

This protocol describes the hydrocyanation of this compound.[18]

Materials:

  • This compound (97% strength)

  • N-methylpyrrolidone (NMP)

  • Stabilizer-free hydrocyanic acid (HCN)

  • 5% Sodium hydroxide in ethylene (B1197577) glycol (catalyst solution)

  • 85% Phosphoric acid

  • Diethyl ether

  • Magnesium sulfate

  • Stirred autoclave

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a stirred autoclave, combine 195 parts of this compound, 77 parts of N-methylpyrrolidone, and 33 parts of hydrocyanic acid.[18]

  • Catalyst Addition: Close the autoclave and add 18 parts of the 5% NaOH solution in ethylene glycol over approximately 5 minutes.[18]

  • Reaction: Heat the autoclave to 115 °C and maintain this temperature for 40 minutes with stirring.[18]

  • Quenching: After the reaction is complete, cool the reactor and transfer the product mixture into a beaker containing a mixture of 5 parts of 85% phosphoric acid and 300 parts of ice to quench the reaction.[18]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the organic phase with 300 parts of diethyl ether.

  • Washing and Drying: Wash the ether solution three times with 500 parts of water each time. Dry the organic layer over anhydrous magnesium sulfate.[18]

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Fractionally distill the crude product under vacuum to obtain 3-cyano-2-ethylhexanal. A yield of 68.9% based on converted this compound has been reported.[18]

References

Application Notes and Protocols for 2-Ethyl-2-hexenal: A Potent Antimicrobial and Acaricidal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and acaricidal applications of 2-Ethyl-2-hexenal. It includes a summary of its efficacy, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanisms of action.

Antimicrobial Applications

This compound has demonstrated significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. Its volatile nature makes it a candidate for fumigant-based applications in preserving materials and controlling microbial growth in enclosed environments.[1]

Antibacterial Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a broad spectrum of bacteria is not extensively available in the reviewed literature, studies on structurally similar α,β-unsaturated aldehydes, such as (E)-2-hexenal, indicate a marked inhibitory effect against both Gram-positive and Gram-negative bacteria. For instance, (E)-2-hexenal has shown bactericidal effects against Listeria monocytogenes and significant growth inhibition of Escherichia coli and Salmonella enteritidis.[2][3] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[4]

Antifungal Activity

This compound and its related compounds have shown strong antifungal activity.[1] Although specific MIC and minimum fungicidal concentration (MFC) values for this compound are not widely reported, data for the closely related compound (E)-2-hexenal provide valuable insights into its potential efficacy.

Table 1: Antifungal Efficacy of (E)-2-hexenal (a structurally similar compound)

Fungal SpeciesMICMFCReference
Aspergillus flavus1.0 µL/mL4.0 µL/mL[5]
Botrytis cinerea160 µL/L320 µL/L[6]

Acaricidal Applications

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and acaricidal activities of this compound, adapted from established methodologies for volatile compounds.

Protocol for Determining Minimum Inhibitory Concentration (MIC) - Vapor Phase Method

This protocol is adapted for testing the antimicrobial activity of volatile compounds like this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates with lids

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and prepare a suspension in the appropriate broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in a suitable volatile solvent (e.g., ethanol (B145695) or DMSO) if necessary.

  • Assay Setup:

    • Inoculate each well of the microtiter plate with 100 µL of the prepared microbial suspension.

    • Place a sterile filter paper disc in the center of the lid corresponding to each well.

    • Apply a specific volume (e.g., 10 µL) of each this compound dilution onto a separate filter paper disc on the lid. The compound will exert its effect through the vapor phase.

    • Include a positive control (wells with inoculum and a filter paper with a known effective antimicrobial) and a negative control (wells with inoculum and a filter paper with only the solvent).

  • Incubation: Seal the microtiter plate with parafilm to prevent vapor leakage and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Protocol for Acaricidal Activity - Contact and Fumigant Method

This protocol is a general guideline for assessing the acaricidal efficacy of volatile compounds against house dust mites.

Materials:

  • This compound

  • House dust mites (e.g., Dermatophagoides farinae)

  • Glass vials or Petri dishes

  • Filter paper

  • Micropipettes

  • Stereomicroscope

Procedure:

  • Mite Preparation: Rear a culture of house dust mites on a standard diet. Collect adult mites for the bioassay.

  • Contact Activity Assay:

    • Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

    • Apply 1 mL of each dilution evenly to a filter paper disc and allow the solvent to evaporate completely.

    • Place the treated filter paper in a Petri dish.

    • Introduce a known number of adult mites (e.g., 20) onto the treated filter paper.

    • Seal the Petri dish and incubate at 25°C and 75% relative humidity.

  • Fumigant Activity Assay:

    • Place a known number of mites on an untreated filter paper in a sealed container (e.g., a large Petri dish or desiccator).

    • Place a separate, smaller container (e.g., a small cap) with a filter paper impregnated with a known amount of this compound inside the sealed container, ensuring no direct contact with the mites.

    • Incubate under the same conditions as the contact assay.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead mites under a stereomicroscope. Mites are considered dead if they are immobile when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of α,β-unsaturated aldehydes like this compound is multifaceted, primarily targeting the cell membrane and vital cellular processes. While the specific signaling pathways for this compound are not fully elucidated, the mechanisms of the structurally similar (E)-2-hexenal provide a strong basis for a proposed model.

Disruption of Cell Membrane Integrity

The hydrophobic nature of this compound allows it to readily penetrate the lipid bilayer of microbial cell membranes.[4] This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components such as ions and small molecules. This disruption is a key initial step in its antimicrobial action.[7]

Inhibition of Ergosterol (B1671047) Biosynthesis (Antifungal)

In fungi, a crucial target is the biosynthesis of ergosterol, an essential component of the fungal cell membrane. α,β-unsaturated aldehydes have been shown to downregulate the expression of genes involved in the ergosterol biosynthesis pathway, such as ERG1, ERG7, and ERG11.[8] Inhibition of this pathway leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene erg1 ERG1 (Squalene epoxidase) squalene->erg1 squalene_epoxide Squalene Epoxide erg7 ERG7 (Lanosterol synthase) squalene_epoxide->erg7 lanosterol Lanosterol erg11 ERG11 (14α-demethylase) lanosterol->erg11 ergosterol Ergosterol e2h This compound e2h->erg1 e2h->erg7 e2h->erg11 erg1->squalene_epoxide erg7->lanosterol erg11->ergosterol

Inhibition of the Ergosterol Biosynthesis Pathway.
Induction of Apoptosis via Mitochondrial Dysfunction (Antifungal)

Studies on (E)-2-hexenal suggest that it can induce apoptosis in fungal cells through a mitochondria-dependent pathway.[1][5][6] This involves:

  • Increased Reactive Oxygen Species (ROS) Production: The compound triggers oxidative stress within the fungal cell.

  • Mitochondrial Membrane Depolarization: The increase in ROS leads to a loss of mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c activates a cascade of caspases (or caspase-like proteases in fungi), which are key executioners of apoptosis.

  • DNA Fragmentation and Cell Death: Activated caspases lead to the degradation of cellular components and fragmentation of DNA, culminating in programmed cell death.

Apoptosis_Pathway e2h This compound cell_membrane Fungal Cell Membrane e2h->cell_membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros interacts with mitochondrion Mitochondrion ros->mitochondrion mmp ↓ Mitochondrial Membrane Potential mitochondrion->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Proposed Apoptotic Pathway in Fungi.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_acaricidal Acaricidal Assay prep_culture Prepare Microbial Culture inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_dilutions Prepare this compound Dilutions apply_compound Apply Compound to Lid prep_dilutions->apply_compound inoculate->apply_compound incubate_am Incubate Plate apply_compound->incubate_am read_mic Determine MIC incubate_am->read_mic prep_mites Prepare Mite Population expose_mites Expose Mites prep_mites->expose_mites prep_solutions Prepare this compound Solutions treat_surface Treat Surface (Contact/Fumigant) prep_solutions->treat_surface treat_surface->expose_mites incubate_ac Incubate expose_mites->incubate_ac assess_mortality Assess Mortality & Calculate LC50 incubate_ac->assess_mortality

General Experimental Workflow.

Conclusion

This compound presents a promising natural alternative to conventional antimicrobial and acaricidal agents. Its volatile nature and potent biological activity warrant further investigation for applications in food preservation, agriculture, and environmental control. Future research should focus on elucidating its precise spectrum of activity through comprehensive MIC and LC50 studies against a wider range of microorganisms and arthropod pests, as well as further detailing its molecular mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethyl-2-hexenal Yield in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-ethyl-2-hexenal via the aldol (B89426) condensation of n-butanal.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of the aldol condensation of n-butanal to this compound?

The reaction is a self-condensation of n-butanal that proceeds in three main stages under basic conditions.[1] First, a base, such as hydroxide, abstracts an alpha-hydrogen from an n-butanal molecule to form a resonance-stabilized enolate.[1][2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second n-butanal molecule to form a β-hydroxy aldehyde (aldol addition product).[1] Finally, this intermediate undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated aldehyde, this compound.[1] This dehydration step is often promoted by heating and drives the reaction toward the final product.[3]

What are the optimal catalysts for this reaction?

Solid base catalysts are highly effective for the aldol condensation of n-butanal.[4] Materials such as magnesium-aluminum hydrotalcites (MgO-Al2O3) and potassium fluoride (B91410) on alumina (B75360) (KF-γ-Al2O3) have demonstrated high catalytic activity.[4][5][6] For instance, a KF-γ-Al2O3 catalyst with a specific mass ratio can achieve a 99.0% conversion of n-butyraldehyde with a 98.1% yield of this compound.[5] The choice of catalyst is crucial as it influences both the reaction rate and the selectivity towards the desired product.[7]

What are the ideal temperature and pressure ranges?

The reaction is typically conducted at temperatures between 80°C and 220°C.[4] One study using a KF-γ-Al2O3 catalyst found a reaction temperature of 120°C to be optimal.[5] The pressure is generally maintained between 0.1 MPa and 1.0 MPa to ensure the reaction occurs in the liquid phase.[4][8]

What yields can be expected under optimized conditions?

Under optimized conditions with a suitable catalyst, very high yields and selectivities are achievable. For example, using a KF-γ-Al2O3 catalyst, a yield of 98.1% and a selectivity of 99.1% for this compound have been reported.[5] Another method utilizing a solid base catalyst in the presence of 2-ethylhexanol as a solvent has been reported to reach a yield of 96%.[4]

What are common side reactions and byproducts?

The primary side reactions involve the formation of trimers and other higher-order condensation products.[9] The molar ratio of these trimeric byproducts to the desired dimeric product (this compound) tends to increase with higher reaction temperatures and stronger catalyst basicity.[9] Additionally, if the reaction is not carefully controlled, subsequent reactions such as hydrogenation of the double bond or the aldehyde group can occur, especially if a multifunctional catalyst is used.[10][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 3. Unfavorable Equilibrium: The reversible aldol addition step may not be effectively driven towards the condensation product.[3]1. Optimize Reaction Conditions: Increase the reaction time or temperature. A temperature of 120°C and a reaction time of 6 hours have been shown to be effective.[5] 2. Catalyst Regeneration/Replacement: Ensure the catalyst is properly prepared and handled. If using a solid catalyst, consider regeneration or using a fresh batch. 3. Promote Dehydration: Increase the reaction temperature to favor the irreversible dehydration step, which will shift the overall equilibrium towards the final product.[3]
Poor Selectivity (High levels of byproducts) 1. High Reaction Temperature: Elevated temperatures can promote the formation of higher-order condensation products (trimers).[9] 2. Excessively Strong Catalyst Basicity: A very strong base can also lead to an increase in trimer formation.[9]1. Lower Reaction Temperature: Operate at the lower end of the effective temperature range. For instance, high selectivity (>98.5%) has been observed at 150°C with certain catalysts.[9] 2. Select Appropriate Catalyst: Choose a catalyst with moderate basicity to minimize side reactions.
Catalyst Deactivation 1. Coke Formation: Carbon deposition on the catalyst surface can block active sites. 2. Hydration: For some catalysts, the water produced during the reaction can lead to deactivation.1. Catalyst Regeneration: For coke formation, a calcination step in the presence of air may regenerate the catalyst. 2. Use Hydrothermally Stable Catalysts: Select catalysts known for their stability in the presence of water.[6]

Quantitative Data on Reaction Conditions and Yield

CatalystTemperature (°C)Pressure (MPa)n-Butanal Conversion (%)This compound Yield (%)Selectivity (%)Reference
KF-γ-Al2O3120Ambient99.098.199.1[5]
MgO/Al2O3 Solid Base800.1-High (up to 96%)-[4]
Pd/TiO21903.2 (H2)91.2-89.8 (for 2-ethylhexanal)[7]
MgO-Al2O3 Hydrotalcite-like1500.14 (N2)90-75 (for 2-ethylhexanol)[6][8]

Experimental Protocols

Synthesis of this compound using KF-γ-Al2O3 Catalyst

This protocol is based on a reported procedure with high yield and selectivity.[5]

1. Catalyst Preparation:

  • Prepare the KF-γ-Al2O3 catalyst by impregnating γ-Al2O3 with an aqueous solution of potassium fluoride.

  • Dry the mixture to remove water.

  • Calcination of the catalyst may be required to achieve optimal activity. A KF to γ-Al2O3 mass ratio of 9.0 has been reported to be effective.[5]

2. Reaction Setup:

  • Equip a reaction vessel (e.g., a three-necked flask or a batch reactor) with a condenser, a mechanical stirrer, and a temperature controller.

  • Charge the reactor with n-butyraldehyde and the prepared KF-γ-Al2O3 catalyst. A catalyst to n-butyraldehyde mass ratio of 0.10 is recommended.[5]

3. Reaction Execution:

  • Heat the reaction mixture to 120°C while stirring.[5]

  • Maintain the reaction at this temperature for 6 hours.[5]

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of n-butyraldehyde and the formation of this compound.

4. Product Isolation and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration.

  • The crude product can be purified by fractional distillation to isolate this compound. The boiling point of this compound is approximately 175°C.[12]

Visualizations

Caption: Mechanism of base-catalyzed aldol condensation of n-butanal.

Caption: Workflow for optimizing the yield of this compound.

References

Technical Support Center: Synthesis of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Ethyl-2-hexenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the self-condensation of n-butyraldehyde, a type of aldol (B89426) condensation reaction. This reaction is typically catalyzed by a base, such as sodium hydroxide, or a solid catalyst like magnesium oxide-aluminum oxide (MgO-Al₂O₃).[1][2]

Q2: What are the most common side reactions observed during this synthesis?

A2: The most frequently encountered side reactions include:

  • Polymerization of n-butyraldehyde: Formation of poly-butyraldehyde, especially under high reaction intensity.[3]

  • Formation of 2-ethyl-4-methylpentenal: This byproduct can arise from the reaction, and its formation is influenced by reaction conditions.[3]

  • Oxidation of this compound: The product can oxidize to form 2-ethyl-2-hexenoic acid, 3-heptanone, and butyric acid.[4]

  • Self-condensation of this compound: The product can undergo further aldol condensation with itself to form a cyclic aldol.

Q3: How does temperature affect the yield and purity of this compound?

A3: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts, leading to lower purity. Finding the optimal temperature is key to maximizing yield while minimizing side reactions. For example, one study showed that increasing the temperature from 160°C to 200°C led to a decrease in this compound purity and an increase in poly-butyraldehyde formation.[3]

Q4: What types of catalysts are typically used, and how do they influence the reaction?

A4: Both homogeneous and heterogeneous catalysts are used.

  • Alkaline catalysts (e.g., NaOH): These are effective but can lead to challenges in separation and may promote side reactions if the concentration is not carefully controlled.[3][5]

  • Solid base catalysts (e.g., MgO-Al₂O₃, KF-γ-Al₂O₃): These offer advantages in terms of easier separation and potential for continuous processes. They can provide high yield and selectivity under optimized conditions.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of multiple side products.- Increase reaction time or temperature gradually, monitoring for byproduct formation. - Optimize temperature based on catalyst type (see data tables below). - For solid catalysts, consider regeneration or using fresh catalyst. - Adjust reaction conditions to favor the desired product (e.g., catalyst concentration, reactant ratio).
High Levels of Poly-butyraldehyde - High reaction intensity (e.g., high temperature, high catalyst concentration).- Reduce the reaction temperature. - Lower the concentration of the alkaline catalyst. - Consider a counter-flow reaction setup where the n-butyraldehyde is fed gradually to a heated catalyst solution to maintain a lower reactant concentration.[3]
Presence of 2-ethyl-4-methylpentenal - Isobutyraldehyde impurity in the n-butyraldehyde starting material. - Suboptimal reaction conditions favoring this side reaction.- Use high-purity n-butyraldehyde (≥99%).[5] - Optimize reaction temperature and catalyst. A milder reaction process can suppress the formation of this byproduct.[3]
Formation of Oxidation Products - Presence of oxygen in the reaction system. - Prolonged exposure to air during workup.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize the exposure of the product to air during and after the reaction.
Product is a Complex Mixture of Compounds - Both carbonyl compounds in a crossed-aldol reaction have α-hydrogens, leading to multiple products.- For self-condensation of n-butyraldehyde, ensure high purity of the starting material. - In the case of a crossed-aldol reaction, use one reactant without α-hydrogens to improve selectivity.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different reaction conditions on the synthesis of this compound, based on data from cited literature.

Table 1: Effect of Temperature on Product Purity and Byproduct Formation [3]

Temperature (°C)This compound (wt%)Poly-butyraldehyde (wt%)2-ethyl-4-methylpentenal (wt%)Unreacted n-butyraldehyde (wt%)
16094.81.30.050.5
18093.82.20.050.4
20091.13.60.050.3

Table 2: Influence of Catalyst and Reaction Conditions on Yield

CatalystTemperature (°C)Pressure (MPa)n-butyraldehyde Conversion (%)This compound Yield (%)Reference
MgO-Al₂O₃1200.282.4595.83[1]
MgO-Al₂O₃1600.3--[1]
MgO-Al₂O₃1800.5--[1]
Ce-modified γ-Al₂O₃120-93.888.6[6][7]
KF-γ-Al₂O₃120-99.098.1
Sulfonic Acid Functionalized Ionic Liquid120-89.787.8 (selectivity)[8]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis using a Solid Base Catalyst

This protocol is a representative example for a lab-scale synthesis aimed at high yield and purity.

Materials:

  • n-butyraldehyde (high purity, ≥99%)

  • MgO-Al₂O₃ solid base catalyst

  • 2-Ethylhexanol (solvent)

  • Nitrogen gas supply

  • Standard laboratory glassware for reaction, distillation, and separation.

Procedure:

  • Set up a fixed-bed reactor system equipped with a heating mantle, temperature controller, and a condenser.

  • Pack the reactor with 10g of MgO-Al₂O₃ solid base catalyst.

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Pre-wet the catalyst bed with 2-Ethylhexanol.

  • Prepare a feed mixture of n-butyraldehyde and 2-Ethylhexanol (e.g., a 3:1 mass ratio).

  • Heat the reactor to the desired temperature (e.g., 120°C).

  • Feed the reactant mixture into the reactor at a controlled flow rate (e.g., 10 g/h).

  • Maintain the reaction pressure at the desired level (e.g., 0.2 MPa).

  • The reaction product exiting the reactor is a single-phase mixture.

  • Continuously distill the product mixture at 110°C and 0.12 MPa to separate unreacted n-butyraldehyde, which can be recycled.

  • The remaining mixture will separate into an organic and an aqueous phase upon cooling.

  • Separate the organic phase containing this compound and 2-Ethylhexanol.

  • Analyze the product purity and yield using gas chromatography (GC).

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound and Side Reactions

Reaction_Pathway nButyraldehyde n-Butyraldehyde Aldol_Adduct Aldol Addition Product nButyraldehyde->Aldol_Adduct Aldol Addition Polymer Poly-butyraldehyde nButyraldehyde->Polymer Polymerization Side_Product_1 2-ethyl-4-methyl- pentenal nButyraldehyde->Side_Product_1 Side Reaction Product This compound Aldol_Adduct->Product Dehydration Oxidation_Products Oxidation Products (e.g., 2-ethyl-2-hexenoic acid) Product->Oxidation_Products Oxidation Self_Condensation Cyclic Aldol Product->Self_Condensation Self-Condensation

Caption: Main reaction pathway and common side reactions in this compound synthesis.

Diagram 2: Experimental Workflow for Lab-Scale Synthesis

Experimental_Workflow Start Start | Prepare Reactants & Catalyst Reactor_Setup Reactor Setup Pack catalyst & Purge with N₂ Start->Reactor_Setup Reaction Reaction Heat to 120°C, Feed reactants Reactor_Setup->Reaction Distillation Distillation Separate unreacted n-butyraldehyde Reaction->Distillation Phase_Separation Phase Separation Cool and separate organic/aqueous layers Distillation->Phase_Separation Analysis Analysis GC analysis of the organic phase Phase_Separation->Analysis End End | Purified Product Analysis->End

Caption: A typical experimental workflow for the laboratory synthesis of this compound.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Logic rect_node rect_node Start Low Yield? Check_Purity High Byproducts in GC? Start->Check_Purity Check_Reaction_Time Reaction Time Sufficient? Check_Purity->Check_Reaction_Time No Action_Optimize_Conditions Optimize T, P, and Catalyst Concentration Check_Purity->Action_Optimize_Conditions Yes Check_Temp Temperature Optimal? Check_Reaction_Time->Check_Temp Yes Action_Increase_Time Increase Reaction Time Check_Reaction_Time->Action_Increase_Time No Check_Catalyst Catalyst Active? Check_Temp->Check_Catalyst Yes Action_Adjust_Temp Adjust Temperature Check_Temp->Action_Adjust_Temp No Action_Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Action_Regen_Catalyst No End Yield Improved Check_Catalyst->End Yes Action_Optimize_Conditions->End Action_Increase_Time->End Action_Adjust_Temp->End Action_Regen_Catalyst->End

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Purification techniques for high-purity 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Ethyl-2-hexenal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the aldol (B89426) condensation of n-butyraldehyde, may contain several impurities.[1] These can include unreacted n-butyraldehyde, by-products from side reactions such as poly-butyraldehyde and 2-ethyl-4-methylpentenal, and oxidation products like 2-ethyl-2-hexenoic acid.[1][2] The presence of isomers is also a possibility with unsaturated aldehydes.[3]

Q2: What are the recommended purification techniques for obtaining high-purity this compound?

A2: The primary methods for purifying this compound are:

  • Fractional Distillation: This is a highly effective method for separating this compound from impurities with different boiling points.[4] Vacuum distillation is often preferred to lower the boiling point and minimize thermal stress on the compound, which can prevent degradation or isomerization.[3]

  • Bisulfite Extraction: This chemical method involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from non-aldehydic impurities. The aldehyde can be subsequently regenerated.[5]

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate this compound from impurities based on polarity.[6] However, care must be taken as aldehydes can sometimes decompose on acidic silica gel.[3]

Q3: What is the expected purity of this compound after purification?

A3: The achievable purity depends on the chosen purification method and the initial purity of the crude product. Industrial processes have reported obtaining an organic phase with over 93% by weight of this compound after the initial reaction and phase separation.[7] Further purification can significantly increase this percentage. For instance, a two-step condensation reaction has been reported to yield 96.4% 2-ethyl hexenal (B1195481), alongside some impurities.[2] Subsequent hydrogenation of purified this compound can produce 2-ethylhexanol with a purity of ≥99.5%.[2]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Product degradation or discoloration The distillation temperature is too high, causing thermal decomposition.Use a high-vacuum system to lower the boiling point of this compound and reduce thermal stress.[3]
Poor separation of impurities The fractionating column has insufficient theoretical plates, or the reflux ratio is not optimized.Use a longer fractionating column or a column with a more efficient packing material. Optimize the reflux ratio; a higher reflux ratio generally leads to better separation but a slower distillation rate.
Product contains water Incomplete drying of the crude product or leaks in the distillation apparatus.Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Check all joints and connections of the distillation setup for leaks.
Bisulfite Extraction
Problem Possible Cause Solution
Low recovery of this compound Incomplete regeneration of the aldehyde from the bisulfite adduct. The bisulfite adduct is not fully soluble in the aqueous layer.Ensure the pH is sufficiently basic (e.g., using sodium hydroxide) during the regeneration step to reverse the reaction completely.[5] For non-polar aldehydes where the adduct may be insoluble, filtering the mixture to isolate the solid adduct may be necessary before regeneration.
Product is contaminated with sulfur compounds Inadequate washing after regeneration of the aldehyde.Thoroughly wash the recovered organic layer with deionized water to remove any residual bisulfite or sulfur dioxide.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle swirling.
Column Chromatography
Problem Possible Cause Solution
Product degradation on the column The silica gel is too acidic, causing decomposition or isomerization of the aldehyde.[3]Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine (B128534) or another suitable base.[3] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[3]
Poor separation of product and impurities The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.[3]
Streaking or tailing of the product band The sample is overloaded on the column, or the compound has low solubility in the eluent.Use a larger column or reduce the amount of sample loaded. Ensure the sample is fully dissolved in a minimum amount of the eluent before loading.

Quantitative Data Summary

Purification/Reaction Step Parameter Value Reference
Aldol CondensationYield of this compound96%[8]
Two-Step CondensationPurity of 2-ethyl hexenal96.4%[2]
Aldol Condensation & Phase SeparationPurity of this compound in organic phase>93% (by weight)[7]
Catalytic Aldol Self-CondensationConversion of n-butyraldehyde99.0%[9]
Catalytic Aldol Self-CondensationYield of this compound98.1%[9]
Catalytic Aldol Self-CondensationSelectivity for this compound99.1%[9]
Catalytic HydrogenationConversion of this compound98.29%[10]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a procedure for a similar compound and should be optimized for this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a vacuum takeoff adapter, and receiving flasks.

    • Place a stir bar in the round-bottom flask.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum takeoff adapter to a cold trap and a vacuum pump. Include a manometer to monitor the pressure.

  • Distillation Process:

    • Charge the round-bottom flask with crude this compound.

    • Begin stirring.

    • Gradually apply vacuum to the system, reducing the pressure to the desired level. The boiling point of this compound is approximately 175-179°C at atmospheric pressure; under vacuum, this will be significantly lower.

    • Once the pressure is stable, begin gentle heating of the distillation flask using a heating mantle.

    • Observe the reflux of the liquid within the fractionating column. Maintain a slow and steady distillation rate.

    • Collect any low-boiling impurities as the initial fraction.

    • When the temperature at the distillation head stabilizes at the expected boiling point of this compound at the set pressure, change the receiving flask to collect the main product fraction.

    • Continue collecting the main fraction as long as the temperature remains constant.

    • Stop the distillation before the flask runs dry.

  • Shutdown:

    • Turn off the heating and allow the apparatus to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the vacuum pump and condenser water flow.

    • Disassemble the apparatus.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Purification by Bisulfite Extraction

This protocol is a general method for the purification of aldehydes.[5]

  • Formation of the Bisulfite Adduct:

    • Dissolve the crude this compound in a water-miscible solvent such as methanol (B129727) or dimethylformamide in a separatory funnel.

    • Add a saturated aqueous solution of sodium bisulfite. Caution: This reaction can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.

    • Shake the mixture vigorously for approximately 30 seconds.

  • Extraction:

    • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes).

    • Shake the separatory funnel to partition the components. The bisulfite adduct of this compound will move to the aqueous layer, while non-aldehydic impurities will remain in the organic layer.

    • Separate the aqueous and organic layers.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel.

    • Add an organic solvent (e.g., diethyl ether or dichloromethane).

    • Slowly add a strong base, such as sodium hydroxide (B78521) solution, until the solution is strongly basic. This will reverse the reaction and regenerate the this compound, which will move into the organic layer.

    • Separate the organic layer.

  • Work-up:

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified this compound.

  • Purity Analysis:

    • Confirm the purity of the product using GC-MS or HPLC.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product n-Butyraldehyde n-Butyraldehyde Aldol_Condensation Aldol Condensation n-Butyraldehyde->Aldol_Condensation Crude_Product Crude this compound Aldol_Condensation->Crude_Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Thermal Separation Extraction Bisulfite Extraction Crude_Product->Extraction Chemical Separation Chromatography Column Chromatography Crude_Product->Chromatography Polarity-based Separation Pure_Product High-Purity This compound Distillation->Pure_Product Extraction->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, HPLC) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Improving Resolution of 2-Ethyl-2-hexenal Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Ethyl-2-hexenal. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving and analyzing the isomers of this compound using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Q1: I am seeing a single, broad peak for this compound instead of two distinct isomer peaks. What could be the cause and how can I fix it?

A1: This is a classic sign of poor resolution where the geometric (E/Z or cis/trans) isomers are co-eluting. Several factors could be contributing to this issue. Here is a step-by-step approach to troubleshoot and improve your separation:

  • Assess Your Current Method:

    • Column Choice: Standard C18 columns might not provide the necessary selectivity for geometric isomers. The subtle differences in the spatial arrangement of these isomers require a stationary phase that can interact with them differently.

    • Mobile Phase Composition: The polarity and composition of your mobile phase are critical. An inappropriate solvent strength can lead to either too little retention or peak broadening.

  • Strategies for Improving Resolution:

    • Optimize the Mobile Phase:

      • Solvent Strength: In reversed-phase HPLC, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time and may allow for better separation of the isomers.

      • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

    • Change the Stationary Phase: This is often the most effective way to improve selectivity for isomers.

      • Phenyl Columns: Columns with a phenyl stationary phase can offer different selectivity compared to C18 columns due to π-π interactions with the double bond of this compound.

      • Cholesterol-Based Columns: These columns are known to provide excellent shape selectivity, which is ideal for separating geometric isomers.

      • Chiral Columns: For separating potential enantiomers or if using a chiral mobile phase additive, a chiral stationary phase would be necessary. For cis/trans isomers of similar compounds, chiral columns have also proven effective.

    • Adjust Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention, but it will also increase analysis time. Conversely, increasing the temperature can improve efficiency but may decrease retention. It is a parameter worth optimizing.

    • Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the isomers to interact with the stationary phase. However, this will also lead to longer run times.

Q2: My peaks for the this compound isomers are tailing. What should I do?

A2: Peak tailing can be caused by several factors, from column issues to sample preparation problems.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Column Contamination or Degradation: The column may have active sites that interact strongly with the analyte. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this.

  • Mobile Phase pH: For ionizable compounds, an incorrect mobile phase pH can cause peak tailing. While this compound is not strongly ionizable, the presence of acidic or basic impurities in the sample or mobile phase could be a factor.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q3: I am not getting reproducible retention times for the this compound isomer peaks. What could be the problem?

A3: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can cause variations in the flow rate, leading to inconsistent retention times.

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible chromatography. Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound?

A1: this compound (CAS RN: 645-62-5) is an unsaturated aldehyde that primarily exists as a mixture of geometric isomers, specifically the E- and Z-isomers (also referred to as trans- and cis-isomers, respectively), due to the restricted rotation around the carbon-carbon double bond.[1]

Q2: Which type of HPLC column is best suited for separating this compound isomers?

A2: While standard C18 columns can be used for the general analysis of this compound, they often fail to resolve the geometric isomers. For improved separation, consider the following:

  • Cholesterol-based columns: These are highly recommended for their shape selectivity in separating geometric isomers.

  • Phenyl-Hexyl or Phenyl-Propyl columns: These offer alternative selectivity through π-π interactions.

  • Chiral columns: Although primarily for enantiomers, certain chiral stationary phases have been shown to be effective in separating geometric isomers of structurally similar compounds.[2]

Q3: Can I improve the resolution of this compound isomers by derivatization?

A3: Yes, derivatization can be a viable strategy. Derivatizing the aldehyde group with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can create derivatives with different chromatographic properties, potentially enhancing the separation of the isomers. This approach also has the added benefit of increasing the UV absorbance of the analyte, which can improve detection sensitivity.

Q4: What is a good starting point for mobile phase composition for separating this compound isomers?

A4: Based on successful separations of similar unsaturated aldehydes, a good starting point for normal-phase chromatography would be a non-polar mobile phase with a small amount of a polar modifier. For instance, a mixture of hexane (B92381) and ethanol (B145695) (e.g., 97:3 v/v) has been shown to be effective for separating cis/trans isomers on a chiral column.[2] For reversed-phase chromatography, a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid is a common starting point for the general analysis of this compound, which can then be optimized for isomer separation.[1]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Isomer Separation

ParameterRecommended Condition 1 (Normal Phase)Recommended Condition 2 (Reversed Phase)
Column Chiral Stationary Phase (e.g., (S,S)-Whelk-O 1) or Cholesterol-based columnPhenyl-Hexyl or C18
Mobile Phase Hexane:Ethanol (97:3, v/v)Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL

Note: These are starting conditions and may require further optimization for baseline resolution.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Geometric Isomers of this compound (Based on Normal Phase Chromatography)

This protocol is a starting point for method development based on the successful separation of structurally similar compounds.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in ethanol.

    • Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A chiral column such as (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm) or a cholesterol-based column.

    • Mobile Phase: Isocratic elution with Hexane:Ethanol (97:3, v/v). Ensure the solvents are HPLC grade.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the isomer peaks.

  • Optimization:

    • If resolution is not satisfactory, adjust the ratio of hexane to ethanol. Decreasing the ethanol percentage will increase retention and may improve separation.

    • Optimize the flow rate and column temperature as needed.

Visualizations

Troubleshooting_Workflow start Poor Resolution of Isomers (Single Broad Peak or Overlapping Peaks) check_column Is the column appropriate for isomer separation? (e.g., not a standard C18) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp  Yes change_column Change Stationary Phase check_column->change_column  No adjust_params Adjust Other Parameters (Flow Rate, Temperature) optimize_mp->adjust_params change_column->optimize_mp success Baseline Resolution Achieved adjust_params->success Method_Development_Flowchart start Goal: Separate this compound Isomers select_column Select Column with Shape Selectivity (e.g., Cholesterol-based, Phenyl, or Chiral) start->select_column select_mp Select Initial Mobile Phase (e.g., Hexane/Ethanol for Normal Phase or ACN/Water for Reversed Phase) select_column->select_mp initial_run Perform Initial Chromatographic Run select_mp->initial_run eval_resolution Evaluate Peak Resolution initial_run->eval_resolution optimize_mp Optimize Mobile Phase Composition (Adjust Solvent Ratio) eval_resolution->optimize_mp  Resolution < 1.5 final_method Final Validated Method eval_resolution->final_method  Resolution >= 1.5 optimize_params Optimize Flow Rate and Temperature optimize_mp->optimize_params optimize_params->initial_run

References

Technical Support Center: Catalyst Deactivation in 2-Ethyl-2-hexenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-hexenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is commercially produced from n-butyraldehyde through a self-aldol condensation reaction. This process involves the formation of 2-ethyl-3-hydroxyhexanal, which then dehydrates to yield this compound.[1]

Q2: What are the common types of catalysts used for this synthesis?

A2: A variety of solid acid and base catalysts are employed. These include:

  • Solid Base Catalysts: Magnesium-aluminum hydrotalcites (MgO-Al2O3), alkali-promoted MgO, and supported alkali metal salts (e.g., Na/SiO2) are frequently used.[2][3]

  • Solid Acid Catalysts: Alumina (B75360) (γ-Al2O3), silica-alumina, and zirconia have shown activity, although they can be prone to rapid deactivation.[4]

  • Bifunctional Catalysts: Catalysts like Ni/Ce-Al2O3 can be used for the direct conversion of n-butanal to 2-ethylhexanol, where the aldol (B89426) condensation to this compound is an intermediate step.[5]

Q3: What are the main causes of catalyst deactivation in this synthesis?

A3: The primary mechanisms of catalyst deactivation include:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites. This is a common issue with solid acid catalysts.[4]

  • Poisoning: Strong chemisorption of impurities from the feed or byproducts onto the active sites. Sulfur and nitrogen compounds are common poisons for many catalysts.[6][7]

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.[6][8]

  • Chemical Transformation of the Support: For instance, the hydration of γ-Al2O3 support to form boehmite (γ-AlO(OH)) can cover the active metal species.[5]

  • Leaching: The dissolution of active components from the solid catalyst into the liquid reaction medium.[9]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation. Common techniques include:

  • Calcination: Heating the catalyst in the presence of air or an inert gas to burn off coke deposits.[2]

  • Solvent Washing: To remove strongly adsorbed species.

  • Chemical Treatment: For example, intentional poisoning to improve selectivity in some reactions, like the use of lead acetate (B1210297) in Lindlar's catalyst.[10]

Troubleshooting Guides

Issue 1: Gradual Decrease in n-Butyraldehyde Conversion

You observe a steady decline in the conversion of n-butyraldehyde over several hours or days of continuous operation.

Possible Cause Diagnostic Check Recommended Solution
Coking/Fouling - Thermogravimetric Analysis (TGA): A significant weight loss at high temperatures (400-800°C) in an oxidizing atmosphere indicates the presence of coke.[11] - Increase in Reactor Back Pressure: Blockage of the catalyst bed can lead to a pressure drop.- Catalyst Regeneration: Perform a controlled calcination to burn off the carbonaceous deposits. - Optimize Reaction Temperature: Lowering the temperature may reduce the rate of coke formation.
Slow Poisoning - Feed Analysis: Analyze the n-butyraldehyde feed for trace impurities like sulfur or nitrogen compounds. - Catalyst Surface Analysis (XPS/EDX): Post-reaction analysis of the catalyst can identify the presence of poisoning elements on the surface.- Purify Feedstock: Use a guard bed or distillation to remove impurities before the reactor.[2] - Catalyst Regeneration: Depending on the poison, specific chemical treatments may be possible.
Leaching of Active Sites - Analysis of Reaction Effluent: Use techniques like ICP-MS to detect the presence of leached catalyst components in the product stream.- Modify Catalyst Support: Use a more stable support material. - Optimize Reaction Conditions: Lowering the temperature or changing the solvent may reduce leaching.
Issue 2: Sudden and Significant Drop in Catalyst Activity

The conversion of n-butyraldehyde drops sharply within a short period.

Possible Cause Diagnostic Check Recommended Solution
Acute Poisoning - Check for recent changes in feedstock or operating conditions. A new batch of n-butyraldehyde could contain a high concentration of a catalyst poison.[12]- Immediately switch to a purified feedstock. - Replace the catalyst bed. The poisoned catalyst may not be easily regenerable.
Mechanical Failure - Inspect the reactor system for leaks, blockages, or channeling in the catalyst bed. [2]- Address the mechanical issue. This may involve repacking the reactor or repairing equipment.
Change in Catalyst Structure - Post-reaction XRD analysis: Compare the XRD pattern of the deactivated catalyst with that of the fresh catalyst to identify any phase changes, such as the formation of boehmite from an alumina support.[5]- Control water content in the feed. - Consider a more water-tolerant catalyst support.
Issue 3: Decrease in Selectivity to this compound

The conversion of n-butyraldehyde remains high, but the yield of this compound decreases, with an increase in byproducts.

Possible Cause Diagnostic Check Recommended Solution
Formation of Byproducts due to Catalyst Site Modification - Product Analysis (GC-MS): Identify the major byproducts. Common byproducts include poly-butyraldehyde and 2-ethyl-4-methylpentenal.[4]- Optimize Reaction Conditions: Adjusting temperature and pressure can influence selectivity. - Catalyst Modification: The addition of promoters can sometimes suppress side reactions.
Change in Acid-Base Properties of the Catalyst - Temperature Programmed Desorption (TPD) of CO2 or NH3: Assess the changes in the number and strength of basic or acidic sites on the catalyst surface.- Catalyst Regeneration: A regeneration procedure may restore the original acid-base properties.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
  • Catalyst Loading: A known mass (e.g., 5 grams) of the catalyst is mixed with an equal volume of an inert material like sand and loaded into a stainless-steel fixed-bed reactor. The inert material helps to improve flow distribution.[13]

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for 1-2 hours at the desired reaction temperature to remove air and moisture.[2]

  • Reaction Initiation: A neat n-butyraldehyde feed is introduced into the reactor using a pump at a defined flow rate (e.g., 30 g/hr).[13]

  • Data Collection: The reactor effluent is collected periodically and analyzed by gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity to this compound and other products.

  • Monitoring: Reactor temperature and pressure are continuously monitored throughout the experiment.

Protocol 2: Characterization of Coked Catalysts using Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, representative sample (e.g., 10 mg) of the deactivated catalyst is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).[14]

  • Initial Purge: The TGA chamber is purged with an inert gas (e.g., nitrogen) to establish an inert atmosphere.

  • Drying Step: The sample is heated to a low temperature (e.g., 100-150°C) and held for a period to remove any adsorbed water or volatile compounds.

  • Oxidation Step: The atmosphere is switched to an oxidizing gas (e.g., air) at a controlled flow rate.

  • Temperature Ramp: The temperature is ramped at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to combust all carbonaceous deposits (typically up to 800-900°C).[11][15]

  • Data Analysis: The weight loss as a function of temperature is recorded. The weight loss in the high-temperature region (typically 400-800°C) corresponds to the amount of coke on the catalyst.[11]

Protocol 3: Analysis of Catalyst Structural Changes by X-ray Diffraction (XRD)
  • Sample Preparation: A small amount of the finely ground catalyst powder (both fresh and deactivated samples) is placed on a sample holder.

  • Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source. Data is typically collected over a 2θ range of 10-90°.[16]

  • Data Acquisition: The XRD patterns for the fresh and used catalysts are recorded.

  • Data Analysis: The diffraction patterns are compared. The appearance of new peaks or the disappearance of existing peaks can indicate a change in the crystalline phase of the catalyst or support. For example, the formation of boehmite on an alumina support will result in characteristic diffraction peaks that are not present in the fresh γ-alumina catalyst.[5]

Visualizations

Reaction Pathway

ReactionPathway nButyraldehyde 2x n-Butyraldehyde AldolAddition Aldol Addition nButyraldehyde->AldolAddition Intermediate 2-Ethyl-3-hydroxyhexanal AldolAddition->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product Water H2O Dehydration->Water

Caption: Synthesis of this compound from n-butyraldehyde.

Troubleshooting Workflow for Decreased Conversion

TroubleshootingWorkflow Start Decreased n-Butyraldehyde Conversion Observed CheckPattern Gradual or Sudden Drop? Start->CheckPattern Gradual Gradual Decline CheckPattern->Gradual Gradual Sudden Sudden Drop CheckPattern->Sudden Sudden CheckCoking Perform TGA for Coking Gradual->CheckCoking CheckSystem Check for System Failure (Leaks, Blockages) Sudden->CheckSystem CheckPoisoning Analyze Feed for Impurities CheckCoking->CheckPoisoning No CokePresent Coke Detected CheckCoking->CokePresent Yes CheckLeaching Analyze Effluent for Leached Metals CheckPoisoning->CheckLeaching No PoisonPresent Poison Detected CheckPoisoning->PoisonPresent Yes LeachingPresent Leaching Detected CheckLeaching->LeachingPresent Yes Regenerate Regenerate Catalyst (Calcination) CokePresent->Regenerate PurifyFeed Purify Feedstock PoisonPresent->PurifyFeed ModifyCatalyst Modify Catalyst/Support LeachingPresent->ModifyCatalyst SystemOK System OK CheckSystem->SystemOK No SystemFail System Failure Found CheckSystem->SystemFail Yes CheckAcutePoisoning Analyze Feed for Acute Poisons SystemOK->CheckAcutePoisoning RepairSystem Repair System SystemFail->RepairSystem AcutePoisonFound Acute Poison Found CheckAcutePoisoning->AcutePoisonFound Yes ReplaceCatalyst Replace Catalyst & Purify Feed AcutePoisonFound->ReplaceCatalyst

Caption: Troubleshooting workflow for decreased catalyst conversion.

References

Technical Support Center: 2-Ethyl-2-hexenal Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-Ethyl-2-hexenal to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

A1: this compound is an unsaturated aldehyde with the chemical formula C₈H₁₄O. Its structure, containing both a carbon-carbon double bond and an aldehyde functional group, makes it susceptible to polymerization. Polymerization can be initiated by several factors, including heat, light, oxygen, and the presence of acidic or basic impurities. The primary polymerization pathways are free-radical polymerization, often initiated by autoxidation, and acid-catalyzed aldol (B89426) condensation reactions.[1][2]

Q2: What are the signs that my this compound sample has started to polymerize?

A2: The initial signs of polymerization can be subtle. You should look for the following indicators:

  • Increased Viscosity: The sample will become noticeably thicker or more viscous than a fresh sample.

  • Appearance of Haze or Cloudiness: The initially clear liquid may become hazy or cloudy.

  • Formation of a Precipitate or Gel: In advanced stages, a solid precipitate or a gel-like substance may form.

  • Color Change: The colorless to pale yellow liquid may darken over time.[3]

Q3: What are the ideal storage conditions for this compound to minimize polymerization?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can initiate polymerization.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture. Amber glass bottles with a tight-fitting cap are suitable.

  • Purity: Ensure the storage container is clean and free of any acidic or basic residues.

Q4: Can I use inhibitors to prevent the polymerization of this compound?

A4: Yes, adding a polymerization inhibitor is a common and effective practice. Phenolic compounds are widely used as free-radical inhibitors for unsaturated aldehydes. Hydroquinone (B1673460) or Butylated Hydroxytoluene (BHT) are suitable choices. It is crucial to add the inhibitor to the freshly distilled or received aldehyde.

Q5: What is the recommended concentration of inhibitors for this compound?

A5: While specific data for this compound is not extensively published, a general starting concentration for inhibitors like hydroquinone or BHT in unsaturated monomers is in the range of 100-1000 ppm (0.01% to 0.1% by weight). The optimal concentration can depend on the desired shelf life and storage conditions. It is advisable to start with a lower concentration and monitor the stability of the material.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Increased viscosity or cloudiness observed in the this compound sample. Polymerization has begun.1. Confirm Polymerization: Perform a qualitative test for polymer presence (see Experimental Protocols). 2. Assess Usability: If polymerization is minimal, the material might be purified by distillation. However, if significant polymerization has occurred, the material may not be suitable for your experiment. 3. Review Storage Conditions: Ensure the material has been stored according to the recommended guidelines (cool, dark, inert atmosphere).
The sample darkens in color over time. Oxidation and potential onset of polymerization.1. Check for Peroxides: Perform a peroxide value test (see Experimental Protocols). Elevated peroxide levels indicate oxidation. 2. Purge with Inert Gas: If the material is still usable, purge the container with nitrogen or argon before resealing. 3. Add Inhibitor: If not already present, consider adding a suitable inhibitor like hydroquinone or BHT.
Rapid polymerization occurs upon addition of a reagent. The added reagent may be acidic or basic, catalyzing polymerization.1. Check Reagent pH: Test the pH of the added reagent. 2. Neutralize if Necessary: If the reagent is acidic, consider using a non-acidic alternative or neutralizing the acidic impurity if it does not interfere with your reaction. 3. Purify the Aldehyde: If the aldehyde itself is suspected to contain acidic impurities, it can be purified by distillation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)Reduces the rate of chemical reactions, including polymerization.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation, a key initiator of free-radical polymerization.[2]
Light Exposure Store in the dark (amber bottle)Light can provide the energy to initiate polymerization.
Inhibitor 100-1000 ppm Hydroquinone or BHTScavenges free radicals to prevent the initiation of polymerization.

Experimental Protocols

Qualitative Test for Polymer Presence (Simple Viscosity Test)

Objective: To qualitatively assess the extent of polymerization by observing changes in viscosity.

Methodology:

  • Place a small, known volume (e.g., 1 mL) of the test sample of this compound in a clean, small vial.

  • In an identical vial, place the same volume of a fresh, unpolymerized sample of this compound or a solvent of similar viscosity (e.g., hexanol) as a reference.

  • Gently tilt both vials to a similar angle and observe the flow of the liquids.

  • Observation: A noticeably slower flow or "thicker" appearance of the test sample compared to the reference indicates an increase in viscosity due to polymerization.

Protocol for Peroxide Value Determination

Objective: To quantify the concentration of peroxides, which are indicators of oxidation that can lead to polymerization. This method is adapted from standard peroxide value titrations.[5][6]

Methodology:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 acetic acid:chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of a saturated potassium iodide (KI) solution.

  • Allow the solution to stand with occasional shaking for exactly 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of a 1% starch indicator solution. A blue-black color will appear.

  • Continue the titration, with constant shaking, until the blue color completely disappears.

  • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Mandatory Visualizations

troubleshooting_workflow start Start: Observe Issue with This compound Sample issue What is the observed issue? start->issue viscosity Increased Viscosity / Haze issue->viscosity Visual Change color_change Darkening of Color issue->color_change Visual Change rapid_poly Rapid Polymerization with Reagent issue->rapid_poly Reactivity Issue viscosity_test Perform Simple Viscosity Test viscosity->viscosity_test peroxide_test Perform Peroxide Value Test color_change->peroxide_test check_reagent_ph Check pH of Added Reagent rapid_poly->check_reagent_ph polymer_present Polymer Present? viscosity_test->polymer_present distill Consider Purification by Distillation polymer_present->distill Yes (minor) discard Discard if Heavily Polymerized polymer_present->discard Yes (major) review_storage1 Review Storage Conditions: Temp, Atmosphere, Light polymer_present->review_storage1 No peroxides_high Peroxides Elevated? peroxide_test->peroxides_high purge_gas Purge with Inert Gas peroxides_high->purge_gas Yes review_storage2 Review Storage Conditions: Check for Oxygen Exposure peroxides_high->review_storage2 No add_inhibitor Add Inhibitor (e.g., BHT) purge_gas->add_inhibitor reagent_acidic Reagent Acidic/Basic? check_reagent_ph->reagent_acidic neutralize Neutralize or Use Alternative Reagent reagent_acidic->neutralize Yes purify_aldehyde Purify Aldehyde (Distillation) reagent_acidic->purify_aldehyde No (suspect aldehyde) review_impurities Review Potential for Acidic/Basic Impurities reagent_acidic->review_impurities No

Caption: Troubleshooting workflow for polymerization issues with this compound.

polymerization_pathways cluster_free_radical Free-Radical Polymerization cluster_acid_catalyzed Acid-Catalyzed Polymerization O2 Oxygen (O2) peroxide Peroxide Radicals (ROO•) O2->peroxide initiates monomer1 This compound peroxide->monomer1 reacts with inhibitor Inhibitor (e.g., Hydroquinone) peroxide->inhibitor reacts with growing_chain1 Growing Polymer Chain monomer1->growing_chain1 forms polymer1 Polymer growing_chain1->polymer1 propagates to stable_radical Stable Radical inhibitor->stable_radical forms acid Acidic Impurity (H+) monomer2 This compound acid->monomer2 protonates carbonyl enol Enol Intermediate monomer2->enol tautomerizes to dimer Aldol Adduct (Dimer) monomer2->dimer forms enol->monomer2 attacks another molecule polymer2 Polymer dimer->polymer2 further condensation

Caption: Major polymerization pathways of this compound.

References

Technical Support Center: Mobile Phase Optimization for 2-Ethyl-2-hexenal HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-2-hexenal.

I. Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of this compound by reversed-phase HPLC?

A typical starting mobile phase for the analysis of this compound by reversed-phase HPLC consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acidifier.[1][2] A common composition is acetonitrile and water, often with phosphoric acid. For applications requiring a mass spectrometry (MS) compatible mobile phase, formic acid should be used instead of phosphoric acid.[1][2]

Q2: Why is an acidifier added to the mobile phase for this compound analysis?

While this compound itself is not ionizable, adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase can help to improve peak shape and reproducibility. This is particularly important for α,β-unsaturated aldehydes, as it can help to suppress any potential interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.

Q3: How does the acetonitrile/water ratio affect the retention time of this compound?

In reversed-phase HPLC, increasing the percentage of the organic modifier (acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the acetonitrile percentage (increasing the water content) will increase its retention time. This is because this compound is a relatively nonpolar compound, and a higher concentration of the organic solvent in the mobile phase will increase its affinity for the mobile phase, leading to faster elution.

Q4: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for aldehydes in reversed-phase HPLC can be caused by several factors:

  • Secondary Interactions: The carbonyl group of the aldehyde can interact with active silanol groups on the surface of the C18 column, leading to tailing.

    • Solution: Add a small amount of an acidifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject.

  • Inappropriate pH: If the mobile phase pH is not optimal, it can affect the interaction between the analyte and the stationary phase.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. For α,β-unsaturated aldehydes, a slightly acidic pH is generally preferred.

Q5: I am observing broad peaks for this compound. What should I check?

Broad peaks can be indicative of several issues:

  • Large Injection Volume: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.

    • Solution: If possible, dissolve the sample in the mobile phase itself or a weaker solvent. Reduce the injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • High Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening.

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue- Ensure the autosampler is functioning correctly and the injection volume is appropriate.- Manually inject a standard to confirm system performance.
Detector issue- Check that the detector lamp is on and the wavelength is set correctly for this compound (typically around 220-230 nm for the n-π* transition of the carbonyl group in α,β-unsaturated aldehydes).
Sample degradation- Ensure the sample is fresh and has been stored properly.
Peak Tailing Secondary interactions with silanol groups- Add 0.1% formic acid or phosphoric acid to the mobile phase.
Column overload- Dilute the sample.
Mobile phase pH not optimal- Adjust the pH of the aqueous component of the mobile phase to be slightly acidic (e.g., pH 3-4).
Broad Peaks Sample solvent stronger than mobile phase- Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination/degradation- Flush the column with a strong solvent (e.g., 100% acetonitrile).- If performance does not improve, replace the column.
High extra-column volume- Minimize tubing length and use narrow-bore tubing.
Split Peaks Co-elution with an impurity- Modify the mobile phase composition (e.g., change the acetonitrile/water ratio) to improve resolution.
Column void- A void at the head of the column can cause peak splitting. This usually requires column replacement.
Fluctuating Retention Times Inconsistent mobile phase composition- Ensure accurate and consistent preparation of the mobile phase.- Use a mobile phase degasser.
Temperature fluctuations- Use a column oven to maintain a constant temperature.
Pump issues- Check for leaks and ensure the pump is delivering a consistent flow rate.

III. Experimental Protocol: Isocratic RP-HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound standard.

2. Mobile Phase Preparation (Example):

  • Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% phosphoric acid.

  • To prepare 1 L of this mobile phase:

    • Measure 600 mL of acetonitrile.

    • Measure 400 mL of water.

    • To the water, carefully add 1 mL of phosphoric acid and mix well.

    • Combine the acetonitrile and the acidified water.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

IV. Data Presentation

Table 1: Effect of Acetonitrile Concentration on Retention Time of this compound (Hypothetical Data)

Acetonitrile (%)Water (%)Phosphoric Acid (%)Retention Time (min)
50500.18.5
60400.15.2
70300.13.1

Note: This table illustrates the expected trend. Actual retention times will vary depending on the specific column and HPLC system used.

V. Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Analysis cluster_troubleshooting Troubleshooting & Optimization start Prepare Initial Mobile Phase (e.g., 60:40 ACN:H2O with 0.1% Acid) inject_std Inject this compound Standard start->inject_std evaluate_chromatogram Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution inject_std->evaluate_chromatogram peak_tailing Peak Tailing? evaluate_chromatogram->peak_tailing Unacceptable Peak Shape retention_issue Retention Time Issue? evaluate_chromatogram->retention_issue Unacceptable Retention final_method Optimized Method evaluate_chromatogram->final_method Acceptable broad_peak Broad Peak? peak_tailing->broad_peak No increase_acid Increase Acid Concentration or Change Acidifier peak_tailing->increase_acid Yes broad_peak->retention_issue No decrease_injection Decrease Injection Volume or Dilute Sample broad_peak->decrease_injection Yes adjust_acn Adjust ACN:H2O Ratio retention_issue->adjust_acn Yes retention_issue->final_method No increase_acid->inject_std decrease_injection->inject_std adjust_acn->inject_std

Caption: Workflow for mobile phase optimization in this compound HPLC analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Chromatographic Problem Observed mobile_phase Mobile Phase Related: - Incorrect Composition - No/Wrong Acidifier - pH Issue problem->mobile_phase column_related Column Related: - Contamination - Degradation - Overload problem->column_related system_related System Related: - Leak - High Dead Volume - Temperature Fluctuation problem->system_related solution_mp Remake Mobile Phase Adjust pH/Acidifier mobile_phase->solution_mp solution_col Flush or Replace Column Reduce Sample Concentration column_related->solution_col solution_sys Check Fittings & Tubing Use Column Oven system_related->solution_sys solution_mp->problem Re-evaluate solution_col->problem Re-evaluate solution_sys->problem Re-evaluate

Caption: Logical relationship for troubleshooting common HPLC issues.

References

Technical Support Center: Analysis of 2-Ethyl-2-hexenal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Ethyl-2-hexenal in various food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which food matrices is it commonly found?

A1: this compound is a volatile aldehyde that can be present in various food items. It has been identified as a minor constituent in both raw and cooked meat. Additionally, it is found in olive oil and is associated with the sensory profile of the oil. Its presence can be a result of lipid oxidation or other chemical reactions during processing and storage.

Q2: What are the main challenges in the quantitative analysis of this compound in food?

A2: The primary challenges in analyzing this compound in food samples are its volatility and the complexity of the food matrix. These factors can lead to significant matrix effects, which can either suppress or enhance the analytical signal, leading to inaccurate quantification. Sample preparation is a critical step to minimize these interferences.

Q3: Which analytical techniques are most suitable for the determination of this compound?

A3: The most common and effective technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). To handle the volatility of the compound and the complexity of the food matrix, GC-MS is often coupled with a sample introduction technique such as Headspace (HS) sampling or Solid-Phase Microextraction (SPME). For certain applications, High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent can also be used.

Q4: What are matrix effects and how do they impact the analysis of this compound?

A4: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound, matrix components can interfere with the volatilization of the analyte in the GC inlet, or cause ion suppression or enhancement in the MS source. This can lead to either underestimation or overestimation of the true concentration of this compound in the sample. For instance, a study on olive oil showed a significant overestimation of (E)-2-hexenal when using internal standardization, indicating a strong matrix effect[1].

Q5: How can matrix effects be minimized or compensated for?

A5: Several strategies can be employed to address matrix effects:

  • Sample Preparation: Thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) can remove interfering matrix components.

  • Method Optimization: Modifying chromatographic conditions to separate this compound from interfering compounds.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample.

    • Standard Addition: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.

    • Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled version of this compound as an internal standard. This is considered the gold standard for accuracy as the labeled standard behaves almost identically to the analyte throughout the analytical process, effectively compensating for matrix effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing for this compound Active sites in the GC inlet liner or column.Use a deactivated liner (e.g., silylated). Condition the GC column according to the manufacturer's instructions. Consider using a more inert column phase.
Low or No Recovery of this compound Inefficient extraction from the food matrix. Loss of the volatile analyte during sample preparation.Optimize the HS-SPME parameters (e.g., extraction time, temperature, fiber type). For solvent extraction, ensure minimal evaporation by keeping samples cool and using sealed vials. Evaluate a different extraction technique (e.g., solvent-assisted flavor evaporation - SAFE).
High Variability in Replicate Analyses Inhomogeneous sample. Inconsistent sample preparation. Matrix effects varying between samples.Homogenize the food sample thoroughly before taking a subsample. Use an automated sample preparation system for better precision. Employ the standard addition method or SIDA to account for sample-to-sample variations in matrix effects.
Signal Suppression or Enhancement Observed Co-eluting matrix components interfering with ionization in the MS source.Improve chromatographic separation to resolve this compound from interfering peaks. Dilute the sample extract to reduce the concentration of matrix components. Use a matrix-matched calibration curve. If available, use a stable isotope-labeled internal standard (SIDA).
Contamination or Carryover Peaks Contamination from the sample preparation process or the analytical instrument.Run a blank sample (e.g., solvent or blank matrix) to identify the source of contamination. Clean the GC inlet, syringe, and other components. Ensure high purity of solvents and reagents.

Quantitative Data on Matrix Effects

The following table summarizes potential matrix effects for aldehydes in food analysis. It is important to note that the extent of the matrix effect is highly dependent on the specific food matrix, the analytical method used, and the concentration of the analyte.

AnalyteFood MatrixAnalytical MethodCalibration MethodObserved Matrix Effect/Recovery
(E)-2-HexenalOlive OilGC-MSInternal Standardization+538% (overestimation)[1]
AldehydesDry-Cured HamHS-SPME/GC-MSInternal StandardsGood linearity and recovery achieved with multiple internal standards.
Volatile CarbonylsWineHS-SPME-GC-MS/MSSpiked Real SampleSatisfactory recovery performances reported.
HexanalRice and Infant FormulaDynamic Headspace GC/MSExternal StandardMethod validated for quantitative analysis.

Experimental Protocols

Protocol 1: Analysis of this compound in Meat by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a general workflow for the analysis of this compound in a meat matrix. Optimization of SPME parameters is crucial for achieving good sensitivity and accuracy.

1. Sample Preparation:

  • Homogenize a representative portion of the meat sample (e.g., 5 g).
  • Weigh the homogenized sample into a 20 mL headspace vial.
  • If using an internal standard (e.g., a deuterated analog for SIDA or a different compound for internal standard calibration), spike the sample at this stage.
  • Seal the vial immediately with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile aldehydes.
  • Equilibration: Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.
  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.
  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250 °C) for thermal desorption for a set time (e.g., 5 minutes).

3. GC-MS Conditions:

  • GC Column: A mid-polar column (e.g., DB-624 or equivalent) is suitable for separating volatile compounds.
  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all compounds of interest.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode for initial identification of compounds, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to improve sensitivity and selectivity.

4. Calibration:

  • For accurate quantification, a matrix-matched calibration curve should be prepared using a blank meat matrix fortified with known concentrations of this compound. Alternatively, the standard addition method or SIDA should be employed.

Protocol 2: Analysis of this compound in Edible Oil by HPLC with Derivatization

For less volatile aldehydes or when GC-MS is not available, HPLC with derivatization can be an alternative. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.

1. Derivatization:

  • Dissolve a known amount of the oil sample in a suitable solvent (e.g., hexane).
  • Add an acidic solution of DNPH and allow the reaction to proceed. The aldehyde group of this compound will react with DNPH to form a stable, colored hydrazone derivative.

2. Sample Cleanup:

  • Use Solid-Phase Extraction (SPE) with a silica (B1680970) or C18 cartridge to remove excess DNPH reagent and other matrix interferences.
  • Elute the DNPH derivatives with an appropriate solvent.

3. HPLC-UV/Vis or HPLC-MS Conditions:

  • HPLC Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
  • Detection:
  • UV/Vis Detector: Monitor the eluent at the wavelength of maximum absorbance for the DNPH derivatives (around 365 nm).
  • Mass Spectrometer: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for higher selectivity and sensitivity.

4. Quantification:

  • Prepare calibration standards by derivatizing known concentrations of this compound and subjecting them to the same sample preparation procedure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis FoodSample Food Sample (e.g., Meat, Oil) Homogenization Homogenization/Weighing FoodSample->Homogenization Spiking Spiking (Internal Standard) Homogenization->Spiking Sealing Vial Sealing Spiking->Sealing Equilibration Equilibration Sealing->Equilibration Extraction Extraction Equilibration->Extraction Desorption Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions InaccurateResults Inaccurate Quantitative Results MatrixEffect Matrix Effect (Suppression/Enhancement) InaccurateResults->MatrixEffect SamplePrepIssues Inefficient Sample Preparation InaccurateResults->SamplePrepIssues CalibrationError Inappropriate Calibration InaccurateResults->CalibrationError MatrixMatchedCal Use Matrix-Matched Calibration MatrixEffect->MatrixMatchedCal StandardAddition Use Standard Addition MatrixEffect->StandardAddition SIDA Use Stable Isotope Dilution (SIDA) MatrixEffect->SIDA Gold Standard DiluteSample Dilute Sample Extract MatrixEffect->DiluteSample OptimizeSPME Optimize SPME Parameters SamplePrepIssues->OptimizeSPME CalibrationError->MatrixMatchedCal CalibrationError->StandardAddition CalibrationError->SIDA

Caption: Troubleshooting logic for inaccurate quantification of this compound.

References

Technical Support Center: Enhancing Selectivity in the Hydrogenation of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrogenation of 2-Ethyl-2-hexenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the hydrogenation of this compound?

The hydrogenation of this compound typically proceeds in a consecutive manner. The carbon-carbon double bond is generally more reactive than the carbon-oxygen double bond of the aldehyde group.[1] The desired pathway for producing 2-ethylhexanol involves two main steps:

  • Hydrogenation of the C=C bond to form the intermediate, 2-ethylhexanal (B89479).

  • Hydrogenation of the C=O bond of 2-ethylhexanal to yield the final product, 2-ethylhexanol.[1]

A common side reaction is the hydrogenation of the carbonyl group before the olefinic group, leading to the formation of 2-ethyl-2-hexenol.[1]

ReactionPathway This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal + H2 (Selective C=C hydrogenation) 2-Ethyl-2-hexenol 2-Ethyl-2-hexenol This compound->2-Ethyl-2-hexenol + H2 (Side Reaction: C=O hydrogenation) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol + H2 (C=O hydrogenation) TroubleshootingFlow start Low Selectivity Issue q1 Desired Product? start->q1 a1_1 2-Ethylhexanal q1->a1_1 a1_2 2-Ethylhexanol q1->a1_2 q2 Catalyst Type? a1_1->q2 q3 Catalyst Type? a1_2->q3 a2_1 Pd-based, Ni-S, Ni-B q2->a2_1 Correct a2_2 Other (e.g., Ni) q2->a2_2 Incorrect s2 Check reaction conditions (temperature, pressure, solvent) and purity of reactants. a2_1->s2 s1 Consider switching to a more selective catalyst like Pd/TiO2. a2_2->s1 a3_1 Ni-based q3->a3_1 Correct a3_2 Other q3->a3_2 Incorrect a3_1->s2 s3 Consider switching to a Ni-based catalyst. a3_2->s3 ExperimentalWorkflow start Start step1 Load catalyst, reactant (this compound), and solvent into the reactor. start->step1 step2 Seal the reactor and purge with an inert gas (e.g., N2), followed by several H2 pressurization-depressurization cycles. step1->step2 step3 Heat the mixture to the desired reaction temperature under low H2 pressure. step2->step3 step4 Once the temperature is stable, pressurize the reactor with H2 to the desired reaction pressure. step3->step4 step5 Start stirring and periodically collect samples of the reaction mixture. step4->step5 step6 Separate the catalyst from the samples (e.g., by centrifugation). step5->step6 step7 Analyze the samples using Gas Chromatography (GC) to determine conversion and selectivity. step6->step7 end End step7->end

References

Minimizing by-product formation in 2-Ethyl-2-hexenal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethyl-2-hexenal. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, offering potential causes and recommended solutions.

Question 1: Low yield of this compound.

Potential Causes:

  • Incomplete Reaction: The aldol (B89426) condensation of n-butyraldehyde may not have reached completion.

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, promoting side reactions.

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an inadequate amount.

  • Poor Mixing: In biphasic systems, inadequate mixing can limit the reaction rate at the interface of the aqueous and organic phases.

  • Reverse Reaction: The initial aldol addition product, 2-ethyl-3-hydroxyhexanal, can revert to the starting material.

Recommended Solutions:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.

  • Optimize Temperature: For base-catalyzed reactions, a temperature range of 80-140°C is typically effective.[1][2] For solid acid catalysts, temperatures up to 120°C have been shown to yield high conversions.[3]

  • Catalyst Loading and Activity:

    • Ensure the catalyst is fresh and active. For base catalysis, the concentration of NaOH is a critical parameter.

    • With solid catalysts like MgO-Al2O3, ensure sufficient surface area and appropriate catalyst loading.[4]

  • Improve Agitation: In two-phase reactions, vigorous stirring is crucial to maximize the interfacial area and enhance the reaction rate.

  • Promote Dehydration: The removal of water drives the equilibrium towards the formation of the final product, this compound. This can be achieved through azeotropic distillation or by using a catalyst that facilitates dehydration.

Question 2: High concentration of by-products, particularly higher oligomers and polymers.

Potential Causes:

  • Excessive Catalyst Concentration: High concentrations of strong bases like NaOH can promote side reactions, leading to the formation of higher-order oligomers and polymers.[5]

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions, contributing to the formation of undesirable by-products.

  • Prolonged Reaction Time: While a sufficient reaction time is necessary for high conversion, excessively long times can lead to the accumulation of by-products.

Recommended Solutions:

  • Optimize Catalyst Concentration: Carefully control the amount of catalyst used. For instance, using dialkylammonium carboxylate salts as catalysts can limit the formation of high-boiling oligomeric substances.[5]

  • Control Reaction Temperature: Maintain the temperature within the optimal range to favor the desired reaction pathway.

  • Monitor Reaction Progress: Track the reaction progress using techniques like GC-MS to determine the optimal time to stop the reaction, maximizing the yield of this compound while minimizing by-product formation.

Question 3: Significant formation of 2-ethylhexanol.

Potential Cause:

  • Undesired Hydrogenation: If the reaction is carried out in the presence of a hydrogenation catalyst and a hydrogen source, the initially formed this compound can be further reduced to 2-ethylhexanol. This is particularly relevant in one-pot synthesis strategies aiming for 2-ethylhexanol.

Recommended Solutions:

  • Separate Condensation and Hydrogenation Steps: To selectively produce this compound, perform the aldol condensation and any subsequent hydrogenation in separate, distinct steps with appropriate catalysts for each stage.

  • Use a Selective Catalyst: If a one-pot process is desired, utilize a catalyst that is selective for the aldol condensation and does not promote significant hydrogenation under the reaction conditions.

Question 4: Formation of n-butyl butyrate (B1204436) and other esters.

Potential Causes:

  • Tishchenko-type Reactions: In the presence of certain catalysts, particularly those with both acidic and basic sites, a Tishchenko-type reaction can occur, leading to the formation of esters like n-butyl butyrate from n-butyraldehyde.

  • Presence of Carboxylic Acids: Oxidation of n-butyraldehyde can form n-butyric acid, which can then esterify with alcohols present in the reaction mixture.

Recommended Solutions:

  • Catalyst Selection: Employ catalysts that do not promote Tishchenko-type reactions. For example, alkali ion-modified alumina (B75360) catalysts have been shown to suppress this side reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of n-butyraldehyde to n-butyric acid.

Question 5: Catalyst deactivation.

Potential Causes:

  • Coke Formation: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

  • Hydration of Support: In the presence of water, some catalyst supports, such as γ-Al2O3, can undergo hydration, leading to structural changes and loss of activity.

  • Poisoning: Impurities in the feedstock can adsorb strongly to the catalyst's active sites, leading to poisoning.

Recommended Solutions:

  • Control Reaction Temperature: Operating at the lower end of the effective temperature range can help minimize coke formation.

  • Catalyst Regeneration:

    • Coked catalysts can often be regenerated by controlled combustion of the carbon deposits in air.

    • For deactivation due to hydration, calcination at high temperatures can sometimes restore the catalyst's structure and activity.

  • Feedstock Purification: Ensure the n-butyraldehyde feedstock is of high purity to avoid introducing catalyst poisons.

Data Summary

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Effect of Catalyst on n-Butyraldehyde Conversion and this compound Selectivity

CatalystReaction Temperature (°C)Reaction Time (h)n-Butyraldehyde Conversion (%)This compound Selectivity (%)Reference
KF-γ-Al2O3120699.099.1[3]
Ce-Al2O3Not specifiedNot specified93.888.6[6]
[HSO3-b-N(Et)3]p-TSA120689.787.8[7]
ChitosanNot specifiedNot specified96.089.6[6]
MgO-Al2O3150Not specified>95>90[4]

Table 2: Common By-products in this compound Synthesis

By-productChemical FormulaFormation Pathway
2-Ethyl-3-hydroxyhexanalC8H16O2Intermediate of the aldol condensation
n-ButanolC4H10OCannizzaro reaction or hydrogenation of n-butyraldehyde
n-Butyric acidC4H8O2Oxidation of n-butyraldehyde
n-Butyl butyrateC8H16O2Tishchenko reaction or esterification
2-EthylhexanolC8H18OHydrogenation of this compound
Higher oligomers/polymersVariableFurther condensation reactions

Experimental Protocols

Key Experiment: Laboratory Scale Synthesis of this compound via Aldol Condensation

This protocol provides a general procedure for the synthesis of this compound using a base catalyst.

Materials:

  • n-Butyraldehyde

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2-5 wt%)

  • An organic solvent (e.g., toluene (B28343) or heptane) for azeotropic water removal

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Charge the reaction vessel with n-butyraldehyde and the organic solvent.

  • Catalyst Addition: While stirring, slowly add the aqueous NaOH solution to the reaction mixture.

  • Heating and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is being formed. Alternatively, samples can be withdrawn periodically and analyzed by GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the NaOH catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Mandatory Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions nButyraldehyde n-Butyraldehyde (2 molecules) Aldol_Adduct 2-Ethyl-3-hydroxyhexanal nButyraldehyde->Aldol_Adduct Aldol Addition (+ Base Catalyst) Byproduct1 Higher Oligomers / Polymers nButyraldehyde->Byproduct1 Further Condensation Byproduct2 n-Butyl butyrate nButyraldehyde->Byproduct2 Tishchenko Reaction nButyraldehyde->Byproduct2 Byproduct3 n-Butanol + n-Butyric Acid nButyraldehyde->Byproduct3 Cannizzaro Reaction nButyraldehyde->Byproduct3 Product This compound Aldol_Adduct->Product Dehydration (- H2O) Product->Byproduct1

Caption: Reaction pathway for this compound synthesis and major side reactions.

Troubleshooting_Workflow Start Problem: Low Yield or High By-products Check_Conversion Check n-Butyraldehyde Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < Target High_Conversion High Conversion Check_Conversion->High_Conversion >= Target Action_Conversion Increase Reaction Time / Temp Check Catalyst Activity / Loading Improve Mixing Low_Conversion->Action_Conversion Analyze_Byproducts Analyze By-product Profile (GC-MS) High_Conversion->Analyze_Byproducts High_Oligomers High Oligomers/Polymers Analyze_Byproducts->High_Oligomers Predominant High_Esters High Esters (e.g., n-butyl butyrate) Analyze_Byproducts->High_Esters Predominant High_Alcohol High 2-Ethylhexanol Analyze_Byproducts->High_Alcohol Predominant Action_Oligomers Decrease Catalyst Concentration Lower Reaction Temperature Optimize Reaction Time High_Oligomers->Action_Oligomers Action_Esters Change Catalyst to Avoid Tishchenko Use Inert Atmosphere High_Esters->Action_Esters Action_Alcohol Separate Hydrogenation Step Use Non-hydrogenating Catalyst High_Alcohol->Action_Alcohol

References

Technical Support Center: Robust GC-MS Analysis of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing robust Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-2-hexenal.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper column installation; column contamination.Use an ultra-inert liner and septum. Ensure the column is installed correctly with no leaks. Trim the first few centimeters of the column. Consider using a guard column.[1][2][3]
Poor Peak Shape (Fronting) Column overload; injection technique issues.Dilute the sample. Optimize the injection volume and speed. Ensure the injection port temperature is appropriate for volatilization without degradation.[2]
Low Sensitivity/Poor Response Analyte degradation; leaks in the system; non-optimal detector settings.Check for leaks in the injector, column fittings, and MS interface.[2][4] Ensure the MS source is clean and the detector is tuned. Consider derivatization to improve analyte stability and response.[5][6]
Poor Resolution/Co-elution Inappropriate stationary phase; incorrect oven temperature program.Select a column with a stationary phase that has a different selectivity. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[7][8][9]
Baseline Noise or Drift Column bleed; contaminated carrier gas; leaks.Use a low-bleed GC-MS column.[1][10] Ensure high-purity carrier gas and install traps to remove oxygen and moisture.[3] Check for and resolve any system leaks.[2][4]
Irreproducible Retention Times Fluctuations in carrier gas flow rate; oven temperature instability; column aging.Use a constant flow mode for the carrier gas. Verify oven temperature stability. After multiple injections, column trimming may be necessary, which can shift retention times.[2]

Frequently Asked Questions (FAQs)

Column Selection

  • Q1: What is the most important factor to consider when selecting a GC column for this compound analysis? A1: The most critical factor is the stationary phase.[7][8] Its polarity will determine the selectivity and retention of this compound. For volatile aldehydes, a mid-polarity column is often a good starting point.

  • Q2: How do column dimensions (length, internal diameter, film thickness) affect the analysis? A2:

    • Length: Longer columns provide better resolution but result in longer run times.[7][11]

    • Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity.[7][11]

    • Film Thickness: Thicker films increase retention of volatile compounds like this compound, which can improve resolution from other early-eluting compounds.[7]

  • Q3: Which type of stationary phase is generally recommended for volatile aldehydes like this compound? A3: For volatile organic compounds (VOCs), including aldehydes, common stationary phases include those with a composition of 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., ZB-624 type) or polyethylene (B3416737) glycol (e.g., ZB-WAX type).[7] A non-polar phase like 5% phenyl / 95% dimethylpolysiloxane can also be used. The choice depends on the complexity of the sample matrix.

Sample Preparation and Analysis

  • Q4: Is derivatization necessary for the analysis of this compound? A4: While not always mandatory, derivatization can significantly improve the analysis of aldehydes.[5] Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the carbonyl group to form more stable and less polar oxime derivatives, leading to better peak shape and sensitivity.[5][6][12]

  • Q5: What are the recommended injection techniques for this compound? A5: Both split and splitless injection can be used. Split injection is suitable for higher concentrations, while splitless injection is preferred for trace analysis to enhance sensitivity. Headspace solid-phase microextraction (HS-SPME) is also an excellent technique for extracting volatile aldehydes from complex matrices.[5][13][14]

Troubleshooting

  • Q6: My peak for this compound is tailing. What should I do? A6: Peak tailing for active compounds like aldehydes is often due to interaction with active sites in the GC system.[2] First, check for and replace the inlet liner and septum with high-quality, inert alternatives. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2][4]

  • Q7: I am observing significant baseline noise in my chromatogram. What could be the cause? A7: High baseline noise can be caused by several factors, including column bleed, a contaminated carrier gas, or a leak in the system.[2][3][4] Ensure you are using a low-bleed column suitable for MS detection. Check your gas purification system and verify there are no leaks, especially around the injector and the GC-MS interface.[1][4][10]

Column Selection Workflow for this compound

Column Selection Workflow for this compound cluster_phase Stationary Phase Selection cluster_dims Dimension Selection A Define Analytical Goal (e.g., quantification, impurity profiling) B Consider Analyte Properties (this compound: volatile, moderately polar) A->B C Select Stationary Phase B->C C1 Mid-Polarity (e.g., 6% Cyanopropylphenyl) Good starting point for selectivity C2 Non-Polar (e.g., 5% Phenyl) Good for general VOC screening C3 Polar (e.g., WAX) For enhanced retention of polar compounds D Choose Column Dimensions D1 Length: 30 m Standard for good resolution D2 ID: 0.25 mm Balances efficiency and capacity D3 Film: 0.25 - 1.0 µm Thicker film for better retention of volatiles E Evaluate Performance E->C Poor selectivity F Optimize Method E->F Check peak shape, resolution, sensitivity G Final Method F->G Adjust temperature program, flow rate C1->D Select based on matrix complexity C2->D Select based on matrix complexity C3->D Select based on matrix complexity D1->E D2->E D3->E

Caption: Logical workflow for selecting a GC column for this compound analysis.

Recommended GC Column Characteristics for Volatile Aldehydes

Stationary PhasePolarityCommon Trade NamesRecommended DimensionsKey Advantages
5% Phenyl / 95% DimethylpolysiloxaneLowDB-5, HP-5ms, Rxi-5Sil MS30 m x 0.25 mm ID, 0.25 µm filmRobust, low bleed, general-purpose for a wide range of analytes.[1]
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneMidZB-624, DB-62430 m x 0.25 mm ID, 1.4 µm filmExcellent for volatile organic compounds (VOCs), provides good selectivity for aldehydes.[7]
Polyethylene Glycol (PEG)HighZB-WAX, DB-WAX30 m x 0.25 mm ID, 0.25 µm filmProvides strong retention for polar compounds like aldehydes.[7]
Trifluoropropylmethyl polysiloxaneMid-HighRtx-20030 m x 0.25 mm ID, 0.5 µm filmOffers unique selectivity for compounds with lone pair electrons, such as carbonyl groups.[9]

Example Experimental Protocol: GC-MS Analysis of Volatile Aldehydes

This protocol is a general guideline and should be optimized for your specific instrument and application.

1. Sample Preparation (using HS-SPME with PFBHA Derivatization)

  • Reagents: PFBHA solution (10 mg/mL in deionized water), aldehyde standards, internal standard (e.g., acetone-d6).[5][13]

  • Procedure:

    • Place 1-5 mL of the liquid sample into a 20 mL headspace vial.[5]

    • Add the internal standard.

    • For calibration standards, spike appropriate amounts of working standard solutions into a blank matrix.[5]

    • Introduce a SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial.

    • Add the PFBHA solution to the sample to initiate on-fiber derivatization.

    • Incubate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with agitation to allow for extraction and derivatization.[14]

2. GC-MS Parameters

  • GC Column: Mid-polarity column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13][14]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 4 minutes.[13][14]

    • Ramp 1: 20 °C/min to 80 °C, hold for 4 minutes.[13][14]

    • Ramp 2: 2 °C/min to 100 °C, hold for 5 minutes.[13][14]

    • Ramp 3: 2.5 °C/min to 170 °C.[13][14]

    • Ramp 4: 20 °C/min to 250 °C, hold for 1 minute.[13][14]

  • MS Parameters:

    • Transfer Line Temperature: 250 °C.[13][14]

    • Ion Source Temperature: 250 °C.[13][14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13][14]

    • Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and specificity.[13]

3. Data Analysis

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[5]

  • Quality Control: Analyze blank samples to monitor for contamination and quality control samples at various concentrations to verify accuracy and precision.[5]

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Ethyl-2-hexenal: A Validation of the GC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is paramount. 2-Ethyl-2-hexenal, a reactive aldehyde, is a critical analyte in various matrices, from environmental samples to pharmaceutical preparations. This guide provides an in-depth comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound with High-Performance Liquid Chromatography (HPLC) as a viable alternative. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.

Quantitative Performance Comparison

The selection of an analytical method is fundamentally driven by its quantitative performance. The following table summarizes the key validation parameters for the GC-MS method for analyzing this compound and other similar volatile aldehydes, alongside typical performance characteristics for a comparable HPLC method. Data for the GC-MS method is compiled from validated methods for volatile aldehydes in similar matrices, providing a strong basis for expected performance.

ParameterGC-MS (Headspace Sampling)HPLC (UV Detection)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 10 µg/L
Limit of Quantification (LOQ) 0.03 - 5 µg/L0.5 - 50 µg/L
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the quantification of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This method is highly suitable for the analysis of volatile compounds like this compound from complex matrices.

1. Sample Preparation:

  • Accurately weigh or pipette the sample into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.

  • Seal the vial immediately with a PTFE-lined septum and cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Automatically inject a portion of the headspace gas into the GC-MS system.

3. GC-MS Conditions:

  • GC Column: Use a low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • MS Detector: Operate in Electron Ionization (EI) mode.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 57, 83, 111, 126).

4. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the samples.

  • Analyze the standards using the same headspace GC-MS method to construct a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

An alternative approach for the quantification of this compound, particularly if the analyte is derivatized.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Extract this compound from the sample matrix using a suitable solvent.

  • For enhanced sensitivity and selectivity, derivatize the aldehyde with a UV-absorbing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

2. HPLC Conditions:

  • HPLC Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., phosphoric or formic acid).[1]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound or its derivative.

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound (or its derivative) in the mobile phase.

  • Inject the standards into the HPLC system to generate a calibration curve.

Method Validation and Workflow Diagrams

The validation of an analytical method ensures its suitability for its intended purpose. The following diagrams, generated using Graphviz, illustrate the key relationships in method validation and the experimental workflow for the GC-MS method.

Accuracy Accuracy (% Recovery) Precision Precision (%RSD) Accuracy->Precision Linearity Linearity (R²) LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness

Figure 1. Interrelationship of key analytical method validation parameters.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquoting B Solvent & Internal Standard Addition A->B C Vial Sealing B->C D Headspace Incubation C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Reporting I->J

Figure 2. Experimental workflow for the quantification of this compound by Headspace GC-MS.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Catalytic Performance in the Aldol (B89426) Condensation of n-Butyraldehyde.

The synthesis of 2-ethyl-2-hexenal, a crucial intermediate in the production of plasticizers, solvents, and various organic compounds, is predominantly achieved through the self-condensation of n-butyraldehyde. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and sustainability of this process. This guide provides a comparative study of various catalysts employed for this reaction, supported by experimental data and detailed protocols to aid researchers in catalyst selection and process optimization.

Catalyst Performance: A Quantitative Comparison

The efficacy of different catalytic systems for the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as n-butyraldehyde conversion, selectivity towards this compound, and the corresponding reaction conditions.

CatalystCatalyst TypeReaction PhaseTemperature (°C)Time (h)n-Butyraldehyde Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
KF/γ-Al2O3 Solid BaseLiquid120699.099.198.1[1]
Mg-Al Hydrotalcite Solid BaseLiquid150-~90>80-[2]
Ce-modified γ-Al2O3 Solid BaseLiquid--93.8-88.6[3][4]
NaX Zeolite Solid BaseVapor150-->98.5-[5]
Pd/TiO2 BifunctionalLiquid190-95.499.9 (to 2-ethylhexanal)-[6]
Ni/La-Al2O3 BifunctionalLiquid180810067.0 (to 2-ethylhexanol)-[7]
Aqueous NaOH Homogeneous BaseBiphasic Liquid110-150----[8]

Experimental Protocols

Detailed methodologies for the preparation of key catalysts and the general procedure for this compound synthesis are provided below.

Catalyst Preparation

1. Mg-Al Hydrotalcite (Co-precipitation Method) [1][6][7][9][10]

  • Materials: Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Sodium hydroxide (B78521) (NaOH), Sodium carbonate (Na₂CO₃), Deionized water.

  • Procedure:

    • Prepare two aqueous solutions. Solution A consists of dissolved magnesium nitrate and aluminum nitrate in deionized water (e.g., 0.3 mol MgCl₂·6H₂O and 0.1 mol AlCl₃·6H₂O in 0.5 L for a Mg/Al ratio of 3).[1] Solution B contains sodium hydroxide and sodium carbonate (e.g., 0.8 mol NaOH and 0.02 mol Na₂CO₃ in 0.5 L).[1]

    • Slowly add Solution A to Solution B under vigorous stirring at a constant temperature (e.g., 343 K), maintaining the pH between 8 and 10.[1]

    • Age the resulting slurry at the same temperature for a specified period (e.g., 15 hours) with continuous stirring.[1]

    • Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions (tested with AgNO₃).[1]

    • Dry the obtained solid in an oven at a specific temperature (e.g., 313 K or 353 K for 15 hours).[1]

    • For activation, the dried hydrotalcite can be calcined at a high temperature (e.g., 723 K) in a flow of air for several hours.[7][9] The calcined material can be subsequently rehydrated by exposure to water vapor.[7][9]

2. KF/γ-Al2O3 (Impregnation Method) [11][12][13][14][15][16]

  • Materials: Potassium fluoride (B91410) (KF), γ-Alumina (γ-Al₂O₃), Deionized water.

  • Procedure:

    • Dissolve a calculated amount of potassium fluoride in deionized water to form a solution.

    • Add the γ-Alumina support to the KF solution. The volume of the solution should be equal to or slightly less than the total pore volume of the support (incipient wetness impregnation).[11]

    • Stir the mixture continuously for a set period (e.g., 10 hours) to ensure uniform impregnation.[12]

    • Dry the impregnated support to remove the water, typically in an oven at a controlled temperature (e.g., 120 °C for 4 hours).[14]

    • Calcine the dried material at a high temperature (e.g., 600-773 K) for a specific duration (e.g., 3-4 hours) to obtain the final catalyst.[12]

Synthesis of this compound

The synthesis of this compound is typically carried out in either a liquid or vapor phase reactor.

1. Liquid-Phase Synthesis (Batch Reactor) [17]

  • Apparatus: A stirred autoclave or a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Procedure:

    • Charge the reactor with n-butyraldehyde and the catalyst. In some cases, a solvent may be used.

    • Heat the mixture to the desired reaction temperature (e.g., 80-220 °C) under a specific pressure (e.g., 0.1-1.0 MPa) while stirring.[17]

    • Maintain the reaction for the specified time.

    • After the reaction, cool the mixture and separate the catalyst by filtration (for heterogeneous catalysts).

    • The product mixture is then purified, typically by distillation.

2. Vapor-Phase Synthesis (Fixed-Bed Reactor) [5]

  • Apparatus: A fixed-bed, integral-flow reactor.

  • Procedure:

    • Pack the catalyst into the reactor.

    • Heat the reactor to the desired temperature (e.g., 150-300 °C) under a controlled atmosphere (e.g., at 1 atm).[5]

    • Feed n-butyraldehyde into the reactor at a constant flow rate.

    • The product stream exiting the reactor is condensed and collected.

    • The collected liquid is then analyzed and purified.

Product Analysis

The reaction products are typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of n-butyraldehyde and the selectivity to this compound and other byproducts.[17][18][19][20][21] High-performance liquid chromatography (HPLC) can also be employed for analysis.[8][19]

Visualizing the Process

Experimental Workflow

The general workflow for the synthesis and evaluation of catalysts for this compound production is illustrated below.

experimental_workflow cluster_prep Catalyst Preparation cluster_synthesis This compound Synthesis cluster_analysis Analysis and Characterization cluster_evaluation Performance Evaluation prep_hydrotalcite Mg-Al Hydrotalcite (Co-precipitation) liquid_phase Liquid-Phase Reaction (Batch Reactor) prep_hydrotalcite->liquid_phase vapor_phase Vapor-Phase Reaction (Fixed-Bed Reactor) prep_hydrotalcite->vapor_phase catalyst_char Catalyst Characterization (XRD, SEM, etc.) prep_hydrotalcite->catalyst_char prep_kf_al2o3 KF/γ-Al2O3 (Impregnation) prep_kf_al2o3->liquid_phase prep_kf_al2o3->vapor_phase prep_kf_al2o3->catalyst_char product_analysis Product Analysis (GC-MS, HPLC) liquid_phase->product_analysis vapor_phase->product_analysis performance Conversion, Selectivity, Yield product_analysis->performance

Caption: General experimental workflow for catalyst synthesis and performance evaluation.

Reaction Pathway

The synthesis of this compound from n-butyraldehyde proceeds via an aldol condensation mechanism.

reaction_pathway n_butyraldehyde n-Butyraldehyde (2 molecules) aldol_adduct 2-Ethyl-3-hydroxyhexanal (Aldol Adduct) n_butyraldehyde->aldol_adduct Aldol Addition product This compound aldol_adduct->product Dehydration water H2O aldol_adduct->water

Caption: Aldol condensation pathway for this compound synthesis.

References

A Comparative Analysis of 2-Ethyl-2-hexenal and Other C8 Aldehydes in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor profiles of 2-ethyl-2-hexenal and other relevant C8 aldehydes, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of flavor chemistry, sensory science, and drug development in understanding the nuanced differences between these compounds.

Introduction to C8 Aldehydes in Flavor

C8 aldehydes are a class of organic compounds that contribute significantly to the aroma and flavor of a wide variety of foods and beverages. Their volatile nature and distinct sensory characteristics make them key components in both natural and formulated flavors. This guide focuses on this compound, a branched-chain unsaturated aldehyde, and compares its flavor profile to other common linear and unsaturated C8 aldehydes such as octanal (B89490), hexanal (B45976), and their isomers.

Comparative Flavor Profiles

The flavor profiles of aldehydes are complex and can be influenced by their chemical structure, including chain length, branching, and the presence of double bonds. Below is a summary of the reported sensory characteristics of this compound and other selected C8 aldehydes.

Table 1: Sensory Descriptors of Selected C8 Aldehydes

CompoundChemical StructureCommon Flavor/Odor Descriptors
This compound Branched, UnsaturatedGreen, spicy, woody, minty, leafy[1][2]
Octanal (C8 Aldehyde) Linear, SaturatedFatty, waxy, citrus-like (orange), green, soapy, pungent[3][4]
(E)-2-Hexenal Linear, UnsaturatedGreen, leafy, fruity (apple), sharp, pungent[5][6]
Hexanal (C6 Aldehyde) Linear, SaturatedGreen, grassy, fatty, sharp, waxy, unripe fruit, leafy

Quantitative Sensory Data

Odor detection threshold is a key metric in sensory science, representing the minimum concentration of a substance that can be detected by the human olfactory system. Lower thresholds indicate a more potent aroma compound.

Table 2: Odor Detection Thresholds of Selected Aldehydes

CompoundOdor Detection Threshold (in water, ppb)Reference
Octanal0.7Leffingwell & Associates
Hexanal4.5Leffingwell & Associates
Nonanal (C9)1Leffingwell & Associates
Decanal (C10)0.1Leffingwell & Associates
This compoundData not available in comparative studies

Note: Direct comparative quantitative data for this compound was not found in the reviewed literature.

Experimental Protocols

Precise and controlled methodologies are essential for the accurate assessment of flavor profiles. Below are detailed protocols for key experiments in sensory and instrumental analysis of flavor aldehydes.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of C8 aldehydes.

Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity and descriptive ability. Panelists undergo extensive training to recognize and scale the intensity of various aroma and flavor attributes.

Sample Preparation:

  • Prepare stock solutions of each aldehyde (e.g., 1000 ppm) in a neutral solvent like mineral oil or propylene (B89431) glycol.

  • For evaluation, dilute the stock solutions in a neutral base (e.g., deodorized water, oil, or a simple food matrix like a plain cracker or unsalted butter) to concentrations above their respective detection thresholds but below levels that would cause sensory fatigue or irritation. Typical concentrations for evaluation are in the low ppm range.

  • Present samples in coded, identical containers to blind the panelists. A reference sample (the neutral base) should also be included.

Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation).

  • A standardized lexicon of aroma and flavor attributes is developed by the panel during training sessions (e.g., green, grassy, citrus, waxy, fatty, spicy, woody).

  • Panelists rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data is collected and analyzed using statistical methods (e.g., ANOVA, PCA) to determine significant differences between the samples.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active compounds in a sample and characterize their aroma.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (for chemical identification) and an olfactometry port.

Sample Preparation:

  • For liquid samples (e.g., food extracts), utilize headspace solid-phase microextraction (HS-SPME) to capture volatile compounds.

  • Select an appropriate SPME fiber (e.g., DVB/CAR/PDMS) and expose it to the headspace of the sample under controlled temperature and time conditions.

  • Alternatively, for pure compounds, prepare dilute solutions in a suitable solvent (e.g., hexane).

GC-O Procedure:

  • Desorb the extracted volatiles from the SPME fiber in the GC injector port.

  • Separate the compounds on a capillary column (e.g., DB-5 or equivalent).

  • The effluent from the column is split between the mass spectrometer and the olfactometry port.

  • A trained sensory assessor sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.

  • The mass spectrometer simultaneously provides data for the chemical identification of the compounds at their respective retention times.

  • Odor activity values (OAVs) can be calculated by dividing the concentration of each compound by its odor threshold to estimate its contribution to the overall aroma.

Signaling Pathways and Molecular Interactions

The perception of aldehydes is initiated by their interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity.

General Olfactory Signaling Pathway

The binding of an odorant to an OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for processing.

G cluster_0 Olfactory Sensory Neuron Odorant Aldehyde OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Action Potential to Brain Depolarization->Signal

General Olfactory Signaling Pathway
Aldehyde-Specific Detection: The Gem-Diol Hypothesis

Research suggests that some olfactory receptors may not bind to aldehydes in their original form but rather to their hydrated gem-diol form. This reaction occurs in the aqueous environment of the olfactory mucus.

G cluster_mucus Olfactory Mucus cluster_neuron Olfactory Sensory Neuron Aldehyde Aldehyde GemDiol Gem-Diol Aldehyde->GemDiol Hydration Water Water (H₂O) Water->GemDiol OR_aldehyde Aldehyde-Specific Olfactory Receptor GemDiol->OR_aldehyde Binds & Activates

Hydration of Aldehydes to Gem-Diols for OR Activation

Conclusion

This compound possesses a distinct flavor profile characterized by green, spicy, woody, and minty notes, which differentiates it from the more common linear C8 aldehydes like octanal (fatty, citrusy) and hexanal (grassy, unripe fruit). The branched and unsaturated structure of this compound likely contributes to its unique sensory properties. While quantitative comparative data is limited, the qualitative descriptors highlight its potential for creating specific and complex flavor profiles in various applications. Further research employing trained sensory panels and advanced instrumental techniques is warranted to fully elucidate the quantitative differences and potential synergistic effects of these aldehydes in complex food matrices.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Ethyl-2-hexenal, a key intermediate in organic synthesis and a potential impurity in various products, is critical for quality control and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of such semi-volatile organic compounds. This guide provides an objective comparison of HPLC and GC methods for the determination of this compound, supported by representative experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the thermal stability of the analyte. While GC is often the preferred method for volatile and semi-volatile compounds due to its high resolution and sensitivity, HPLC offers a versatile alternative, particularly for samples that are not suitable for the high temperatures used in GC.

ParameterHPLCGC
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Reversed-phase C18Polysiloxane-based (e.g., DB-5)
Typical Mobile/Carrier Gas Acetonitrile (B52724)/WaterHelium, Hydrogen, or Nitrogen
Derivatization Generally not requiredNot required
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (%RSD) < 2%< 2%

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are based on established methods for similar aldehydes and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is well-suited for the analysis of this compound, particularly when the sample matrix is complex or when thermal degradation is a concern. A reversed-phase method is typically employed.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[2] For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 220 nm.

  • Standard Preparation: A stock solution of this compound is prepared in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase.

Gas Chromatography (GC) Method

GC is an excellent technique for the analysis of volatile and semi-volatile compounds like this compound, often providing higher sensitivity and efficiency than HPLC.

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) is recommended.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane (B92381) or ethyl acetate. Calibration standards are prepared by serial dilution.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods, ensuring the reliability and comparability of analytical results obtained from both techniques.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method cluster_sample Sample Analysis cluster_comparison Data Comparison hplc_dev Method Development (Column, Mobile Phase, etc.) hplc_val Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc_dev->hplc_val hplc_analysis Analysis by HPLC hplc_val->hplc_analysis gc_dev Method Development (Column, Temp. Program, etc.) gc_val Validation (Linearity, LOD/LOQ, Accuracy, Precision) gc_dev->gc_val gc_analysis Analysis by GC gc_val->gc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis sample_prep->gc_analysis data_analysis Statistical Analysis (e.g., t-test, F-test) hplc_analysis->data_analysis gc_analysis->data_analysis conclusion Method Equivalency Assessment data_analysis->conclusion

Caption: Cross-validation workflow for HPLC and GC methods.

Discussion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound. The choice between the two will ultimately be guided by the specific requirements of the analysis.

Gas Chromatography (GC-FID) is generally the superior technique for this analyte due to its higher sensitivity, as indicated by the lower limit of detection (LOD) and limit of quantitation (LOQ) values. This is primarily due to the high efficiency of the flame ionization detector for organic compounds. GC also offers excellent resolution, which is beneficial for separating this compound from other volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV) provides a robust and reliable alternative. It is particularly advantageous when dealing with complex sample matrices that may contain non-volatile components that could interfere with GC analysis. Furthermore, HPLC avoids the high temperatures of the GC inlet, which can be a concern for thermally labile compounds, although this compound is relatively stable. The sensitivity of the HPLC-UV method is generally lower than that of GC-FID for this compound, making it less ideal for trace-level analysis.

Conclusion

For the routine quality control and high-throughput analysis of this compound, a well-validated GC-FID method is recommended as it offers superior sensitivity and efficiency. However, HPLC-UV remains a valuable and robust alternative, especially for complex sample matrices or when thermal degradation is a potential issue. A thorough cross-validation as outlined in this guide is essential to ensure that either method, when employed, provides equivalent, reliable, and accurate results. The validation process should adhere to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]

References

2-Ethyl-2-hexenal: A Comparative Analysis of Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of 2-Ethyl-2-hexenal against other established fungicides. The information is supported by experimental data to offer an objective performance assessment.

Executive Summary

This compound and its isomer, (E)-2-hexenal, have demonstrated significant antifungal activity against a range of plant pathogenic fungi. These volatile organic compounds disrupt fungal growth through multiple mechanisms, including the interruption of cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis, and interference with mitochondrial energy metabolism. This multi-pronged approach suggests a lower likelihood of resistance development compared to fungicides with a single mode of action.

Experimental data indicates that (E)-2-hexenal is particularly effective against Pythium ultimum, the causative agent of Pythium leak in potatoes, outperforming conventional treatments like phosphorous acid. Furthermore, it shows strong inhibitory and fungicidal effects against economically important pathogens such as Botrytis cinerea (gray mold) and Aspergillus flavus. While direct, side-by-side comparative studies with a broad spectrum of commercial fungicides are limited, the existing data positions this compound as a promising candidate for further investigation and development as a novel fungicide.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of (E)-2-hexenal against various fungal pathogens.

Table 1: In Vitro Efficacy of (E)-2-hexenal against Pythium ultimum

CompoundConcentrationPathogenEffectSource
(E)-2-hexenal2.5 µL/LPythium ultimumComplete inhibition of in vitro growth.[1][2]
Phosphorous acidNot specifiedPythium ultimumLess effective than (E)-2-hexenal; (E)-2-hexenal reduced disease severity by an additional 50%.[1][2]

Table 2: In Vitro Efficacy of (E)-2-hexenal against Botrytis cinerea

CompoundMIC*MFC**PathogenSource
(E)-2-hexenal160 µL/L320 µL/LBotrytis cinerea[3][4]

*Minimum Inhibitory Concentration: The lowest concentration of a substance that prevents visible growth of a microorganism. **Minimum Fungicidal Concentration: The lowest concentration of an antimicrobial agent that will prevent the growth of an organism after subculture on to antibiotic-free media.

Table 3: In Vitro Efficacy of (E)-2-hexenal against Aspergillus flavus

CompoundEC₅₀*MICMFCPathogenSource
(E)-2-hexenal0.26 µL/mL1.0 µL/mL4.0 µL/mLAspergillus flavus[5][6]

*Half maximal effective concentration: The concentration of a drug that gives half of the maximal response.

Mechanism of Action

(E)-2-hexenal exhibits a multi-faceted mechanism of antifungal action, targeting several key cellular processes in fungi. Transcriptomic analysis of Botrytis cinerea treated with (E)-2-hexenal revealed differential expression of genes involved in the cell wall, cell membrane, and energy metabolism. A key target is the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3][7] Furthermore, studies on Aspergillus flavus have shown that (E)-2-hexenal disrupts mitochondrial energy metabolism, leading to a reduction in acetyl-CoA and ATP content, and induces early apoptosis.[5][6]

Antifungal_Mechanism_of_E_2_hexenal cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion E2H (E)-2-hexenal Ergosterol Ergosterol Biosynthesis E2H->Ergosterol Inhibits MembraneIntegrity Membrane Integrity E2H->MembraneIntegrity Disrupts EnergyMetabolism Energy Metabolism E2H->EnergyMetabolism Disrupts Apoptosis Apoptosis EnergyMetabolism->Apoptosis Induces E2H_source External Environment E2H_source->E2H Enters cell Vapor_Contact_Assay_Workflow A Prepare Fungal Spore Suspension B Inoculate PDA Plates A->B D Seal Petri Dish B->D C Apply Volatile Compound to Filter Paper in Lid C->D E Incubate at Optimal Temperature D->E F Measure Mycelial Growth & Calculate Inhibition E->F G Determine MIC F->G H Subculture for MFC Determination G->H Broth_Microdilution_Workflow A Prepare Serial Dilutions of Antifungal Agent in Microtiter Plate C Inoculate Microtiter Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C C->D E Visually or Spectrophotometrically Read MICs D->E F Subculture for MFC Determination E->F

References

A Comparative Guide to Stationary Phase Performance for 2-Ethyl-2-hexenal Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of compounds is paramount. This guide provides a comparative overview of the performance of different stationary phases for the separation of 2-Ethyl-2-hexenal, a key intermediate in organic synthesis. The focus is on providing objective comparisons based on the chemical properties of the stationary phases and available analytical data.

Introduction to this compound Separation

This compound is an unsaturated aldehyde, and its analysis is crucial for monitoring reaction kinetics, assessing purity, and ensuring product quality. The choice of stationary phase in chromatography plays a pivotal role in achieving the desired separation. This guide compares the performance of a standard C18 stationary phase with a Phenyl-Hexyl stationary phase for the reversed-phase high-performance liquid chromatography (HPLC) separation of this compound.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative performance of a C18 and a Phenyl-Hexyl stationary phase for the separation of this compound. These values are based on the known properties of the stationary phases and typical performance observed for similar analytes.

Performance MetricC18 Stationary PhasePhenyl-Hexyl Stationary PhaseRationale
Retention Time ModerateModerate to HighThe C18 phase provides retention based on hydrophobicity. The Phenyl-Hexyl phase also offers hydrophobic interactions via its hexyl chain, with potential for additional π-π interactions with the double bond of this compound, which could slightly increase retention.[1][2]
Resolution GoodPotentially HigherThe Phenyl-Hexyl phase can offer alternative selectivity compared to C18, which may lead to better resolution from impurities, especially those with aromatic or unsaturated moieties.[3]
Peak Symmetry ExcellentExcellentBoth phases, when well-packed and of high quality, are expected to produce symmetrical peaks for a small molecule like this compound.
Efficiency (N) HighHighBoth modern C18 and Phenyl-Hexyl columns packed with small particles (e.g., sub-2 µm or core-shell) provide high plate counts.
Selectivity Primarily hydrophobic interactionsMixed-mode (hydrophobic and π-π interactions)The C18 phase separates based on the nonpolar character of the analyte. The Phenyl-Hexyl phase adds another dimension of selectivity through potential interactions between the phenyl ring and the π-electrons of the analyte's double bond.[1][2][3]

Experimental Protocols

Detailed methodologies for a comparative study of C18 and Phenyl-Hexyl stationary phases for this compound separation are provided below.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724).

  • Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

HPLC Method for C18 Column
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

HPLC Method for Phenyl-Hexyl Column
  • Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable stationary phase for the separation of a target analyte like this compound.

G A Define Separation Goal (e.g., Purity, Quantitation) B Analyte Characterization (this compound: unsaturated aldehyde) A->B C Initial Stationary Phase Screening B->C D C18 (General Purpose, Hydrophobic) C->D E Phenyl-Hexyl (Alternative Selectivity, π-π interactions) C->E F Other (e.g., Cyano, Polar-Embedded) C->F G Method Development & Optimization (Mobile Phase, Gradient, Temperature) D->G E->G F->G H Performance Evaluation (Resolution, Peak Shape, Retention) G->H I Select Optimal Stationary Phase H->I J Method Validation I->J

Caption: Workflow for Stationary Phase Selection.

Conclusion

Both C18 and Phenyl-Hexyl stationary phases are suitable for the reversed-phase HPLC separation of this compound. The choice between them depends on the specific requirements of the analysis. A C18 column is a robust, general-purpose choice that will provide good retention and peak shape based on the hydrophobicity of this compound. A Phenyl-Hexyl column offers an alternative selectivity due to potential π-π interactions, which can be advantageous for resolving this compound from closely eluting impurities, particularly those that are aromatic or contain double bonds. For initial method development, screening both a C18 and a Phenyl-Hexyl column is a recommended strategy to identify the optimal stationary phase for a given separation challenge.

References

Comparative toxicological assessment of 2-Ethyl-2-hexenal and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of 2-Ethyl-2-hexenal and its key derivatives, 2-ethylhexanoic acid and 2-ethylhexanol. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the safety and handling of these chemical compounds. The data is compiled from various safety data sheets and toxicological reports, with experimental methodologies detailed to ensure clarity and reproducibility.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for this compound, 2-ethylhexanoic acid, and 2-ethylhexanol, providing a clear comparison of their acute toxicity, irritation potential, and other critical safety parameters.

Toxicological EndpointThis compound2-Ethylhexanoic Acid2-Ethylhexanol
Acute Oral Toxicity (LD50) 3,000 - 4,675 mg/kg (rat)[1][2]3,000 mg/kg (rat)[3]2,000 - 3,730 mg/kg (rat)[4]
Acute Dermal Toxicity (LD50) No data available1,260 mg/kg (rabbit)[3][5]1,970 mg/kg (rabbit)[4]
Skin Irritation Causes skin irritation[1]Low to moderate irritationCauses skin irritation[6][7]
Eye Irritation Causes serious eye damage[1]Severe eye irritant[8]Causes serious eye irritation[6][7]
Skin Sensitization May cause an allergic skin reaction[1]No data availableDid not cause skin sensitization in humans[7]
Mutagenicity (Ames Test) Negative in Salmonella typhimurium[9]No data availableNot mutagenic[10]
Carcinogenicity No observable tumors in mice (skin painting)[9]No data availableNot carcinogenic in rats or mice[10][11]
Reproductive/Developmental Toxicity No data availableMay damage the unborn child[3]Not developmentally toxic[10]

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

The acute oral toxicity is determined by administering a single dose of the substance to fasted animals (typically rats) via gavage.[12] The study can follow one of three procedures: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[13] Animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test animals, is then calculated.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[5][8][10] A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch for a 4-hour exposure period.[14] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.[14][15]

Eye Irritation/Corrosion (OECD 405)

This assay assesses the potential of a substance to cause damage to the eye.[1][4][16][17][18] A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[19] The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[19]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.[2][20] The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[20] On day five, the animals are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes. The degree of proliferation is measured and compared to control animals to determine the stimulation index (SI). An SI of 3 or greater is considered a positive result for sensitization.[20]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[6][7][9][21][22][23][24][25][26] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required for histidine or tryptophan synthesis, respectively.[6][7] The bacteria are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), and plated on a minimal agar (B569324) medium lacking the specific amino acid.[21] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group.[7]

Visualizations

Toxicological Pathway of α,β-Unsaturated Aldehydes

ToxicityPathway cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_stress Cellular Stress cluster_outcome Toxicological Outcome Exposure Exposure Michael_Addition Michael Addition (Reaction with Nucleophiles) Exposure->Michael_Addition GSH_Depletion GSH Depletion Michael_Addition->GSH_Depletion Protein_Adducts Protein Adducts Michael_Addition->Protein_Adducts DNA_Adducts DNA Adducts Michael_Addition->DNA_Adducts Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Inflammation Inflammation Oxidative_Stress->Inflammation

Caption: General toxicological pathway for α,β-unsaturated aldehydes.

Experimental Workflow for Toxicological Assessment

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: In Vitro / In Vivo Testing cluster_analysis Phase 3: Data Analysis & Reporting Literature_Review Literature Review & Data Gathering Protocol_Selection Selection of Test Guidelines (OECD) Literature_Review->Protocol_Selection Test_Substance Test Substance Characterization Protocol_Selection->Test_Substance Acute_Toxicity Acute Toxicity (Oral, Dermal) Test_Substance->Acute_Toxicity Irritation Irritation (Skin, Eye) Test_Substance->Irritation Sensitization Skin Sensitization Test_Substance->Sensitization Mutagenicity Mutagenicity (Ames Test) Test_Substance->Mutagenicity Data_Collection Data Collection & Observation Acute_Toxicity->Data_Collection Irritation->Data_Collection Sensitization->Data_Collection Mutagenicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Report_Generation Final Report Generation Statistical_Analysis->Report_Generation

Caption: A generalized workflow for toxicological assessment.

References

Validating Kinetic Models for 2-Ethyl-2-Hexenal Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of reaction kinetics is paramount for process optimization and scale-up. This guide provides a comparative analysis of kinetic models for the hydrogenation of 2-ethyl-2-hexenal, a key step in the production of the industrial chemical 2-ethylhexanol. We present supporting experimental data from various studies, detail the experimental protocols, and offer visualizations to clarify reaction pathways and workflows.

The hydrogenation of this compound to 2-ethylhexanol is a significant industrial process. The reaction typically proceeds via a consecutive pathway where the carbon-carbon double bond is first hydrogenated to form the intermediate 2-ethylhexanal, which is then further hydrogenated to 2-ethylhexanol.[1] The choice of catalyst and reaction conditions plays a crucial role in the rate and selectivity of this process. Nickel-based catalysts are commonly employed for this transformation.[1][2]

Comparison of Kinetic Models and Performance Data

Below is a summary of quantitative data from studies employing Power-Law and first-order kinetic models.

Table 1: Power-Law Kinetic Model Parameters for this compound Hydrogenation over Ni-Cu/silica Catalyst

ParameterValueReaction Step
Reaction Order (w.r.t. This compound)1C=C Hydrogenation
Reaction Order (w.r.t. Hydrogen)1C=C Hydrogenation
Reaction Order (w.r.t. 2-ethylhexanal)1C=O Hydrogenation
Reaction Order (w.r.t. Hydrogen)1C=O Hydrogenation

Source: Bozga et al. (2010)[1]

Table 2: First-Order Kinetic Model Parameters for this compound Hydrogenation over NiO50-Cab50 Catalyst

ParameterValueReaction Step
Activation Energy (Ea1)33.66 kJ/molC=C Hydrogenation
Activation Energy (Ea2)58.39 kJ/molC=O Hydrogenation
Rate Constant (k1 at 120°C)1.9866 mol·L⁻¹·hr⁻¹C=C Hydrogenation
Rate Constant (k2 at 120°C)3.9498 mol·L⁻¹·hr⁻¹C=O Hydrogenation

Source: Virgana et al. (2019)[2][3]

Table 3: Comparison of Catalyst Performance under Various Conditions

CatalystTemperature (°C)Pressure (bar)Conversion of this compound (%)Selectivity to 2-ethylhexanol (%)Reference
Ni-Cu/silica120-14012-35~100High (not specified)[1]
NiO50-Cab501203098.2987.41[2]
Raney NickelNot specifiedNot specifiedCompleteNot specified (zero-order kinetics observed)[4]
Ni/Ce-Al2O317040Not specified (Yield of 66.9%)Not specified[5]
Pd/CNot specifiedNot specifiedNot specifiedLow (favors hydrocinnamaldehyde)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic models. The following sections outline the typical experimental procedures for studying the hydrogenation of this compound.

Catalyst Preparation and Characterization
  • Ni-Cu/silica Catalyst : A commercial Ni/Cu-silica supported catalyst was used. The catalyst composition was reported as 15.37% Ni and 6.7% Cu.[1] Characterization methods included BET nitrogen absorption-desorption for specific surface area (73.5 m²/g) and average pore diameter (16.8 nm), X-ray diffraction (XRD) to identify crystalline phases, and UV-Vis spectroscopy to determine metal content.[1]

  • NiO50-Cab50 Catalyst : This catalyst was synthesized with a nickel content of 50% by weight. The support consisted of γ-alumina and SiO₂ (cab-o-sil).[2] Catalyst characterization included X-ray diffraction (XRD) to identify the crystal structure and Temperature Programmed Reduction (TPR) to determine the reduction temperature of the catalyst.[2]

Hydrogenation Experiments
  • Batch Reactor Setup : Liquid-phase hydrogenation experiments are typically carried out in a high-pressure stainless steel batch reactor (e.g., a 300 mL Berghof reactor).[1] The reactor is loaded with the catalyst, reactant (this compound), and solvent. To ensure an inert atmosphere, the reactor is purged with hydrogen multiple times.[1] The reaction mixture is then heated to the desired temperature under a low hydrogen pressure. The reaction is initiated by pressurizing the reactor with hydrogen to the target pressure.[1]

  • Fixed-Bed Reactor Setup : For continuous operations, a fixed-bed reactor can be used. The catalyst is packed into the reactor, and the reactant and hydrogen are fed continuously at specified flow rates. The reaction is carried out at a constant temperature and pressure.[2]

  • Sampling and Analysis : During the course of the reaction, samples are periodically collected from the reactor.[1] The solid catalyst is separated from the liquid sample by centrifugation.[1] The composition of the reaction mixture is then analyzed using gas chromatography (GC) to determine the concentrations of the reactant, intermediate, and final product.[1][2]

Visualizing the Process

To better understand the relationships and workflows involved in validating a kinetic model for this compound hydrogenation, the following diagrams are provided.

ReactionPathway This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal + H2 (k1) 2-Ethyl-2-hexenol 2-Ethyl-2-hexenol This compound->2-Ethyl-2-hexenol + H2 (minor) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol + H2 (k2)

Reaction pathway for this compound hydrogenation.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Modeling Synthesis Synthesis Characterization Characterization Synthesis->Characterization XRD, TPR, BET Reactor Setup Reactor Setup Characterization->Reactor Setup Reaction Execution Reaction Execution Reactor Setup->Reaction Execution T, P, t Sampling Sampling Reaction Execution->Sampling Sample Analysis GC Analysis Sampling->Sample Analysis Data Collection Data Collection Sample Analysis->Data Collection Kinetic Modeling Kinetic Modeling Model Validation Model Validation Kinetic Modeling->Model Validation Final Model Final Model Model Validation->Final Model Data Collection->Kinetic Modeling

General workflow for kinetic model validation.

References

A Comparative Guide to Alternative Analytical Techniques for 2-Ethyl-2-hexenal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Ethyl-2-hexenal, a volatile organic compound, is critical in various applications, from monitoring its presence as an impurity in pharmaceutical manufacturing to its role in flavor and fragrance analysis. This guide provides a comparative overview of three prominent analytical techniques for the detection of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensors.

This publication objectively compares the performance of these methods, supported by representative experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV), and Electrochemical Sensors for the analysis of short-chain aldehydes like this compound. It is important to note that the presented values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Electrochemical Sensor
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 1 mg/L10 - 100 µg/L
Limit of Quantification (LOQ) 5 - 50 µg/L0.5 - 5 mg/L50 - 500 µg/L
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Recovery) 90 - 110%95 - 105%80 - 120%
Precision (% RSD) < 10%< 5%< 15%
Analysis Time 10 - 30 minutes5 - 20 minutes< 1 minute
Sample Throughput ModerateHighHigh
Cost (Instrument) Moderate to HighModerate to HighLow
Portability LowLowHigh

Experimental Protocols: Methodologies for Detection

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundational understanding of the experimental setup for each technique.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, a headspace or direct injection method can be employed.

Sample Preparation:

  • Headspace Analysis: Samples containing this compound are placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC.

  • Liquid Injection: For liquid samples, a direct injection of a small volume (e.g., 1 µL) of the sample, potentially after dilution with a suitable solvent like methanol (B129727) or hexane, is made into the GC inlet.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is typically used.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is suitable for the analysis of less volatile or thermally labile compounds. For aldehydes like this compound, derivatization is often employed to enhance UV detection.[1][2]

Sample Preparation and Derivatization:

  • A known volume of the sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), in an acidic solution.

  • The reaction mixture is incubated to ensure complete formation of the 2,4-dinitrophenylhydrazone derivative of this compound.

  • The resulting solution is then diluted with the mobile phase to an appropriate concentration for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for the DNPH derivative (typically around 365 nm).

  • Injection Volume: 20 µL.

Electrochemical Sensor

Electrochemical sensors offer a rapid and portable alternative for the detection of electroactive compounds like aldehydes.

Sensor Preparation and Measurement:

  • The working electrode of the electrochemical sensor is modified with a material that facilitates the oxidation of this compound. This can include metal nanoparticles or conductive polymers.

  • The sensor is immersed in the sample solution, which is typically an aqueous buffer.

  • A potential is applied to the working electrode, and the resulting current from the oxidation of this compound is measured.

  • The measured current is proportional to the concentration of this compound in the sample.

Mandatory Visualization: Diagrams of Analytical Workflows and Method Selection

To visually represent the processes and decision-making involved in selecting an analytical technique, the following diagrams have been generated using Graphviz.

Analytical_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_HPLC High-Performance Liquid Chromatography (HPLC-UV) cluster_Sensor Electrochemical Sensor GC_Sample Sample (Liquid or Headspace) GC_Inject Injection GC_Sample->GC_Inject GC_Separate Separation (GC Column) GC_Inject->GC_Separate GC_Detect Detection (FID) GC_Separate->GC_Detect GC_Data Data Acquisition & Analysis GC_Detect->GC_Data HPLC_Sample Sample HPLC_Deriv Derivatization (e.g., DNPH) HPLC_Sample->HPLC_Deriv HPLC_Inject Injection HPLC_Deriv->HPLC_Inject HPLC_Separate Separation (HPLC Column) HPLC_Inject->HPLC_Separate HPLC_Detect Detection (UV) HPLC_Separate->HPLC_Detect HPLC_Data Data Acquisition & Analysis HPLC_Detect->HPLC_Data Sensor_Sample Sample (Aqueous) Sensor_Immerse Sensor Immersion Sensor_Sample->Sensor_Immerse Sensor_Measure Electrochemical Measurement Sensor_Immerse->Sensor_Measure Sensor_Data Data Acquisition & Analysis Sensor_Measure->Sensor_Data

Caption: Experimental workflows for GC, HPLC, and Electrochemical Sensor analysis.

Method_Selection Start Analytical Need High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Portability Portability Required? High_Sensitivity->Portability Yes High_Throughput High Throughput Required? High_Sensitivity->High_Throughput No GC_MS GC-MS Portability->GC_MS No E_Sensor Electrochemical Sensor Portability->E_Sensor Yes HPLC HPLC-UV/MS High_Throughput->HPLC Yes GC_FID GC-FID High_Throughput->GC_FID No

Caption: Logical relationships for selecting an analytical technique.

References

A Comparative Guide to 2-Ethyl-2-hexenal Synthesis: Benchmarking Against Industrial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthesis routes for 2-Ethyl-2-hexenal, a key intermediate in the production of various chemicals, including the widely used plasticizer precursor, 2-ethylhexanol. The primary industrial method, the self-condensation of n-butyraldehyde, is benchmarked against alternative catalytic systems, with a focus on yield, selectivity, and reaction conditions. Detailed experimental protocols and visual representations of the synthesis pathways and workflows are provided to support researchers in their process development and optimization efforts.

Industrial Standard: The Aldol (B89426) Condensation of n-Butyraldehyde

The commercial production of this compound is predominantly achieved through the aldol condensation of n-butyraldehyde.[1] This process involves the dimerization of n-butyraldehyde in the presence of a catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde, this compound.

The overall reaction is as follows:

2 CH₃CH₂CH₂CHO → CH₃CH₂CH₂CH=C(C₂H₅)CHO + H₂O

This established method is the backbone of large-scale production, and various catalysts and process modifications have been developed to enhance its efficiency.

Performance Comparison of Catalytic Systems

The choice of catalyst is a critical factor influencing the yield, selectivity, and sustainability of this compound synthesis. While traditional liquid alkali catalysts have been used, solid-base catalysts are gaining prominence due to advantages in separation, reduced corrosion, and minimized environmental impact.[2] The following tables summarize the performance of different catalytic systems based on published data.

Catalyst SystemTemperature (°C)Pressure (MPa)n-Butyraldehyde Conversion (%)This compound Selectivity (%)Yield (%)Reference
Solid Base Catalysts
MgO-Al₂O₃ (Mg/Al = 1.5)80 - 2000.1 - 1.0~90>80-[3][4]
Ce-modified γ-Al₂O₃Not SpecifiedNot Specified93.8-88.6[5][6]
KF-γ-Al₂O₃120Not Specified99.099.198.1[7]
ChitosanNot SpecifiedNot Specified96.089.686.0[5][8]
Ionic Liquid Catalyst
[HSO₃-b-N(Et)₃]p-TSA120Not Specified89.787.8-[8]
Integrated Systems (Condensation-Hydrogenation)
Ni/Ce-Al₂O₃1704.0--66.9 (of 2-ethylhexanol)[9]
Pd/TiO₂1903.291.289.8 (of 2-ethylhexanal)-[10]

Note: The yields in the integrated systems are for the subsequent hydrogenation products (2-ethylhexanol or 2-ethylhexanal) and not directly for this compound.

Experimental Protocols

General Procedure for this compound Synthesis using a Solid Base Catalyst in a Fixed-Bed Reactor

This protocol is a generalized representation based on common industrial practices.

1. Catalyst Preparation and Reactor Setup:

  • The solid base catalyst (e.g., MgO-Al₂O₃) is packed into a fixed-bed reactor.
  • The catalyst is typically pre-treated, for example, by passing nitrogen gas through the reactor to remove moisture.
  • The reactor is brought to the desired reaction temperature (e.g., 80-220°C) and pressure (e.g., 0.1-1.0 MPa).[3]

2. Reaction Execution:

  • A mixture of n-butyraldehyde and a solvent (e.g., 2-ethylhexanol) is prepared at a specified mass ratio (e.g., 0.1-10).[3]
  • The reactant mixture is continuously fed into the bottom of the reactor, flowing upwards through the catalyst bed.
  • The aldol condensation and dehydration reactions occur as the reactants pass over the catalyst.

3. Product Separation and Purification:

  • The product stream exiting the reactor, containing this compound, unreacted n-butyraldehyde, solvent, and water, is directed to a distillation column.
  • Unreacted n-butyraldehyde is separated and recycled back to the reactor feed.
  • The remaining mixture of this compound, solvent, and water is cooled and undergoes phase separation.
  • The organic phase, rich in this compound, is further purified by chromatographic separation or fractional distillation to obtain the final product.[3]

Visualizing the Process

To better understand the chemical transformations and experimental procedures, the following diagrams are provided.

reaction_pathway 2 n-Butyraldehyde 2 n-Butyraldehyde Aldol Adduct Aldol Adduct 2 n-Butyraldehyde->Aldol Adduct Aldol Addition This compound This compound Aldol Adduct->this compound Dehydration Water Water Aldol Adduct->Water

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification Reactant_Mixture Prepare n-Butyraldehyde & Solvent Mixture Reaction_Step Continuous Flow Reaction (80-220°C, 0.1-1.0 MPa) Reactant_Mixture->Reaction_Step Catalyst_Bed Pack Catalyst in Fixed-Bed Reactor Catalyst_Bed->Reaction_Step Distillation Distillation Reaction_Step->Distillation Recycle Recycle Unreacted n-Butyraldehyde Distillation->Recycle Phase_Separation Phase Separation Distillation->Phase_Separation Recycle->Reactant_Mixture Purification Chromatography/ Fractional Distillation Phase_Separation->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized experimental workflow for this compound synthesis.

Concluding Remarks

The industrial synthesis of this compound via the self-condensation of n-butyraldehyde remains a robust and widely implemented process. However, ongoing research into novel catalytic systems, particularly solid-base catalysts, offers significant potential for improving yield, selectivity, and the overall sustainability of the process. The data presented in this guide highlights the promising performance of catalysts like KF-γ-Al₂O₃, which demonstrate near-quantitative conversion and selectivity under optimized conditions. For researchers and professionals in drug development and chemical synthesis, the exploration of these advanced catalytic systems can pave the way for more efficient and environmentally benign production of this compound and its derivatives. The provided experimental framework serves as a foundational guide for laboratory-scale synthesis and further process optimization.

References

Safety Operating Guide

2-Ethyl-2-hexenal proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Ethyl-2-hexenal is critical for ensuring laboratory safety and environmental protection. This substance presents several hazards, including causing skin irritation, potential allergic reactions, and serious eye damage. It is also harmful to aquatic life with long-lasting effects. Therefore, adherence to strict disposal protocols is mandatory.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE).[1]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]

  • Skin Protection: Use chemically impermeable gloves and protective clothing.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate cartridge.[2]

Handle the chemical away from heat, sparks, or open flames, and use non-sparking tools to prevent ignition.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for understanding its physical and toxicological properties.

PropertyValueSource
Physical State Liquid[1]
Boiling Point 174.5 °C (at 1013 hPa)[1]
Melting Point < -70 °C[1]
Flash Point 68.3 °C (at 1013 hPa)[2]
Auto-ignition Temp 200 °C (at 1013 hPa)[2]
Density 0.85 g/cm³ (at 20 °C)[2]
Vapor Pressure 1.9 hPa (at 26.4 °C)[2]
LC50 (Fish) 14.7 mg/L (96 h, Leuciscus idus)[1]
EC50 (Daphnia) 20.04 mg/L (48 h, Daphnia magna)[1]
EC50 (Algae) 27.71 mg/L (72 h, Desmodesmus subspicatus)[1]
log Pow 2.61 (at 25 °C)[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste. Do not discharge the chemical into drains or the environment.[1]

Step 1: Waste Collection and Segregation
  • Use Appropriate Containers: Collect this compound waste in its original container or a compatible, leak-proof container that is tightly sealed.[1][4]

  • Labeling: Clearly label the container with "Hazardous Waste" and identify the contents as "this compound".[4][5]

  • Segregation: Keep liquid and solid waste separate.[4] Store the waste container away from incompatible materials, such as oxidizing agents, strong acids, and strong bases.[3][6]

Step 2: On-site Storage
  • Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[5][6]

  • Storage Conditions: The SAA must be a dry, cool, and well-ventilated location.[1]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to prevent accidental release.[4][7]

  • Accumulation Time: Adhere to institutional and regulatory limits for waste accumulation, which may be up to one year for partially filled containers or until the container is full.[6] Once a container is full, it must be removed from the SAA within three days.[6]

Step 3: Accidental Spill Cleanup
  • Safety First: Evacuate personnel from the immediate area and remove all sources of ignition.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

  • Cleanup: Use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, or earth) to soak up the spill.[3]

  • Collection: Collect the absorbed material and any contaminated soil or debris using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[1][3]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[5] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the disposal of hazardous waste from its point of generation to its final treatment.[5][7]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself. Do not mix with other waste. For a container to be disposed of as regular trash, it may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[8] Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, in compliance with institutional and regulatory requirements.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe container Prepare Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Container (Use Non-Sparking Tools) container->transfer close_container Securely Close Container transfer->close_container storage Store in Designated SAA (Cool, Dry, Ventilated, Secondary Containment) close_container->storage decision Container Full or Time Limit Reached? storage->decision decision->storage No pickup Arrange Pickup by Licensed Waste Disposal Service decision->pickup Yes document Document Waste for Disposal Records pickup->document end_node Proper Disposal Complete document->end_node spill_event Accidental Spill Occurs spill_protocol Follow Spill Cleanup Protocol (Ventilate, Contain, Absorb) spill_event->spill_protocol collect_spill Collect Contaminated Material as Hazardous Waste spill_protocol->collect_spill collect_spill->transfer

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-2-hexenal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethyl-2-hexenal

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier and Hazard Information

IdentifierValue
Chemical Name This compound
Synonyms 2-Ethyl-2-hexen-1-al, 2-Ethyl-3-propylacrolein
CAS Number 645-62-5
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Hazard Statements Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), Harmful to aquatic life with long lasting effects (H412).[1]
Signal Word Danger
Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are crucial to minimize exposure and ensure safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles.[2] Use a face shield when there is a risk of splashing.Protects against serious eye damage from splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Wear fire/flame resistant and impervious clothing.[1][2] A lab coat or coveralls should be worn.Prevents skin irritation and potential allergic reactions upon contact.[1]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]Minimizes inhalation of harmful vapors and mists.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a Poison Center or doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1][2]

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • Avoid breathing vapors or mists.[1]

    • Prevent contact with skin and eyes.[1][2]

    • Use only non-sparking tools to prevent ignition.[2][4]

    • Ground/bond container and receiving equipment to prevent static discharge.[4]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Store away from incompatible materials such as oxidizing agents.

Spill and Leak Response
  • Immediate Actions :

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[1][2]

    • Ensure adequate ventilation.

  • Containment and Cleanup :

    • Wear appropriate PPE, including respiratory protection.

    • Prevent the spill from entering drains or waterways.[2]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[2]

Disposal Plan
  • Waste Chemical :

    • Dispose of the chemical and its container at an approved waste disposal facility.[2]

    • Do not dispose of it in drains or the environment.[2]

  • Contaminated Materials :

    • Dispose of contaminated PPE, absorbent materials, and empty containers as hazardous waste in accordance with local, state, and federal regulations.

    • Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permitted.[2]

Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Assess Risks - Verify Ventilation - Don PPE handling Handling - Use in Fume Hood - Avoid Inhalation/Contact - Use Non-Sparking Tools prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage If not for immediate use spill Spill Occurs handling->spill disposal Disposal - Approved Waste Facility - Follow Regulations handling->disposal After use storage->handling For subsequent use storage->spill spill_response Spill Response - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal spill->spill_response spill_response->disposal end Procedure Complete disposal->end

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.